1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Description
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)3-9-1-4-2-10-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOORGFXBMIIZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376781 | |
| Record name | 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1535-91-7 | |
| Record name | 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis, Properties, and Applications of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane, also known as Glycidyl 2,2,2-trifluoroethyl ether, is a fluorinated epoxide building block of significant interest in medicinal chemistry and materials science. This molecule uniquely combines the high reactivity of an epoxide ring—a versatile handle for subsequent chemical modification—with the distinct physicochemical properties imparted by a trifluoroethyl group. The presence of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable intermediate for the synthesis of novel pharmaceuticals and advanced polymers. This guide provides a comprehensive overview of its synthesis, detailed physicochemical and spectroscopic properties, characteristic reactivity, and key applications, grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Importance
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The this compound scaffold offers a direct route to introduce a trifluoroethoxymethyl-glycidyl moiety. This is advantageous for two primary reasons:
-
The Epoxide Ring: As a strained three-membered heterocycle, the epoxide is susceptible to ring-opening by a wide array of nucleophiles under both acidic and basic conditions.[1][2] This predictable reactivity allows for the covalent attachment of this fluorinated side-chain to various molecular cores, such as amines, phenols, or thiols, which are common in active pharmaceutical ingredients.
-
The Trifluoroethoxy Group: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly alters the electronic properties of the molecule. This can lead to improved metabolic resistance by blocking potential sites of oxidation and can modulate the pKa of nearby functional groups, influencing drug-receptor interactions and cell permeability.
This guide serves as a technical resource for scientists looking to leverage these properties in their research and development endeavors.
Nomenclature:
-
IUPAC Name: 2-(((2,2,2-Trifluoroethoxy)methyl))oxirane
-
CAS Number: 1535-91-7[3]
-
Common Synonyms: Glycidyl 2,2,2-trifluoroethyl ether, this compound
Physicochemical and Spectroscopic Properties
The physical properties of this compound are critical for its handling, purification, and application. Spectroscopic data, while not widely published, can be reliably predicted based on its structure and data from analogous compounds.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇F₃O₂ | |
| Molecular Weight | 156.10 g/mol | Calculated |
| Boiling Point | 132.7°C at 760 mmHg | |
| Flash Point | 39.8°C | |
| Refractive Index (n20/D) | 1.363 | |
| Appearance | Colorless liquid (predicted) | [1][4] |
Predicted Spectroscopic Profile
A precise spectroscopic analysis is essential for reaction monitoring and quality control. The following are the expected characteristics:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.0-3.8 (q, 2H): Methylene protons (-O-CH₂ -CF₃) showing a quartet due to coupling with the three fluorine atoms.
-
δ 3.8-3.6 (m, 2H): Methylene protons of the glycidyl ether moiety (-O-CH₂ -CH(O)CH₂).
-
δ 3.2-3.1 (m, 1H): Methine proton of the oxirane ring.
-
δ 2.8-2.7 (m, 1H) & δ 2.6-2.5 (m, 1H): Diastereotopic methylene protons of the oxirane ring.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 123.5 (q, ¹JCF ≈ 277 Hz): CF₃ carbon.
-
δ 70-72 (t, ²JCF ≈ 35 Hz): Methylene carbon adjacent to the CF₃ group (-O-C H₂-CF₃).
-
δ 68-70 (t): Methylene carbon of the glycidyl ether moiety.
-
δ 50-52 (s): Methine carbon of the oxirane ring.
-
δ 44-46 (s): Methylene carbon of the oxirane ring.
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
δ -74 to -75 (t): A single triplet corresponding to the CF₃ group, coupled to the adjacent methylene protons.
-
-
IR Spectroscopy (neat, cm⁻¹):
-
~3000-2850: C-H stretching.
-
~1280-1250: Strong C-F stretching.
-
~1150-1080: Strong C-O-C ether stretching.
-
~950-810 & ~840-750: Epoxide ring vibrations (C-O stretching and ring breathing).
-
Synthesis Methodology: A Practical Approach
The most direct and industrially scalable synthesis of this compound is achieved via the reaction of 2,2,2-trifluoroethanol with epichlorohydrin under basic conditions. This is a variation of the Williamson ether synthesis, often facilitated by a phase-transfer catalyst (PTC) to enhance the reaction rate and yield in a biphasic system.[5][6]
Reaction Mechanism
The synthesis proceeds through a well-established three-step mechanism. The use of a phase-transfer catalyst is crucial for transporting the deprotonated alcohol from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs.[5][6]
Caption: Mechanism of PTC-mediated synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methods for synthesizing glycidyl ethers.[6]
Reagents & Equipment:
-
2,2,2-Trifluoroethanol (1.0 eq)
-
Epichlorohydrin (4-5 eq, used in excess as solvent and reactant)
-
Sodium Hydroxide (1.1 eq), as a 50% w/w aqueous solution
-
Benzyltriethylammonium chloride (BTEAC, 0.05 eq) as PTC
-
Round-bottom flask with magnetic stirrer, condenser, dropping funnel, and temperature probe
-
Separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Charge the round-bottom flask with epichlorohydrin (4-5 eq) and the phase-transfer catalyst, BTEAC (0.05 eq). Begin vigorous stirring.
-
Reagent Premixing: In a separate beaker, carefully add 2,2,2-trifluoroethanol (1.0 eq) to the 50% aqueous sodium hydroxide solution (1.1 eq). Causality: This pre-forms the sodium trifluoroethoxide salt.
-
Slow Addition: Transfer the aqueous alkoxide solution to the dropping funnel. Add it dropwise to the stirred epichlorohydrin solution over 2-3 hours, maintaining the reaction temperature between 30-40°C. Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of diol impurities.
-
Reaction Completion: After the addition is complete, continue stirring at 40°C for an additional 1-2 hours to ensure the reaction goes to completion. Monitor progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Add deionized water to dissolve the precipitated sodium chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer (bottom layer, denser due to excess epichlorohydrin). Wash the organic layer twice with water to remove residual salts and base, followed by a wash with brine to aid in drying.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the excess epichlorohydrin. The crude product is then purified by vacuum distillation to yield the final product as a clear, colorless liquid.
Synthesis and Purification Workflow
Caption: Overall workflow for synthesis and purification.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the predictable reactivity of its epoxide ring.
Nucleophilic Ring-Opening
The epoxide ring can be opened by a wide variety of nucleophiles. The regioselectivity of this attack is dependent on the reaction conditions.
-
Under Basic or Nucleophilic Conditions (Sₙ2-type): Nucleophiles will preferentially attack the sterically less hindered primary carbon (C1) of the epoxide. This is the most common and synthetically useful pathway.
-
Under Acidic Conditions (Sₙ1-like): The reaction proceeds via a protonated epoxide intermediate. The nucleophile attacks the carbon atom that can best stabilize the partial positive charge. In this case, due to the electron-withdrawing effect of the nearby ether oxygen, attack is still favored at the primary carbon, but the formation of the secondary alcohol isomer can also occur.
Caption: Regioselectivity of epoxide ring-opening.
Applications in Research and Development
The unique combination of a reactive handle and a property-modifying fluorinated tail makes this compound a valuable tool.
-
Medicinal Chemistry: Glycidyl ethers are key intermediates for many pharmaceuticals, most notably β-blockers used to treat cardiovascular conditions.[7] This fluorinated analog can be used to synthesize novel drug candidates with potentially improved pharmacokinetic profiles (e.g., increased metabolic stability, enhanced membrane permeability).
-
Advanced Polymers: Fluorinated epoxides are used as monomers to produce specialty polymers and resins.[8] These materials often exhibit high thermal stability, chemical resistance, and low surface energy, making them suitable for high-performance coatings, sealants, and composites.
-
Functional Materials: The compound can be used to synthesize fluorinated surfactants and functionalized silanes.[8] Such molecules are valuable in applications ranging from specialty coatings to surface modifiers for chromatography and microfluidics.
Safety and Handling
As with all reactive chemical intermediates, proper safety precautions are essential.
-
Hazards: The compound is expected to be a combustible liquid.[9] Like other epoxides and glycidyl ethers, it may be an irritant to the skin, eyes, and respiratory tract and may cause skin sensitization upon repeated contact.[1][9]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat, must be worn.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.[10]
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its straightforward synthesis from commercially available starting materials, combined with the predictable and powerful reactivity of the epoxide ring, makes it an attractive intermediate for researchers. Its ability to introduce a trifluoroethoxy group provides a clear pathway for modulating molecular properties, offering significant potential for the development of next-generation pharmaceuticals, high-performance polymers, and advanced functional materials.
References
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Marshall, M. D., et al. (2022). Gas phase homodimers of 3,3,3-trifluoro-1,2-epoxypropane using quantum chemistry. Physical Chemistry Chemical Physics. Available from: [Link]
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PubChem. 1,2-Epoxy-3-(propenyloxy)propane. Available from: [Link]
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PubChem. 1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane. Available from: [Link]
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European Patent Office. EP 0527020 B1 - Novel fluorinated glycidyl ethers and method of making them. Available from: [Link]
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NJ.gov. 1,2-EPOXY-3-ETHOXY- PROPANE HAZARD SUMMARY. Available from: [Link]
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ResearchGate. Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Available from: [https://www.researchgate.net/publication/232014197_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyl_oxirane]([Link] trifluoromethyl_oxirane)
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PrepChem.com. Synthesis of 1,2-epoxy-3-[2-(2-hydroxyethoxy)phenoxy]propane. Available from: [Link]
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Spectroscopic Characterization of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane: A Technical Guide
Introduction
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane, with the CAS Number 1535-91-7, combines the high reactivity of an epoxide ring with the unique physicochemical properties imparted by a trifluoroethoxy group.[1] This structure makes it a valuable building block in organic synthesis. The strategic incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought after in medicinal chemistry.[2] A precise understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
This guide will present a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from related fluorinated epoxides and glycidyl ethers.[3][4][5]
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound:
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the epoxypropane backbone and the trifluoroethoxy group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and fluorine atoms.
Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.6 - 2.8 | m | 2H | H-1 |
| ~ 3.1 - 3.3 | m | 1H | H-2 |
| ~ 3.4 - 3.8 | m | 2H | H-3 |
| ~ 3.8 - 4.1 | q | 2H | H-4 |
Interpretation:
-
H-1 Protons: The two protons on C1 of the epoxide ring are diastereotopic and are expected to appear as a complex multiplet in the range of δ 2.6-2.8 ppm.
-
H-2 Proton: The single proton on C2 of the epoxide ring will also be a multiplet, coupled to the protons on C1 and C3, and is predicted to be in the δ 3.1-3.3 ppm region.
-
H-3 Protons: The two protons on C3 are adjacent to the ether oxygen and will be shifted downfield to the δ 3.4-3.8 ppm range, appearing as a multiplet.
-
H-4 Protons: The methylene protons of the trifluoroethoxy group are adjacent to the highly electronegative CF₃ group, leading to a downfield shift. They will appear as a quartet due to coupling with the three fluorine atoms, in the region of δ 3.8-4.1 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in a quartet for the CF₃ carbon due to C-F coupling.
Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 44 - 46 | t | C1 |
| ~ 49 - 51 | d | C2 |
| ~ 70 - 72 | t | C3 |
| ~ 68 - 70 | q | C4 |
| ~ 123 - 125 | q | C5 (CF₃) |
Interpretation:
-
C1 and C2: The carbons of the epoxide ring are expected to resonate in the upfield region, typically between δ 44-51 ppm.
-
C3: The carbon atom C3, bonded to the ether oxygen, will be shifted downfield to the δ 70-72 ppm range.
-
C4: The C4 carbon of the trifluoroethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
-
C5 (CF₃): The carbon of the trifluoromethyl group will also be a quartet with a large C-F coupling constant and will be found in the δ 123-125 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the epoxide ring, the C-O-C ether linkage, and the C-F bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000 - 2850 | Medium | C-H stretching (aliphatic) |
| ~ 1250 | Strong | Asymmetric C-O-C stretching (epoxide) |
| ~ 1100 | Strong | C-O-C stretching (ether) |
| ~ 1300 - 1100 | Very Strong | C-F stretching |
| ~ 950 - 810 | Medium | Asymmetric ring stretching (epoxide) |
| ~ 850 - 750 | Medium | Symmetric ring stretching (epoxide) |
Interpretation:
-
C-H Stretching: The peaks in the 3000-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the aliphatic parts of the molecule.
-
Epoxide Ring Vibrations: The presence of the epoxide ring will be confirmed by characteristic bands around 1250 cm⁻¹ (asymmetric C-O-C stretch), 950-810 cm⁻¹ (asymmetric ring stretch), and 850-750 cm⁻¹ (symmetric ring stretch).
-
C-O-C Ether Stretching: A strong absorption band around 1100 cm⁻¹ is indicative of the C-O-C stretching of the ether linkage.
-
C-F Stretching: The most intense bands in the spectrum are expected to be in the 1300-1100 cm⁻¹ region, corresponding to the strong C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron ionization (EI) is a common technique that leads to characteristic fragmentation.
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Possible Fragment |
| 170 | Low | [M]⁺ (Molecular Ion) |
| 141 | Medium | [M - CH₂O]⁺ |
| 113 | High | [M - C₃H₅O]⁺ |
| 99 | High | [CH₂OCH₂CF₃]⁺ |
| 83 | Medium | [CF₃CH₂]⁺ |
| 69 | High | [CF₃]⁺ |
| 57 | High | [C₃H₅O]⁺ |
Interpretation:
The molecular ion peak ([M]⁺) is expected at m/z 170. Due to the high energy of electron ionization, this peak may be of low intensity. The fragmentation pattern will be dominated by cleavages at the ether linkage and the epoxide ring.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used. A 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans will be required to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and significant fragment ions.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, are based on established spectroscopic principles and data from structurally related molecules. This information serves as a valuable resource for the identification and characterization of this important fluorinated building block in various research and development settings. The provided experimental protocols offer a starting point for the empirical validation of these predictions.
References
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"CAS number 1535-91-7 properties and hazards"
An In-depth Technical Guide on CAS Number 1535-91-7 and Associated Tetrazole Derivatives
Executive Summary
This technical guide addresses the properties and hazards associated with CAS number 1535-91-7. Initial database inquiries for this CAS number often lead to confusion with tetrazole-based compounds due to data aggregation errors in some chemical databases. This document clarifies this discrepancy by first detailing the true identity of CAS 1535-91-7 as 2-[(2,2,2-trifluoroethoxy)methyl]oxirane . Subsequently, recognizing the likely research interest in related heterocyclic structures, this guide provides a thorough analysis of a commonly confused and structurally relevant compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5), a key intermediate in pharmaceutical synthesis. This dual-structure approach ensures both factual accuracy regarding the specified CAS number and provides valuable, contextually relevant information for researchers in drug development.
Part 1: The Correct Identity and Properties of CAS 1535-91-7
Chemical Identity: 2-[(2,2,2-trifluoroethoxy)methyl]oxirane
Contrary to some database entries, CAS number 1535-91-7 is definitively assigned to the compound 2-[(2,2,2-trifluoroethoxy)methyl]oxirane.[1] This molecule is a fluorinated glycidyl ether, characterized by a reactive oxirane (epoxide) ring and a trifluoroethoxy moiety. Its structure is fundamentally different from the tetrazole class of heterocycles.
Caption: Chemical structure of 2-[(2,2,2-trifluoroethoxy)methyl]oxirane.
The presence of the strained epoxide ring makes this compound a versatile precursor in organic synthesis, susceptible to nucleophilic ring-opening reactions. The trifluoroethyl group imparts unique solubility and electronic properties. Its synthesis has been optimized from epichlorohydrin for use as a platform molecule in designing green solvents.[1]
Physicochemical Properties of 2-[(2,2,2-trifluoroethoxy)methyl]oxirane
Quantitative data for this compound is limited in publicly available literature. The key known properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1535-91-7 | [1] |
| Molecular Formula | C₅H₇F₃O₂ | |
| Molecular Weight | 156.1 g/mol | |
| Physical Form | Liquid | |
| Purity | 95% | |
| Storage Temperature | 4 °C |
Hazards and Safety Information
The compound is classified as hazardous. The GHS hazard statements indicate a range of risks from flammability to toxicity and potential long-term health effects.
| Hazard Class | GHS Code | Description | Source(s) |
| Flammable Liquid | H226 | Flammable liquid and vapor | |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | |
| Respiratory Irritation | H335 | May cause respiratory irritation | |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | |
| Carcinogenicity | H351 | Suspected of causing cancer |
Precautionary Statements: Key handling advice includes P201 (Obtain special instructions before use), P210 (Keep away from heat/sparks/open flames), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Part 2: Analysis of a Commonly Confused Tetrazole Analogue
Chemical Identity: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
Searches related to the user's query frequently misidentify CAS 1535-91-7 and instead retrieve data for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5). This compound is a key intermediate in the synthesis of Cilostazol, a phosphodiesterase III A (PDE3A) inhibitor used to treat intermittent claudication.[2][3] Its structure features the characteristic four-nitrogen tetrazole ring, a cyclohexyl group at the 1-position, and a reactive 4-chlorobutyl side chain at the 5-position.
Caption: Structure of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Physicochemical Properties
This compound is a solid at room temperature with well-defined physical properties.
| Property | Value | Source(s) |
| CAS Number | 73963-42-5 | [2][4] |
| Molecular Formula | C₁₁H₁₉ClN₄ | [2][5] |
| Molecular Weight | 242.75 g/mol | [2][3][5] |
| Appearance | White to almost white powder or crystalline solid | [3] |
| Melting Point | 49-54 °C | [2][3] |
| Solubility | Soluble in organic solvents (ethanol, chloroform); limited in water | [2][3] |
| pKa (Predicted) | 1.23 ± 0.10 | [2] |
Hazards and Safety Profile
The primary hazards associated with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are its flammability as a solid and its irritant properties.[4][5][6] It is important to note that the parent 1H-tetrazole ring system is known for its explosive potential upon heating or shock, a characteristic of high-nitrogen heterocycles.[7][8] While this specific derivative is classified as a flammable solid rather than an explosive, caution is warranted.
| Hazard Class | GHS Code | Description | Source(s) |
| Flammable Solid | H228 | Flammable solid | [4][5][6] |
| Skin Irritation | H315 | Causes skin irritation | [4][5][6] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][5][6] |
Expert Insight: The classification as a "Flammable Solid" (Category 2) implies that the substance can be easily ignited by brief contact with an ignition source and that the flame spreads rapidly. The irritation potential is common for reactive alkyl halides and heterocyclic compounds. The underlying energetic nature of the tetrazole ring contributes to its flammability.
Experimental Protocol: Safe Handling of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
This protocol outlines a self-validating system for handling this flammable and irritant solid in a research setting.
Objective: To safely weigh and transfer 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole for use in a chemical reaction.
Materials:
-
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
-
Spatula (non-sparking, e.g., brass or plastic)
-
Weighing paper or boat
-
Analytical balance within a fume hood
-
Appropriate reaction vessel
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical splash goggles, face shield, nitrile gloves.
Workflow:
Caption: Safe handling workflow for flammable solid tetrazole derivatives.
Methodology:
-
Preparation and Hazard Mitigation:
-
Verification: Before starting, confirm that a Class D or dry chemical fire extinguisher is nearby. Ensure the safety shower and eyewash station are unobstructed.
-
Environment: Conduct all manipulations within a certified chemical fume hood to mitigate inhalation risk and contain any potential dust.[4]
-
Static Control: Ground and bond the container and receiving equipment to prevent static discharge, which can be an ignition source.[4] Keep the compound away from heat, sparks, open flames, and hot surfaces.[6]
-
-
Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat, chemical splash goggles, and a face shield.
-
Use chemically resistant gloves (e.g., nitrile).
-
-
Weighing and Transfer:
-
Causality: Use a non-sparking spatula (e.g., bronze, plastic) to avoid generating sparks from friction, which could ignite the flammable solid.
-
Place a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of the solid from its storage container to the weigh boat. Perform this action slowly and deliberately to minimize the generation of airborne dust.
-
Transfer the weighed solid into the reaction vessel. If any material adheres to the weigh boat, gently tap it to dislodge the remaining powder.
-
-
Cleanup and Disposal:
-
Wipe down the spatula and any contaminated surfaces with a damp cloth to collect residual dust without making it airborne.
-
Dispose of the weigh boat, gloves, and cleaning materials in a designated hazardous waste container, following institutional and local regulations.[6]
-
-
Post-Handling:
Conclusion
This guide has clarified that CAS 1535-91-7 corresponds to 2-[(2,2,2-trifluoroethoxy)methyl]oxirane , a hazardous liquid with potential mutagenic and carcinogenic properties. It has also provided a detailed analysis of the properties and hazards of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole , a flammable and irritant solid that is frequently associated with queries for the former CAS number.[4][5][6] Researchers and drug development professionals must exercise caution and verify chemical identities through multiple authoritative sources. The handling of high-nitrogen heterocyclic compounds like tetrazoles requires stringent safety protocols that account for their inherent flammability and potential energetic properties.
References
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- PubMed Central - NIH. (n.d.). Tetrazoles via Multicomponent Reactions.
- BLDpharm. (n.d.). 921110-58-9|1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenethylurea.
- PubChemLite. (n.d.). 1h-tetrazole, 5-cyclohexyl-1-methyl- (C8H14N4).
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- Cheméo. (n.d.). Naphthalene, 3,4,4a,5,6,7,8,8a-octahydro-7-isopropylene-1,4a-dimethyl-.
- Chemsrc. (2025, August 25). 2,2,2-Tribromoacetamide | CAS#:594-47-8.
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An In-depth Technical Guide to the Reactivity of the Epoxide Ring in 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the epoxide ring in 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane. The presence of the strongly electron-withdrawing 2,2,2-trifluoroethoxy group significantly influences the electronic properties of the epoxide, thereby dictating the regioselectivity of its ring-opening reactions under both nucleophilic and acid-catalyzed conditions. This document will delve into the mechanistic underpinnings of these transformations, offering predictive insights and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.
Introduction
Epoxides are highly valuable three-membered cyclic ethers that serve as versatile synthetic intermediates due to the inherent ring strain that drives their reactivity.[1][2] The molecule this compound is a specialized epoxide bearing a fluorinated ether substituent. The incorporation of fluorine atoms can profoundly alter a molecule's physical, chemical, and biological properties, including metabolic stability and binding affinity. Consequently, understanding the reactivity of this fluorinated epoxide is of paramount importance for its strategic application in medicinal chemistry and materials science. This guide will explore the nuanced reactivity of its epoxide ring, with a particular focus on predicting and controlling the outcomes of ring-opening reactions.
Plausible Synthesis of this compound
A common and effective method for the synthesis of glycidyl ethers is the reaction of an alcohol with epichlorohydrin in the presence of a base. For the title compound, this would involve the reaction of 2,2,2-trifluoroethanol with epichlorohydrin.
A plausible synthetic route involves the initial deprotonation of 2,2,2-trifluoroethanol with a suitable base, such as sodium hydroxide, to form the corresponding alkoxide. This is followed by a nucleophilic attack of the alkoxide on epichlorohydrin. An intramolecular SN2 reaction then leads to the formation of the epoxide ring.[3]
Figure 1: Plausible synthetic workflow for this compound.
The Electronic and Steric Landscape of the Epoxide Ring
The reactivity and regioselectivity of ring-opening reactions of unsymmetrical epoxides are governed by a combination of electronic and steric effects.[1][4]
Electronic Effects of the 2,2,2-Trifluoroethoxy Group
The defining feature of this compound is the powerful inductive effect (-I effect) of the trifluoromethyl (CF₃) group. This effect is transmitted through the ethoxy linkage to the epoxide ring. Electron-withdrawing substituents are known to impact the electron density distribution within an epoxide ring.[4][5]
This strong electron-withdrawing nature of the substituent is expected to polarize the C-O bonds of the epoxide ring. Specifically, it will pull electron density away from the adjacent C3 carbon, which in turn will affect the C2-O and C1-O bonds. This results in the C2 carbon bearing a more significant partial positive charge compared to the C1 carbon, making it a more likely target for nucleophilic attack in reactions with SN1 character.
Steric Considerations
In addition to electronic effects, steric hindrance plays a crucial role, particularly in reactions that follow an SN2 mechanism.[1][6] The two carbon atoms of the epoxide ring in our target molecule are C1 (primary) and C2 (secondary).
-
C1: A primary carbon, bonded to two hydrogen atoms.
-
C2: A secondary carbon, bonded to one hydrogen atom and the CH₂-O-CH₂CF₃ group.
The C1 position is sterically less hindered than the C2 position. Therefore, under conditions where steric factors dominate, nucleophilic attack will preferentially occur at C1.[1][7]
Ring-Opening Reactions
The cleavage of the epoxide ring can be initiated by either nucleophiles under basic or neutral conditions or by electrophiles under acidic conditions. The regiochemical outcome is highly dependent on the reaction mechanism.[7][8]
Nucleophilic Ring-Opening (Basic/Neutral Conditions)
Under basic or neutral conditions, the ring-opening of epoxides proceeds via an SN2 mechanism.[2][8] This reaction is driven by the nucleophile attacking one of the electrophilic carbons of the epoxide, with the simultaneous opening of the ring to relieve strain. The alkoxide formed is subsequently protonated in a workup step.[1]
Mechanism and Regioselectivity:
In an SN2 reaction, the nucleophile attacks the sterically least hindered carbon atom.[1][9] For this compound, the C1 carbon is less sterically encumbered than the C2 carbon. Therefore, strong nucleophiles will preferentially attack the C1 position.
Figure 2: SN2 ring-opening mechanism under basic/neutral conditions.
Experimental Protocol: Ring-Opening with Sodium Azide
This protocol describes a representative SN2 ring-opening reaction using sodium azide as the nucleophile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of ethanol and water.
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding azido alcohol.
Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring towards nucleophilic attack.[7][8] This reaction proceeds through a mechanism with significant SN1 character.
Mechanism and Regioselectivity:
Following protonation, the C-O bonds of the epoxide are weakened. The positive charge is shared between the oxygen and the two carbon atoms. The stability of the resulting partial carbocation determines the site of nucleophilic attack. The C2 carbon, being secondary and influenced by the electron-withdrawing substituent, will bear a greater degree of positive charge compared to the primary C1 carbon.[10] Consequently, even weak nucleophiles will preferentially attack the more substituted C2 carbon.[1][11]
Figure 3: Acid-catalyzed ring-opening mechanism (SN1-like).
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol outlines the acid-catalyzed ring-opening using water as the nucleophile to form a diol.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of water and a co-solvent like acetone or THF in a round-bottom flask.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol. Further purification can be achieved by column chromatography if necessary.[12]
Summary of Regioselectivity
The regiochemical outcome of the ring-opening of this compound is a critical consideration for its synthetic applications. The table below summarizes the expected major product based on the reaction conditions.
| Reaction Conditions | Mechanism | Dominant Factor | Site of Nucleophilic Attack | Major Product |
| Basic or Neutral (e.g., RO⁻, CN⁻, N₃⁻) | SN2 | Steric Hindrance | C1 (less substituted) | 1-substituted-3-(2,2,2-trifluoroethoxy)-propan-2-ol |
| Acidic (e.g., H₂O/H⁺, ROH/H⁺) | SN1-like | Electronic Effects | C2 (more substituted) | 2-substituted-3-(2,2,2-trifluoroethoxy)-propan-1-ol |
Stereoselectivity
For both SN2 and acid-catalyzed mechanisms, the nucleophilic attack occurs from the side opposite to the epoxide oxygen bond.[1] This results in an inversion of configuration at the carbon atom undergoing attack. The resulting products will have a trans or anti stereochemical relationship between the newly introduced nucleophile and the hydroxyl group.
Potential Applications in Research and Drug Development
The predictable and controllable reactivity of this compound makes it a valuable building block in several areas:
-
Medicinal Chemistry: The trifluoroethoxy moiety can enhance metabolic stability and lipophilicity. The epoxide handle allows for the introduction of various functional groups to build complex molecular scaffolds for drug candidates.
-
Asymmetric Synthesis: Enantiomerically pure versions of this epoxide can be used in the synthesis of chiral compounds, such as β-amino alcohols, which are important pharmacophores.[13]
-
Polymer Chemistry: Fluorinated epoxides can be used as monomers in the synthesis of specialty polymers with unique thermal and chemical resistance properties.
Conclusion
The reactivity of the epoxide ring in this compound is a fascinating interplay of electronic and steric effects. The potent electron-withdrawing nature of the 2,2,2-trifluoroethoxy group is a key determinant of the regioselectivity in acid-catalyzed ring-opening reactions, directing nucleophiles to the more substituted C2 position. Conversely, under basic or neutral conditions, steric hindrance dominates, leading to nucleophilic attack at the less substituted C1 position. A thorough understanding of these principles allows for the rational design of synthetic strategies that leverage this versatile fluorinated building block.
References
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
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LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Chemistry LibreTexts. Retrieved from [Link]
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Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]
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-
LibreTexts. (2023, January 14). 18.7: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. Retrieved from [Link]
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Khan Academy. (2012, September 29). Ring-opening reactions of epoxides: Strong nucleophiles [Video]. YouTube. Retrieved from [Link]
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Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening. Retrieved from [Link]
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Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 1,2-epoxy-3-[2-(2-hydroxyethoxy)phenoxy]propane. Retrieved from [Link]
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ResearchGate. (n.d.). 1,1,1‐Trifluoro‐2,3‐epoxypropane. Retrieved from [Link]
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ResearchGate. (n.d.). The reactions from the hydrolysis of the 1,2‐epoxy propane process. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. Retrieved from [Link]
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Solubility Profile of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane: A Theoretical and Practical Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane is a fluorinated epoxide building block of increasing interest in medicinal chemistry and materials science. Its unique combination of an epoxide functional group, an ether linkage, and a trifluoroethyl moiety imparts specific physicochemical properties that are critical for its application in synthesis and formulation. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, a detailed, field-proven experimental protocol for its quantitative determination, and a discussion of the practical implications for researchers and drug development professionals.
Introduction: The Molecular Architecture and Its Implications
This compound is a molecule characterized by a convergence of distinct chemical functionalities. The terminal epoxide ring is a highly strained, reactive group, making it a versatile electrophilic intermediate for introducing the glycidyl ether scaffold.[1][2] The ether linkage provides flexibility, while the 2,2,2-trifluoroethoxy group significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.
Understanding the solubility of this compound is not merely an academic exercise; it is a foundational requirement for its practical application. In chemical synthesis, the choice of solvent can dictate reaction rates, influence regioselectivity, and determine the feasibility of downstream processing.[3] For pharmaceutical development, the solubility profile is a critical determinant for formulation, bioavailability, and ultimately, therapeutic efficacy. Given the scarcity of published quantitative data for this specific molecule, this guide emphasizes predictive principles and robust experimental methodology.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" serves as a foundational concept for predicting solubility. This principle suggests that substances with similar intermolecular forces and polarity are more likely to be miscible. An analysis of the structure of this compound allows for a reasoned prediction of its behavior in various solvent classes.
-
Molecular Polarity Analysis : The molecule possesses significant polarity arising from the carbon-oxygen bonds in the epoxide and ether functionalities, as well as the highly electronegative fluorine atoms. The lone pairs on the oxygen atoms can act as hydrogen bond acceptors. The trifluoromethyl group, while contributing to a strong dipole moment, also creates a fluorous domain that can influence interactions.
-
Solvent Classification : Organic solvents are typically categorized based on their polarity:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran (THF), ethyl acetate, dimethylformamide (DMF)): These solvents have significant dipole moments but lack O-H or N-H bonds.[3]
-
Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): These solvents have low dielectric constants and minimal dipole moments.[4][5]
-
Predicted Solubility Profile:
-
High Solubility : Expected in polar aprotic solvents like acetone, THF, ethyl acetate, and dichloromethane. These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions.
-
Moderate to Good Solubility : Expected in polar protic solvents such as ethanol and methanol. The compound can act as a hydrogen bond acceptor, facilitating dissolution.
-
Low Solubility : Expected in nonpolar aliphatic and aromatic hydrocarbons like hexane and toluene. The significant polarity mismatch would prevent effective solvation.
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to empirical data, a rigorous experimental approach is necessary. The following protocol describes an isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a solvent at a controlled temperature.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg precision)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a high-precision balance for gravimetric analysis)
Step-by-Step Methodology
This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and measurements are accurate.
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a pre-weighed vial. The key is to ensure solid material remains after equilibrium, confirming saturation.
-
Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Repeat this process for each solvent to be tested. Prepare each in triplicate for statistical validity.
-
-
Equilibration :
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours). This duration should be sufficient to ensure the system reaches equilibrium. Causality Note: Continuous agitation is critical to maximize the surface area of the solute in contact with the solvent, accelerating the dissolution process and ensuring a true equilibrium is established.
-
-
Sample Collection and Preparation :
-
After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to let undissolved solids settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for chromatographic analysis). Causality Note: Filtration is a crucial step to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.
-
-
Quantification :
-
Gravimetric Method :
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point until a constant weight is achieved.
-
Weigh the vial again to determine the mass of the dissolved solute.
-
Calculate the solubility in g/100 mL or mg/mL.
-
-
Chromatographic Method (e.g., HPLC) :
-
Dilute the filtered saturated solution with a known volume of a suitable mobile phase to bring the concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample and determine the concentration based on the calibration curve.
-
Back-calculate the original concentration in the saturated solution to determine solubility.
-
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Data Presentation and Expected Results
Quantitative solubility data should be organized systematically for clear comparison. The following table provides a template for presenting experimental findings.
| Solvent | Solvent Class | Polarity Index (Reichardt) | Solubility at 25 °C (mg/mL) | Observations |
| Hexane | Nonpolar | 30.9 | Expected: < 1 | |
| Toluene | Nonpolar | 33.9 | Expected: Low | |
| Dichloromethane (DCM) | Polar Aprotic | 40.7 | Expected: High | |
| Diethyl Ether | Polar Aprotic | 34.5 | Expected: High | |
| Tetrahydrofuran (THF) | Polar Aprotic | 37.4 | Expected: High | |
| Acetone | Polar Aprotic | 42.2 | Expected: High | |
| Ethyl Acetate | Polar Aprotic | 38.1 | Expected: High | |
| Acetonitrile | Polar Aprotic | 45.6 | Expected: High | |
| 2-Propanol (IPA) | Polar Protic | 48.4 | Expected: Moderate-High | |
| Ethanol | Polar Protic | 51.9 | Expected: Moderate-High | |
| Methanol | Polar Protic | 55.4 | Expected: Moderate | |
| Water | Polar Protic | 63.1 | Expected: Very Low |
Note: Polarity index values are from established literature to provide a quantitative measure for comparison.[6]
Conclusion and Practical Implications
While specific experimental data for this compound remains to be widely published, a strong predictive framework based on its molecular structure suggests high solubility in common polar aprotic and chlorinated organic solvents, and limited solubility in nonpolar hydrocarbons. This guide provides a robust, step-by-step protocol for researchers to generate this critical data reliably. The resulting solubility profile will directly inform solvent selection for chemical synthesis, enabling higher yields and easier purifications, and will be an indispensable dataset for formulation scientists in the pharmaceutical industry working to advance new chemical entities from the bench to the clinic.
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New Jersey Department of Health. (2007). 1,2-EPOXY-3-ETHOXY- PROPANE HAZARD SUMMARY. Retrieved from [Link]
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ACG Publications. (2009). Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation. Retrieved from [Link]
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A Comprehensive Technical Review of Trifluoroethoxylated Epoxy Compounds: Synthesis, Properties, and Advanced Applications
Executive Summary
The strategic incorporation of fluorine into polymer backbones has consistently yielded materials with exceptional properties. This guide focuses on a specific, high-value class: trifluoroethoxylated epoxy compounds. By introducing the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group into epoxy resin structures, a unique combination of low dielectric constant, pronounced hydrophobicity, and high thermal stability is achieved. These characteristics are driven by the intrinsic properties of the carbon-fluorine bond—its high energy, low polarizability, and the large free volume imparted by the trifluoromethyl (CF₃) group.[1] This technical whitepaper provides a detailed literature review for researchers and drug development professionals, covering the synthesis, fundamental physicochemical properties, and cutting-edge applications of these advanced materials, moving from theoretical principles to practical, field-proven methodologies.
Rationale and Significance
Standard epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), are ubiquitous in adhesives, coatings, and composites due to their excellent mechanical strength, adhesion, and chemical resistance.[2] However, the demands of advanced technologies—particularly in aerospace, telecommunications, and microelectronics—require performance characteristics that conventional epoxies cannot meet.[3] Key limitations include a relatively high dielectric constant, which is detrimental for high-frequency signal integrity, and significant moisture absorption, which can degrade electrical and mechanical properties over time.[4][5]
The introduction of trifluoroethoxy groups directly addresses these shortcomings. The strong electronegativity of fluorine atoms and the low polarizability of the C-F bond significantly reduce the overall dielectric constant of the cured resin network.[1][6] Furthermore, the fluorinated moieties create a low-energy, hydrophobic surface, drastically reducing water absorption and improving environmental resistance.[7][8] This guide synthesizes the current state of knowledge on these materials, providing a foundational understanding for their further development and application.
Core Synthesis Strategies
The most prevalent method for synthesizing trifluoroethoxylated epoxy compounds involves the nucleophilic addition of 2,2,2-trifluoroethanol to an epoxide, typically epichlorohydrin, under basic conditions. This process, a variation of the Williamson ether synthesis, is robust and scalable.
Causality in Synthesis Design:
-
Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide are used to deprotonate the weakly acidic 2,2,2-trifluoroethanol, forming the highly nucleophilic trifluoroethoxide anion.[9] The choice between NaOH and KOH can influence yield; NaOH has been shown to decrease the rate of hydrolytic side reactions of the epoxide ring, potentially increasing the yield of the desired glycidyl ether.[9]
-
Phase Transfer Catalysis: To overcome the immiscibility of the aqueous base and the organic reactants, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is often employed. The PTC facilitates the transport of the hydroxide or alkoxide anion into the organic phase, dramatically accelerating the reaction rate and improving efficiency.
-
Reaction Control: The reaction is highly exothermic. Temperature control is critical to prevent unwanted polymerization of epichlorohydrin and to minimize side reactions. The reaction is typically run at moderate temperatures (50-70°C).[5]
Diagram: Synthesis Mechanism of 2,2,2-Trifluoroethyl Glycidyl Ether
The following diagram illustrates the key steps in the base-catalyzed synthesis.
Caption: Base-catalyzed synthesis of 2,2,2-trifluoroethyl glycidyl ether.
Detailed Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Glycidyl Ether (TFGE)
This protocol is a representative example based on methodologies described in the literature.[9][10]
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: Charge the flask with 2,2,2-trifluoroethanol (1.0 mol), epichlorohydrin (1.2 mol), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.02 mol).
-
Initiation: Begin vigorous stirring and heat the mixture to 60°C.
-
Base Addition: Slowly add a 50% aqueous solution of sodium hydroxide (1.1 mol) dropwise via the dropping funnel over a period of 2 hours.
-
Causality: Slow addition is crucial to control the exothermic reaction and prevent a rapid temperature increase, which could lead to uncontrolled side reactions.
-
-
Reaction: After the addition is complete, maintain the reaction mixture at 60-65°C for an additional 3-5 hours until TLC or GC analysis indicates the consumption of the starting alcohol.[9]
-
Workup: Cool the reaction mixture to room temperature. Add 200 mL of deionized water and 200 mL of diethyl ether. Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.
-
Extraction: Collect the organic layer. Wash the organic layer sequentially with 100 mL of 5% HCl solution, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Causality: The acid wash neutralizes any remaining NaOH, the bicarbonate wash removes acidic impurities, and the brine wash removes residual water.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain the pure 2,2,2-trifluoroethyl glycidyl ether.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy.
Physicochemical Properties and Structure-Property Relationships
The introduction of the trifluoroethoxy group imparts a unique and highly desirable set of properties to the resulting epoxy thermosets.
Dielectric Performance
A primary driver for the development of fluorinated epoxies is the need for low-dielectric-constant (low-k) materials for advanced electronics.[11] Cured trifluoroethoxylated epoxy resins consistently demonstrate lower dielectric constants (Dk) and dissipation factors (Df) compared to their non-fluorinated counterparts.[1][7]
-
Mechanism: This improvement stems from two key factors. First, the C-F bond has very low electronic polarizability.[12] Second, the bulky -CF₃ group increases the fractional free volume within the polymer network, which reduces the density of polarizable groups and further decreases the dielectric constant.[1] Studies have shown that DDM-cured resins with two -CF₃ substitutions can exhibit a dielectric constant as low as 2.55 at 1 MHz, a significant reduction from the typical 3.2-3.6 range of DGEBA systems.[7]
Thermal and Mechanical Properties
Contrary to some fluorinated systems where high fluorine content can compromise thermomechanical properties, trifluoroethoxylated epoxies often exhibit excellent performance.[13]
-
Thermal Stability: These resins show high glass transition temperatures (Tg), often in the range of 140-180°C, and high thermal decomposition temperatures (Td), with 5% weight loss typically occurring above 370°C.[1][14] The high C-F bond energy contributes to this intrinsic stability.
-
Mechanical Strength: The mechanical properties, such as flexural strength and fracture toughness, are often comparable or even superior to standard DGEBA systems.[6][7] This indicates that the incorporation of the trifluoroethoxy group does not disrupt the formation of a robust, highly cross-linked network.
Hydrophobicity and Chemical Resistance
The low surface energy of fluorinated chains leads to pronounced hydrophobicity.[8]
-
Water Repellency: Cured resins exhibit high water contact angles, often exceeding 100°, and significantly reduced water absorption (e.g., as low as 0.49%).[7][12] This is critical for applications in humid environments, as moisture ingress can severely degrade the dielectric properties and dimensional stability of electronic components.
-
Chemical Inertness: The inherent strength and stability of the C-F bond provide excellent resistance to a wide range of chemicals and solvents, making these materials suitable for protective coatings in harsh environments.[15][16]
Data Summary: Property Comparison of Epoxy Systems
| Property | Standard DGEBA/DDM | Trifluoroethoxylated Epoxy (Representative) | Reference(s) |
| Dielectric Constant (Dk @ 1 MHz) | ~3.2 - 3.6 | ~2.5 - 3.0 | [6][7] |
| Dissipation Factor (Df @ 1 MHz) | ~0.020 | < 0.016 | [7] |
| Glass Transition Temp. (Tg) | ~150 - 170 °C | ~140 - 180 °C | [12][14] |
| 5% Weight Loss Temp. (Td) | ~350 °C | > 370 °C | [1] |
| Water Absorption (24h immersion) | ~1.0 - 2.0 % | < 0.5 - 0.9 % | [7][8] |
| Water Contact Angle | ~70 - 80° | > 100° | [7][12] |
Characterization Workflow
A systematic characterization workflow is essential to validate the synthesis and quantify the performance of new trifluoroethoxylated epoxy compounds. This process ensures both structural integrity and functional performance.
Diagram: Experimental Characterization Workflow
Caption: Logical workflow for the characterization of novel epoxy resins.
Key Applications
The unique property profile of trifluoroethoxylated epoxy resins makes them enabling materials for several high-tech sectors.
-
High-Frequency Electronics: Their primary application is in the fabrication of printed circuit boards (PCBs) and substrates for 5G telecommunications, data centers, and radar systems.[4] The low Dk and Df values minimize signal delay and loss, ensuring high-speed signal integrity.
-
Microelectronic Packaging: As encapsulants and underfill materials, they protect delicate semiconductor chips from moisture, thermal stress, and corrosion, enhancing device reliability and lifespan.[5]
-
Aerospace and Automotive Composites: When used as a matrix for carbon or glass fiber composites, they produce lightweight materials with excellent thermal stability and resistance to harsh fluids (e.g., jet fuel, de-icing fluids), making them suitable for structural components and engine parts.[3][17]
-
Hydrophobic and Anti-Fouling Coatings: Their low surface energy and chemical inertness are leveraged in protective coatings for marine applications, optical components, and architectural surfaces to repel water, oil, and dirt.[18]
Challenges and Future Outlook
Despite their exceptional performance, the widespread adoption of trifluoroethoxylated epoxy compounds faces two main challenges: cost and processability. The synthesis of fluorinated monomers is often more complex and expensive than that of their hydrocarbon counterparts.[13] Additionally, the viscosity and curing kinetics of some fluorinated formulations may require adjustments to existing manufacturing processes.
Future research is likely to focus on:
-
Cost-Effective Synthesis Routes: Developing more efficient catalytic systems and exploring bio-based feedstocks to reduce manufacturing costs.
-
Hybrid Systems: Blending trifluoroethoxylated epoxies with conventional resins or nanofillers (e.g., fluorinated graphene) to create composites that balance cost and performance.[19][20]
-
Multifunctional Materials: Designing resins that combine low dielectric properties with other functionalities, such as high thermal conductivity or flame retardancy, for next-generation electronic packaging.[2]
The continued advancement in high-frequency communications and high-performance composites will undoubtedly fuel further innovation in this promising class of specialty polymers.
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Synthesis and application of fluorinated epoxy compounds. (2015). Emerging Materials Research, 4(1), 102-107. [Link]
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Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. (2023). National Institutes of Health (NIH). [Link]
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Preparation and properties of a fluorinated epoxy resin with low dielectric constant. (Year not available). ResearchGate. [Link]
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Epoxy. (n.d.). Wikipedia. [Link]
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Fluorinated epoxy resin as a low adhesive mould for composite material. (Year not available). ResearchGate. [Link]
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Enhanced Thermal Conductivity and Dielectric Properties of Epoxy Composites with Fluorinated Graphene Nanofillers. (2023). MDPI. [Link]
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Enhanced Thermal Conductivity and Dielectric Properties of Epoxy Composites with Fluorinated Graphene Nanofillers. (2023). PubMed. [Link]
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Reaction progress in optimized conditions. (Year not available). ResearchGate. [Link]
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Fluorinated epoxy resins with high glass transition temperatures. (n.d.). NASA Technical Reports Server (NTRS). [Link]
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Effect of epoxy material itself on characteristics and properties of its fluorinated surface layer. (2022). IEEE Xplore. [Link]
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Synthesis and properties of novel fluorinated epoxy resins based on 1,1-bis(4-glycidylesterphenyl)-1-(3′-trifluoromethylphenyl)-2,2,2-trifluoroethane. (2025). ResearchGate. [Link]
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Preparation of fluorinated epoxy‐phthalonitrile resins with excellent thermal stability and low dielectric constant. (Year not available). ResearchGate. [Link]
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Transparent Amorphous Fluoropolymer Coatings Protect Sensitive Electronics and Optics Components and Transmit Light. (2024). AGC Chemicals Americas. [Link]
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Fluorinated Polymers: Volume 2: Applications. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis of 2,2,2-Trifluoroethyl Glucopyranoside and Mannopyranoside via Classical Fischer Glycosylation. (2020). Taylor & Francis eBooks. [Link]
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Functional Coatings. (n.d.). TECHNICOAT. [Link]
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Flame Retardants for Epoxy Resin: Synthesis, Mechanisms and Machine Learning Guided Design. (2023). University of Surrey. [Link]
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Fluorinated Epoxy Resin Market Report | Global Forecast From 2025 To 2033. (n.d.). Dataintelo. [Link]
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Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol). (n.d.). MDPI. [Link]
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Synthesis and Characterizations of Melamine-Based Epoxy Resins. (n.d.). MDPI. [Link]
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A Comprehensive Technical Guide to the Health and Safety of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
This guide provides in-depth health and safety information for 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane, a compound of interest for researchers and professionals in drug development. Given the limited publicly available safety data for this specific molecule, this document is a synthesis of information from structurally similar compounds, established principles of chemical safety, and regulatory guidelines. The overarching principle is to handle this compound with a high degree of caution, assuming hazards comparable to or greater than its non-fluorinated analogs.
Hazard Identification and Risk Assessment
A logical risk assessment workflow is crucial before handling this compound.
Caption: Risk assessment workflow for handling this compound.
GHS Hazard Classification (Predicted)
Based on analogous compounds like 1,2-Epoxy-3-ethoxypropane and other fluorinated epoxides, the following GHS classifications should be anticipated.[2][3]
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | Warning | H226: Flammable liquid and vapor | |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation |
Safe Handling and Storage
Proper handling and storage are paramount to minimizing exposure and ensuring laboratory safety.
Handling
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety glasses with side shields or goggles, and a flame-retardant lab coat.[2][4]
-
Preventing Ignition : Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[1][5] Grounding and bonding of containers and receiving equipment is essential to prevent static discharge.[6]
-
Hygiene Practices : Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[2]
Storage
-
Container : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities : Store away from oxidizing agents, acids, and bases.[2][6]
-
Temperature : Store at the recommended temperature, typically 2-8°C, and protect from light.[8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities.[8] | Protects against splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene). Flame-retardant, anti-static protective clothing.[4][9] | Prevents skin contact and potential absorption. |
| Respiratory Protection | Not typically required if handled in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[9] | Protects against inhalation of vapors. |
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[2][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Extinguishing Media : Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1][2]
-
Specific Hazards : The compound is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Fire may produce irritating, corrosive, and/or toxic gases.[1] Containers may explode when heated.[1]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release
-
Personal Precautions : Evacuate personnel from the area.[2] Eliminate all ignition sources.[1] Wear appropriate PPE.
-
Environmental Precautions : Prevent entry into waterways, sewers, basements, or confined areas.[1]
-
Containment and Cleanup : Absorb the spill with a non-combustible material such as sand, earth, or vermiculite and place it in a sealed container for disposal.[1][2] Use non-sparking tools for collection. Ventilate the area and wash the spill site after material pickup is complete.[2]
Toxicological Information
While specific toxicological data for this compound is scarce, the following effects can be inferred from its chemical structure and analogous compounds.
-
Acute Effects : Contact can cause irritation and burns to the skin and eyes.[2] Inhalation can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2] Higher concentrations may cause anesthetic effects, including drowsiness and dizziness.[6][9]
-
Chronic Effects : Repeated exposure may lead to the development of a skin allergy, resulting in itching and a skin rash upon subsequent low-level exposure.[2] Repeated inhalation may cause bronchitis.[2]
-
Carcinogenicity and Mutagenicity : There is no specific data for this compound. However, some epoxides are classified as potential carcinogens and mutagens.[11] Therefore, it is prudent to handle this compound as a potential carcinogen and mutagen.
Disposal Considerations
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. It may be necessary to dispose of this chemical as a hazardous waste.[2]
Conclusion
The safe handling of this compound in a research and development setting necessitates a proactive and informed approach to safety. By understanding the potential hazards associated with its epoxide and fluorinated ether functionalities and by implementing robust engineering controls, appropriate personal protective equipment, and stringent safe handling practices, researchers can minimize risks. This guide serves as a foundational resource, and it is imperative to continually seek any new safety information that may become available for this specific compound.
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"potential applications of fluorinated epoxy propanes in materials science"
An In-Depth Technical Guide to the Potential Applications of Fluorinated Epoxy Propanes in Materials Science
Executive Summary
Fluorinated epoxy propanes and their resulting polymers represent a significant class of high-performance materials, engineered to meet the demanding requirements of advanced technological applications. The strategic incorporation of fluorine atoms into the epoxy backbone imparts a unique combination of properties not achievable with conventional epoxy resins. This guide provides a comprehensive overview of the synthesis, unique physicochemical properties, and diverse applications of these materials. Key attributes include exceptionally low dielectric constants, superior hydrophobicity and oleophobicity, high thermal stability, and excellent chemical resistance. These characteristics make fluorinated epoxy resins prime candidates for next-generation applications in the electronics, aerospace, biomedical, and protective coatings industries. This document serves as a technical resource for researchers and scientists, detailing the fundamental science and practical application of these remarkable polymers.
The Role of Fluorine in Epoxy Chemistry
Standard epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), are valued for their adhesion, mechanical strength, and chemical resistance.[1] However, the introduction of fluorine atoms into the polymer structure fundamentally alters the material's properties in several key ways:
-
Low Polarizability: The carbon-fluorine (C-F) bond is highly polar due to fluorine's extreme electronegativity, but the symmetric arrangement of these bonds in fluorinated groups (like -CF3) results in a very low overall molecular polarizability. This is the primary reason for the significantly reduced dielectric constant and dissipation factor in these materials.[2][3]
-
High Bond Energy: The C-F bond is the strongest single bond in organic chemistry, imparting exceptional thermal stability and chemical inertness to the polymer backbone.[4]
-
Low Surface Energy: Fluorinated segments tend to migrate to the polymer-air interface, creating a low-energy surface that repels both water (hydrophobicity) and oils (oleophobicity).[5][6]
-
Increased Free Volume: Bulky trifluoromethyl (-CF3) groups can hinder polymer chain packing, increasing the free volume within the material. This contributes to a lower dielectric constant and reduced moisture absorption.[2]
These fluorine-imparted characteristics lead to a class of thermosetting polymers with a performance profile that significantly exceeds that of their non-fluorinated counterparts.
Synthesis and Curing of Fluorinated Epoxy Propanes
The synthesis of fluorinated epoxy monomers typically involves the glycidylation of a fluorinated precursor, such as a fluorinated phenol or alcohol, with epichlorohydrin. A common route involves reacting a fluorinated compound like hexafluoroacetone with a phenol, followed by reaction with epichlorohydrin in the presence of a base.[2][7]
Typical Synthesis Pathway
The diagram below illustrates a generalized synthesis route for a fluorinated diglycidyl ether epoxy resin.
Caption: Generalized workflow for the synthesis and curing of fluorinated epoxy resins.
Experimental Protocol: Synthesis of a Fluorinated Epoxy Monomer
This protocol is a representative example based on methodologies described in the literature.[2][7]
-
Precursor Synthesis: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve a fluorinated bisphenol (1.0 mol) in a suitable solvent.
-
Addition of Epichlorohydrin: Add an excess of epichlorohydrin (e.g., 5.0 mol) to the solution.
-
Catalysis: Gradually add a base, such as sodium hydroxide (2.2 mol), either in solid or aqueous form, while maintaining the reaction temperature (e.g., 60-80 °C). The base acts as a catalyst and a scavenger for the HCl byproduct.
-
Reaction: Allow the reaction to proceed for several hours (e.g., 3-5 hours) until completion, which can be monitored by titration or chromatography.
-
Washing and Purification: After the reaction, wash the organic phase repeatedly with water to remove unreacted base and salts.
-
Solvent Removal: Remove the excess epichlorohydrin and solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting viscous liquid or solid monomer can be characterized using FTIR and NMR spectroscopy to confirm its chemical structure.[2][7]
Curing
Fluorinated epoxy propanes can be cured using the same hardeners as conventional epoxies, including polyfunctional amines, acids, and anhydrides.[7] The curing process involves the ring-opening of the epoxide group, leading to the formation of a three-dimensional, cross-linked thermoset polymer. The reactivity can be comparable to standard resins like DGEBA, though the bulky fluorinated groups can sometimes influence the curing kinetics.[7][8]
Key Physicochemical Properties
The true potential of fluorinated epoxy propanes is realized in the properties of the cured thermoset materials.
Dielectric Performance
A primary driver for the adoption of fluorinated epoxies is their outstanding dielectric performance, which is critical for high-frequency electronics. Fluorination significantly lowers both the dielectric constant (Dk or ε) and the dielectric loss (Df or tan δ).[7]
| Property | Conventional Epoxy (DGEBA) | Fluorinated Epoxy Example | Reference |
| Dielectric Constant (Dk) @ 1 MHz | ~3.52 | ~2.54 - 2.91 | [2][9] |
| Dielectric Loss (Df) @ 1 MHz | ~0.038 | ~0.016 - 0.025 | [3][9] |
| Water Absorption (24h immersion) | ~0.5% - 1.0% | < 0.15% | [2][7] |
Causality: The low Dk is a direct result of the low polarizability of the C-F bond and the increased free volume from -CF3 groups, which reduces the overall dipole moment per unit volume.[2][3][7] Low water absorption is also crucial, as moisture ingress can drastically increase the dielectric constant and loss.
Surface and Thermal Properties
The unique surface and thermal properties of fluorinated epoxies enable their use in harsh environments and for creating functional surfaces.
| Property | Conventional Epoxy (DGEBA) | Fluorinated Epoxy Example | Reference |
| Water Contact Angle | ~70° - 80° | > 100° | [7][10] |
| Glass Transition Temp. (Tg) | ~107°C - 150°C | 170°C - 213°C | [9] |
| 5% Weight Loss Temp. (Td5%) | ~350°C | > 370°C | [2] |
Causality: The high water contact angle confirms the material's hydrophobicity, a result of the low surface energy imparted by fluorine.[11] The enhanced thermal stability (higher Tg and Td5%) is due to the high energy of the C-F bond and the rigid structures that can be incorporated into the polymer backbone.[2][9]
Applications in Materials Science
The combination of the above properties opens up a wide range of high-value applications.
Advanced Electronics and Microelectronics
The market for high-performance electronics is a primary driver for fluorinated epoxy development.[12][13] Their low dielectric properties are essential for ensuring signal integrity and reducing power loss in high-frequency applications.
Caption: Relationship between properties and benefits in advanced electronics.
-
High-Speed Communication: Used as the matrix resin for printed circuit boards (PCBs) in servers, routers, and 5G infrastructure.[7]
-
Electronic Packaging: Ideal for encapsulating and underfilling sensitive microchips, protecting them from moisture and thermal stress while maintaining electrical performance.[3]
-
Thermal Management: When combined with thermally conductive fillers like fluorinated graphite, they can create composites that efficiently dissipate heat while providing electrical insulation.[14]
High-Performance Protective Coatings
The low surface energy and high stability of fluorinated epoxies make them excellent for formulating functional coatings.[15][16]
-
Hydrophobic and Oleophobic Surfaces: These coatings are used for self-cleaning windows, anti-fouling marine paints, and stain-resistant surfaces.[6][10][17] The non-wetting nature prevents adhesion of dirt and liquids.[6]
-
Anti-Graffiti Coatings: The low surface energy prevents paint and ink from adhering permanently, allowing for easy cleaning.[15]
-
Chemical and Corrosion Resistance: Used as linings for chemical storage tanks and industrial equipment due to their inertness to a wide range of solvents and chemicals.[1][16]
Experimental Protocol: Coating Application and Characterization
-
Formulation: The fluorinated epoxy resin is mixed with a curing agent and, if necessary, a solvent to achieve the desired application viscosity.
-
Application: The formulation is applied to a substrate (e.g., metal, glass) using methods like spray coating, dip coating, or spin coating.
-
Curing: The coated substrate is cured in an oven at a specified temperature schedule (e.g., 150°C for 2 hours) to achieve full cross-linking.
-
Contact Angle Measurement: The hydrophobicity and oleophobicity are quantified by measuring the static contact angle of water and diiodomethane droplets on the cured surface using a goniometer.
-
Adhesion Test: Adhesion to the substrate is evaluated using a cross-hatch adhesion test (e.g., ASTM D3359).
Advanced Composites
Fluorinated epoxy resins serve as a high-performance matrix for fiber-reinforced composites, particularly in the aerospace industry.
-
Aerospace Components: Their low moisture absorption is critical for aerospace applications, as absorbed water can degrade the mechanical properties of composites and lower their glass transition temperature.[1]
-
Low-Adhesion Molds: The low surface energy of fluorinated epoxies can be exploited to create durable, low-adhesion molds for manufacturing composite parts, reducing the need for external release agents.[11]
Biomedical Applications
While a more nascent field for this specific chemistry, the known properties of fluoropolymers in general suggest significant potential.[4][5] Fluoropolymers are prized in medicine for their biocompatibility, chemical inertness, and lubricity.[18][19]
-
Biocompatible Coatings: Fluorinated epoxy coatings could be applied to medical implants and surgical tools to improve biocompatibility and reduce protein adsorption.[5]
-
Medical Devices: Their chemical resistance and sterilizability make them suitable for components in diagnostic equipment, pumps, and fittings.[18]
-
Microfluidics: The hydrophobic nature is advantageous for creating channels in lab-on-a-chip devices for controlling fluid flow.[4]
Challenges and Future Perspectives
Despite their exceptional performance, the widespread adoption of fluorinated epoxy propanes faces some challenges. The primary obstacle is often the higher cost of fluorinated raw materials and the more complex synthesis compared to commodity epoxies.[1] Additionally, processability can be a concern, although research continues to yield liquid resins with practical handling characteristics.[20]
Future research is focused on:
-
Developing more cost-effective and sustainable synthesis routes, including PFOA/PFOS-free methods.[15]
-
Innovating molecular structures, such as incorporating liquid crystal segments, to create materials that simultaneously possess low dielectric constants and high intrinsic thermal conductivity.[9][21]
-
Expanding their application in "smart" materials, such as sensor-integrated components and advanced biomedical devices.[4][12]
The continued drive for higher performance in electronics, more durable materials, and advanced medical technologies ensures that fluorinated epoxy propanes will remain a critical area of research and development in materials science.
References
- Li, J., Chen, M., & Wang, Y. (n.d.). Preparation and properties of a fluorinated epoxy resin with low dielectric constant. Wiley Online Library.
- (n.d.). Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications.
- (2020, November 25).
- (n.d.).
- (n.d.).
- (2025, October 16).
- (n.d.). Preparation of fluorinated epoxy‐phthalonitrile resins with excellent thermal stability and low dielectric constant.
- (n.d.). Synthesis of a Novel Low Dielectric Constant Fluorine Containing Epoxy.
- (n.d.). (PDF) Low dielectric constant and highly intrinsic thermal conductivity fluorine‐containing epoxy resins with ordered liquid crystal structures.
- (n.d.). Epoxy. Wikipedia.
- (2023, June 28). Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. MDPI.
- (n.d.).
- (2025, December 24).
- (n.d.).
- (n.d.). Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers. MDPI.
- (2023, January 27).
- (2023, July 3). Highly-transparent fluorinated epoxy coating.
- Glaris, P., et al. (2014, July 1). Fluorinated epoxy resin as a low adhesive mould for composite material.
- (n.d.). Fluorinated epoxy resins with high glass transition temperatures. NASA Technical Reports Server (NTRS).
- (n.d.). Synthesis and properties of novel fluorinated epoxy resins based on 1,1-bis(4-glycidylesterphenyl).
- (2015, June 1). Synthesis and application of fluorinated epoxy compounds. Emerald Publishing.
- (2025, December 28). Epoxy Fluorine: Properties & Uses Explained. Accio.
- (n.d.). Hydrophobic and Oleophobic.
- (n.d.). Hydrophobic and oleophobic coating composition.
- (2025, August 8). Synthesis and application of fluorinated epoxy compounds | Request PDF.
- (2020, July 22).
- (n.d.). Hydrophobic resin|Products. T&K TOKA.
- (n.d.).
- (2023, November 12). Low dielectric constant and highly intrinsic thermal conductivity fluorine-containing epoxy resins with ordered liquid crystal structures. Semantic Scholar.
- (2018, October 31). Improved heat-spreading properties of fluorinated graphite/ epoxy film.
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- 5. researchgate.net [researchgate.net]
- 6. Hydrophobic and Oleophobic - PTFE Coatings [ptfecoatings.com]
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- 12. Fluorinated Epoxy: High-Performance Coating Solution [accio.com]
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- 17. Hydrophobic resinï½Productsï½T&K TOKA [toka-global.com]
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- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Introduction: The Strategic Value of Fluorinated Chiral Building Blocks
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[1][2] The trifluoroethoxy moiety, in particular, offers a unique combination of electronic properties and steric bulk. When appended to a versatile chiral scaffold such as a three-carbon building block, it provides medicinal chemists with a powerful tool for creating novel chemical entities with potentially superior pharmacological profiles.
This document provides a comprehensive guide to the asymmetric synthesis and application of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane. This versatile chiral building block serves as a gateway to a variety of enantiomerically pure molecules, most notably chiral 3-(2,2,2-trifluoroethoxy)-1,2-propanediol and its derivatives, which are of significant interest in the synthesis of pharmaceuticals, including beta-blockers and other bioactive compounds.[3][4]
Core Principles: Accessing Enantiopurity through Kinetic Resolution
The primary strategy for obtaining enantiomerically enriched this compound is through the kinetic resolution of its racemic form. Kinetic resolution is a powerful technique for separating enantiomers based on their differential reaction rates with a chiral catalyst or reagent.[5] One of the most robust and widely adopted methods for the kinetic resolution of terminal epoxides is the Jacobsen Hydrolytic Kinetic Resolution (HKR).[6][7][8]
The HKR employs a chiral (salen)Co(III) complex as the catalyst to effect the enantioselective hydrolysis of one enantiomer of the racemic epoxide, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. Simultaneously, the process yields a highly enantioenriched 1,2-diol product of the opposite configuration.[7] This dual-product outcome is a key advantage of the HKR, providing access to two valuable chiral building blocks from a single reaction.
Diagram of the Hydrolytic Kinetic Resolution (HKR) Workflow
Caption: General workflow of the Hydrolytic Kinetic Resolution.
Experimental Protocols
Part 1: Synthesis of Racemic this compound
The racemic starting material can be synthesized from epichlorohydrin and 2,2,2-trifluoroethanol. This reaction proceeds via a nucleophilic substitution of the chloride by the trifluoroethoxide, followed by an intramolecular ring-closure to form the epoxide.
Materials and Reagents:
-
Epichlorohydrin
-
2,2,2-Trifluoroethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
A suitable solvent (e.g., dioxane, or neat conditions)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Protocol:
-
Preparation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethanol in the chosen solvent. Cool the solution in an ice bath.
-
Addition of Base: Slowly add a stoichiometric equivalent of a strong base like sodium hydroxide or potassium hydroxide to the cooled solution to generate the sodium or potassium trifluoroethoxide in situ.
-
Addition of Epichlorohydrin: To the stirred alkoxide solution, add epichlorohydrin dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield racemic this compound.
Part 2: Hydrolytic Kinetic Resolution (HKR) of Racemic this compound
This protocol is based on the well-established Jacobsen HKR methodology for terminal epoxides and is adapted for the specific substrate.[7][8] The choice of the (R,R)- or (S,S)-enantiomer of the Jacobsen's catalyst will determine which enantiomer of the epoxide is recovered and which enantiomer of the diol is produced.
Materials and Reagents:
-
Racemic this compound
-
(R,R)- or (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)[4][6]
-
Deionized water
-
A suitable solvent (e.g., tetrahydrofuran (THF), tert-butyl methyl ether (TBME))
-
Acetic acid (for catalyst activation)
-
Silica gel for chromatography
Step-by-Step Protocol:
-
Catalyst Activation: In a clean, dry flask, dissolve the Jacobsen's catalyst (typically 0.5-2.0 mol%) in a minimal amount of a suitable solvent like toluene. Add a few drops of acetic acid and stir the solution in air for about 30 minutes. The color should change from orange-red to a dark brown, indicating the oxidation of Co(II) to the active Co(III) species. Remove the solvent under reduced pressure.
-
Reaction Setup: To the activated catalyst, add the racemic this compound.
-
Addition of Water: Cool the mixture in an ice bath and add 0.5 equivalents of deionized water dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining epoxide and the conversion. The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for both the unreacted epoxide and the diol product.
-
Workup and Separation: Once the desired conversion is reached, the reaction mixture can be directly loaded onto a silica gel column for purification. The less polar epoxide will elute first, followed by the more polar diol.
Data Presentation: Expected Outcomes of HKR
| Product | Expected Enantiomeric Excess (ee) | Theoretical Maximum Yield |
| Unreacted Epoxide | >99% | 50% |
| 1,2-Diol Product | High (typically >95%) | 50% |
Diagram of the Asymmetric Ring Opening Mechanism
Sources
- 1. prepchem.com [prepchem.com]
- 2. Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides [organic-chemistry.org]
- 3. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jacobsen Group [jacobsengroup.sites.fas.harvard.edu]
- 6. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmedchem.com [jmedchem.com]
- 8. stem.elearning.unipd.it [stem.elearning.unipd.it]
Application Note: Synthesis of Enantiopure Alcohols from 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Abstract
This technical guide provides a detailed protocol for the enantioselective synthesis of chiral alcohols starting from racemic 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane. The core methodology presented is the Hydrolytic Kinetic Resolution (HKR), a highly efficient and practical method that utilizes a chiral (salen)Co(III) catalyst.[1][2][3] This process affords simultaneous access to two valuable, highly enantioenriched building blocks: the unreacted terminal epoxide and the corresponding 1,2-diol.[1][4] Given the importance of fluorinated synthons and chiral diols in pharmaceutical development, this guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing these key intermediates.
Introduction: The Strategic Value of Chiral Fluorinated Building Blocks
Chiral alcohols, particularly 1,2-diols and epoxides, are fundamental precursors in the synthesis of complex molecular architectures. Their stereochemistry is often critical to the biological activity of pharmaceutical agents.[5] The incorporation of fluorine, as in the 2,2,2-trifluoroethoxy moiety, is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of enantiopure 3-(2,2,2-trifluoroethoxy)propane-1,2-diol and its corresponding chiral epoxide is of significant interest.
Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by exploiting differences in their reaction rates with a chiral catalyst or reagent.[6] The Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, developed by Jacobsen and coworkers, stands out as an exceptionally practical and efficient method.[4][7] It employs water as a benign and inexpensive reagent, operates under mild conditions (often solvent-free), and utilizes a recyclable, commercially available catalyst at very low loadings.[1][2][3] The HKR provides both the unreacted epoxide and the 1,2-diol product in high yield and excellent enantiomeric excess (ee), making it an ideal choice for this transformation.[1][6]
Core Principle: The Hydrolytic Kinetic Resolution (HKR) Mechanism
The remarkable efficiency and selectivity of the (salen)Co(III)-catalyzed HKR stem from a cooperative, bimetallic mechanism.[7][8]
-
Epoxide Activation: One molecule of the chiral (salen)Co(III) complex acts as a Lewis acid, coordinating to the oxygen atom of the epoxide. This activation polarizes the C-O bonds, rendering the epoxide more susceptible to nucleophilic attack.
-
Nucleophile Delivery: A second catalyst molecule, in its hydroxide form ((salen)Co-OH), acts as the nucleophile delivery agent. It positions a water molecule for a regio- and enantioselective attack at the terminal carbon of the epoxide activated by the first catalyst molecule.
This dual-activation pathway is responsible for the extraordinarily high selectivity factors (k_rel) observed, which often exceed 100-200 for a wide range of terminal epoxides.[1][2][7] This high selectivity ensures that one enantiomer of the racemic epoxide reacts significantly faster than the other, allowing for a clean separation.
Figure 1: Conceptual overview of the Hydrolytic Kinetic Resolution (HKR) of racemic this compound.
Experimental Application: Protocol and Data
This section provides a detailed, step-by-step protocol for the HKR of racemic this compound.
Materials and Reagents
-
Racemic this compound
-
(R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II), followed by oxidation to the Co(III)OAc complex (or commercially available equivalent)
-
Deionized Water
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath
Step-by-Step Protocol
The following workflow outlines the complete process from reaction setup to product analysis.
Figure 2: Detailed experimental workflow for the HKR procedure.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 eq). Add the chiral (R,R)-(salen)Co(III)OAc catalyst (0.2–1.0 mol%). For many terminal epoxides, this reaction can be run effectively without any added solvent.[3][7]
-
Initiation: Place the flask in an ice bath and cool the mixture to 0 °C with stirring.
-
Addition of Water: Add deionized water (0.5 to 0.7 equivalents relative to the racemic epoxide) dropwise.[7]
-
Causality Insight: Using a substoichiometric amount of water is the cornerstone of the kinetic resolution. It ensures the reaction stops after approximately 50% conversion, allowing for the isolation of the less reactive enantiomer (the epoxide) in high enantiomeric purity.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Continue stirring vigorously for 12–24 hours. The reaction progress can be monitored by TLC or GC to track the disappearance of the starting epoxide.
-
Work-up: Upon completion (typically ~50-60% conversion), the unreacted epoxide and the diol product can be separated. For larger scales, direct fractional distillation under reduced pressure is often most effective. The unreacted epoxide is more volatile than the diol product. For smaller scales, the reaction mixture can be diluted with a solvent like MTBE or DCM, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The resulting crude mixture can be purified by silica gel column chromatography to yield the pure epoxide and the pure diol.
-
Characterization: The enantiomeric excess (ee) of the recovered epoxide and the diol product should be determined using chiral HPLC or chiral GC analysis with an appropriate column and validated methods.
Representative Data
While specific data for this compound is proprietary, the HKR method exhibits broad applicability.[1][2] The table below presents typical results for structurally related terminal epoxides, which are expected to be highly predictive for the title compound.
| Substrate Type | Catalyst Loading (mol%) | Time (h) | Yield (Epoxide) | ee (Epoxide) | Yield (Diol) | ee (Diol) | Reference |
| Aliphatic Ether Epoxide | 0.5 | 14 | 43% | >99% | 51% | 98% | [1][2] |
| Propylene Oxide | 0.2 | 12 | ~45% | >98% | ~50% | >98% | [3][4] |
| Styrene Oxide | 0.8 | 18 | 42% | >99% | 54% | 97% | [1][2] |
Field-Proven Insights & Troubleshooting
-
Catalyst Activity: The activity of the (salen)Co catalyst is crucial. Ensure it is properly activated to the Co(III) state. Commercially available catalysts are generally reliable. If synthesizing, ensure complete oxidation from the Co(II) precursor.
-
Water Stoichiometry: The amount of water is the most critical variable. Using more than ~0.7 equivalents will lead to over-reaction, diminishing the yield and ee of the recovered epoxide. Using too little water will result in low conversion and make separation difficult.
-
Solvent-Free Conditions: The ability to run this reaction neat is a significant advantage for process chemistry, reducing cost and waste.[3] For very viscous substrates, a minimal amount of a non-coordinating solvent like MTBE can be used.
-
Catalyst Recycling: The catalyst can often be recovered from the reaction mixture after separation of the products and reused, which is a key consideration for cost-effectiveness at scale.[1][2]
Conclusion
The Hydrolytic Kinetic Resolution catalyzed by chiral (salen)Co(III) complexes is a premier method for the synthesis of enantiopure alcohols from racemic this compound. Its operational simplicity, mild conditions, low catalyst loadings, and use of water as the reagent make it an environmentally benign and highly scalable process. This protocol provides reliable access to two high-value chiral building blocks—the (S)-epoxide and the (R)-diol—from a single racemic precursor, empowering researchers in the rapid development of novel, stereochemically defined pharmaceutical agents.
References
-
Title: Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Source: Journal of the American Chemical Society, 2002. URL: [Link]
-
Title: Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Source: Unipd-tutti URL: [Link]
-
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Application Note & Protocols: Synthesis of Poly(1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane) for Advanced Fluoropolymer Applications
Abstract: The synthesis of fluorinated polymers via the ring-opening polymerization (ROP) of functionalized epoxides offers a powerful route to materials with tailored properties such as low surface energy, high thermal stability, and chemical resistance. This document provides a detailed guide for the polymerization of 1,2-epoxy-3-(2,2,2-trifluoroethoxy)propane (TFEP), a key monomer for producing poly(TFEP), a fluorinated polyether. We present validated protocols for both anionic and cationic ring-opening polymerization methods. The underlying mechanisms, critical experimental parameters, and rationale behind procedural steps are discussed to equip researchers with the knowledge for successful synthesis and customization. Characterization data and troubleshooting advice are included to ensure reliable and reproducible outcomes.
Introduction
Fluoropolymers are a critical class of materials prized for their unique combination of properties, including hydrophobicity, chemical inertness, and thermal stability. These characteristics stem from the high electronegativity and strength of the carbon-fluorine bond. Poly(3-(2,2,2-trifluoroethoxy)propylene oxide), or poly(TFEP), is an amorphous polyether with a flexible backbone and pendant trifluoroethoxy groups. This structure imparts a low glass transition temperature, optical transparency, and a low refractive index, making it a candidate for applications in advanced coatings, membranes, and specialty elastomers.
The synthesis of poly(TFEP) is achieved through the ring-opening polymerization of its corresponding epoxide monomer, 1,2-epoxy-3-(2,2,2-trifluoroethoxy)propane. The strained three-membered oxirane ring of TFEP is susceptible to nucleophilic or electrophilic attack, allowing for polymerization via anionic or cationic pathways.[1] The choice of polymerization method is critical as it dictates the polymer's molecular weight, polydispersity, and microstructure, thereby controlling its final material properties. This guide provides comprehensive protocols for both approaches.
Monomer: Properties and Handling
-
Monomer: 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)propane (TFEP)
-
CAS Number: 1535-91-7[2]
-
Appearance: Colorless liquid
-
Purity: ≥98% is recommended for controlled polymerization.
-
Handling & Storage: TFEP should be handled in a well-ventilated fume hood. Store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent moisture contamination and potential degradation. Before use, the monomer must be rigorously dried and purified, typically by distillation from a drying agent like calcium hydride (CaH₂), to remove water and other protic impurities that can terminate the polymerization.
Section 1: Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of epoxides is a living polymerization technique, meaning it proceeds without inherent termination or chain transfer steps.[3] This allows for excellent control over molecular weight and the synthesis of polymers with narrow molecular weight distributions (low polydispersity index, PDI). The polymerization is initiated by a strong nucleophile, typically an alkoxide, which attacks one of the carbon atoms of the epoxide ring.
Mechanism & Rationale
The reaction is initiated by a nucleophilic attack on the sterically less hindered carbon of the epoxide ring, leading to the formation of an alkoxide propagating species. Each subsequent monomer addition regenerates the alkoxide active center, allowing the polymer chain to grow.[4]
Causality Behind Experimental Choices:
-
Initiator: Potassium tert-butoxide (t-BuOK) is an effective initiator. Its bulky nature favors attack at the less substituted carbon of the epoxide. It is crucial to use a freshly sublimed or high-purity grade to avoid protic impurities.
-
Solvent: Tetrahydrofuran (THF) is an excellent polar aprotic solvent that solvates the potassium counter-ion, promoting a faster and more controlled polymerization. It must be rigorously dried, typically by refluxing over a sodium/benzophenone ketyl until a persistent blue or purple color indicates an anhydrous state.
-
Temperature: The reaction is conducted at room temperature. Lower temperatures can slow the propagation rate, while significantly higher temperatures may increase the likelihood of side reactions.
Anionic Polymerization Workflow Diagram
Caption: Workflow for the anionic polymerization of TFEP.
Detailed Protocol: Anionic Polymerization of TFEP
Materials:
-
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)propane (TFEP), distilled from CaH₂
-
Potassium tert-butoxide (t-BuOK), sublimed
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Methanol (ACS grade), degassed
-
Hexanes (ACS grade)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware (flame-dried)
Procedure:
-
Glassware Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with inert gas (Argon). Repeat this cycle three times to ensure all moisture is removed.
-
Initiator Solution: In a glovebox or under a positive flow of argon, weigh 22.4 mg (0.2 mmol) of sublimed t-BuOK into the Schlenk flask. Add 20 mL of anhydrous THF via a gas-tight syringe to dissolve the initiator.
-
Monomer Addition: Using a gas-tight syringe, slowly add 3.40 g (20 mmol) of freshly distilled TFEP to the stirring initiator solution at room temperature. The monomer-to-initiator ratio [M]/[I] of 100 is targeted here.
-
Polymerization: Allow the reaction to stir at room temperature under an inert atmosphere. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to check for the disappearance of monomer epoxide protons. The reaction is typically complete within 12-24 hours.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding 1 mL of degassed methanol to quench the living alkoxide chain ends. Stir for 30 minutes.
-
Purification: Concentrate the polymer solution under reduced pressure. Redissolve the viscous residue in a minimal amount of THF (~5 mL) and precipitate it by adding it dropwise into a large volume of a cold non-solvent, such as a 10:1 mixture of hexanes and water.
-
Isolation: Collect the precipitated polymer by decantation or filtration. Wash the polymer several times with fresh hexanes.
-
Drying: Dry the final polymer product in a vacuum oven at 40-50°C until a constant weight is achieved. The product should be a viscous, transparent liquid or a tacky solid, depending on the molecular weight.
Expected Results & Characterization
| Parameter | Target Value/Observation | Method of Analysis |
| Target Mn | ~17,000 g/mol (for [M]/[I]=100) | Calculated |
| Obtained Mn | 15,000 - 19,000 g/mol | GPC (vs. PS standards) |
| PDI (Mw/Mn) | < 1.15 | GPC |
| ¹H NMR | Disappearance of epoxide peaks | NMR Spectroscopy |
| Appearance | Clear, viscous liquid/solid | Visual Inspection |
Section 2: Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of epoxides is initiated by strong electrophiles or Lewis acids.[5][6] While generally less controlled than anionic methods due to competing side reactions like chain transfer and backbiting, CROP is a robust method for synthesizing polyethers.[7][8] The mechanism often involves an "activated monomer" pathway, where the protonated monomer reacts with a neutral hydroxyl end-group of the growing chain.[7]
Mechanism & Rationale
The polymerization is initiated by a proton or Lewis acid that activates the epoxide oxygen, making the ring highly susceptible to nucleophilic attack. Propagation can proceed via an activated chain end (tertiary oxonium ion) or, more commonly in the presence of a co-initiator like an alcohol, via an activated monomer mechanism, which helps suppress the formation of cyclic oligomers.[7]
Causality Behind Experimental Choices:
-
Initiator System: Boron trifluoride etherate (BF₃·OEt₂) is a powerful Lewis acid initiator.[9] It readily activates the epoxide ring.
-
Co-initiator/Transfer Agent: Ethylene glycol is used as a co-initiator. It provides a hydroxyl group that opens the first activated monomer, and its hydroxyl end-groups serve as the nucleophiles for subsequent propagation steps, leading to better control over the polymerization.[10]
-
Solvent: Dichloromethane (DCM) is a common solvent for CROP due to its polarity and relative inertness under cationic conditions. It must be dried over a suitable agent like CaH₂.
-
Temperature: The reaction is run at 0°C to reduce the rate of undesirable side reactions, such as backbiting (which forms cyclic ethers) and chain transfer, thereby providing better control over the final polymer structure.
Cationic Polymerization Mechanism Diagram
Caption: Activated monomer mechanism in cationic ROP of TFEP.
Detailed Protocol: Cationic Polymerization of TFEP
Materials:
-
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)propane (TFEP), distilled from CaH₂
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled
-
Ethylene glycol, distilled from CaH₂
-
Anhydrous dichloromethane (DCM), distilled from CaH₂
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware (flame-dried)
Procedure:
-
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and argon inlet, add 3.40 g (20 mmol) of TFEP and 62 mg (1 mmol) of ethylene glycol. Dissolve the components in 40 mL of anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Initiation: Prepare a stock solution of BF₃·OEt₂ in DCM (e.g., 0.1 M). Via syringe, slowly add 2 mL of the BF₃·OEt₂ solution (0.2 mmol) to the cooled monomer solution under vigorous stirring. An exothermic reaction may be observed.
-
Polymerization: Maintain the reaction at 0°C and stir under an inert atmosphere for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Termination: Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution to neutralize the Lewis acid catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer twice with water and once with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator.
-
Purification: The crude polymer can be further purified by dissolving it in a small amount of DCM and precipitating it into cold methanol or hexanes to remove low molecular weight oligomers.
-
Drying: Dry the final polymer product in a vacuum oven at 40-50°C to a constant weight.
Expected Results & Characterization
| Parameter | Expected Outcome | Method of Analysis |
| Obtained Mn | 2,000 - 10,000 g/mol | GPC (vs. PS standards) |
| PDI (Mw/Mn) | 1.4 - 2.0 | GPC |
| ¹H NMR | Confirmation of polyether backbone | NMR Spectroscopy |
| Appearance | Clear, viscous oil | Visual Inspection |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No polymerization or very low yield | Impure/wet monomer, solvent, or initiator. Inactive initiator. | Rigorously dry all reagents and glassware. Use freshly purified/distilled reagents. Verify initiator activity. |
| Polymer has very broad PDI (>2.0) | (Cationic) Chain transfer or backbiting. (Anionic) Protic impurities causing premature termination. | (Cationic) Lower the reaction temperature; ensure slow initiator addition. (Anionic) Ensure a completely anhydrous system. |
| Low molecular weight | High initiator concentration. Presence of chain transfer agents (e.g., water). | Accurately control the [M]/[I] ratio. Ensure all components are dry. |
Conclusion
The polymerization of 1,2-epoxy-3-(2,2,2-trifluoroethoxy)propane can be successfully achieved through both anionic and cationic ring-opening methods. Anionic polymerization offers superior control, yielding polymers with predictable molecular weights and low polydispersity, making it ideal for applications requiring well-defined architectures. Cationic polymerization, while less controlled, provides a facile and rapid route to poly(TFEP). The choice of method should be guided by the specific material requirements of the intended application. The protocols and insights provided herein serve as a robust foundation for researchers and scientists in the development of novel fluoropolymers.
References
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ResearchGate. (n.d.). Ring opening of fluorinated epoxides 22 and 24 with pyridine/9HF. Retrieved from [Link]
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Arkat USA. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. Retrieved from [Link]
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ACS Publications. (2020). Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator. Organic Letters. Retrieved from [Link]
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The Doyle Group, Princeton University. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Retrieved from [Link]
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MDPI. (n.d.). Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol. Retrieved from [Link]
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EU-Japan Centre for Industrial Cooperation. (n.d.). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. Retrieved from [Link]
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Semantic Scholar. (2003). Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol. Retrieved from [Link]
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Semantic Scholar. (n.d.). Anionic Polymerization. Retrieved from [Link]
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Wikipedia. (n.d.). Living cationic polymerization. Retrieved from [Link]
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Morton, M. (n.d.). Anionic Polymerization: Principles and Practice. Academic Press. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. Polymer Chemistry. Retrieved from [Link]
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MDPI. (2015). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Retrieved from [Link]
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ResearchGate. (2016). Catalysts for CO2/epoxide ring-opening copolymerization. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis and Characterization of a Low-Molecular-Weight Novolac Epoxy Derived from Lignin-Inspired Phenolics. Retrieved from [Link]
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ResearchGate. (2021). Ring-opening copolymerization of epoxides and anhydrides using manganese(III) asymmetrical Schiff base complexes as catalysts. Retrieved from [Link]
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MDPI. (2021). Perfluoroaryl Zinc Catalysts Active in Cyclohexene Oxide Homopolymerization and Alternating Copolymerization with Carbon Dioxide. Retrieved from [Link]
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ResearchGate. (2013). Poly(ethylene oxide-co-tetrahydrofuran) and poly(propylene oxide-co-tetrahydrofuran): Synthesis and thermal degradation. Retrieved from [Link]
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ResearchGate. (2014). Synthesis and Characterization of Epoxy Resin Modified with gamma-Thiopropyl Triethoxy Silane. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, structures, and thermal properties of terpolymers of propylene oxide, carbon dioxide, and cyclohexene oxide. Retrieved from [Link]
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Revue Roumaine de Chimie. (2013). POLY(ETHYLENE OXIDE-CO-TETRAHYDROFURAN) AND POLY(PROPYLENE OXIDE-CO-TETRAHYDROFURAN): SYNTHESIS AND THERMAL DEGRADATION. Retrieved from [Link]
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MDPI. (2022). Characteristic and Synthesis of High-Temperature Resistant Liquid Crystal Epoxy Resin Containing Boron Nitride Composite. Retrieved from [Link]
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Application Note & Protocol: Leveraging 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane for the Synthesis of Advanced Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the application of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane as a strategic building block in the synthesis of high-value pharmaceutical intermediates. We delve into the rationale behind its use, focusing on the significant advantages conferred by the trifluoroethoxy moiety in modern drug design. A comprehensive, step-by-step protocol for the nucleophilic ring-opening of this epoxide with an amine is presented, yielding a fluorinated β-amino alcohol—a core scaffold in many active pharmaceutical ingredients (APIs), notably in the class of β-blockers.[1] This guide combines theoretical principles with practical, field-proven insights to enable researchers to effectively incorporate this versatile synthon into their drug discovery and development workflows.
The Strategic Advantage of the Trifluoroethoxy Group in Medicinal Chemistry
The deliberate incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, aimed at enhancing the pharmacokinetic and pharmacodynamic profiles of a molecule.[2] The 2,2,2-trifluoroethoxy group (–OCH₂CF₃) is particularly valuable for several key reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[3] The presence of the trifluoromethyl group can shield adjacent sites from metabolic enzymes (e.g., Cytochrome P450s), a strategy often used to block metabolic hotspots, thereby increasing the drug's half-life and reducing patient dosage.[3][4]
-
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-solubility).[5] This property is critical for improving a drug's ability to cross cellular membranes, which can lead to better absorption, distribution, and bioavailability.[3][5]
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms create a strong dipole moment. The trifluoroethoxy group acts as a strong electron-withdrawing substituent, which can influence the pKa of nearby functional groups and modulate hydrogen bonding capabilities with biological targets, potentially enhancing binding affinity and selectivity.[4][6]
-
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other groups like a chlorine atom, due to similar steric demands, allowing chemists to fine-tune a molecule's properties without drastic structural changes.[3]
By using this compound as a starting material, these desirable properties are efficiently built into the molecular scaffold from an early synthetic stage.
Core Reaction: Nucleophilic Ring-Opening of the Epoxide
The primary utility of epoxides in synthesis stems from the high ring strain of the three-membered ring, which facilitates ring-opening reactions with a variety of nucleophiles.[7][8] For the synthesis of pharmaceutical intermediates like β-amino alcohols, the key reaction is the aminolysis (ring-opening with an amine) of the epoxide.[9][10]
This reaction typically proceeds via a stereospecific Sɴ2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide ring.[11][12] In the case of a terminal epoxide like this compound, the attack preferentially occurs at the sterically less hindered terminal carbon, leading to excellent regioselectivity.[10][12]
Protocol: Synthesis of a Model Fluorinated β-Amino Alcohol
This protocol describes the synthesis of 1-((4-methoxyphenyl)amino)-3-(2,2,2-trifluoroethoxy)propan-2-ol , a representative pharmaceutical intermediate, via the ring-opening of this compound with p-anisidine.
Materials and Equipment
-
Reagents:
-
This compound (≥97% purity)
-
p-Anisidine (4-methoxyaniline) (≥98% purity)
-
Isopropanol (Anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical instruments (TLC, NMR, MS)
-
Step-by-Step Experimental Procedure
-
Reactant Setup: To a 100 mL round-bottom flask, add p-anisidine (1.23 g, 10.0 mmol, 1.0 eq). Dissolve it in 20 mL of anhydrous isopropanol. Stir the mixture until the solid is completely dissolved.
-
Epoxide Addition: Add this compound (1.70 g, 10.0 mmol, 1.0 eq) to the solution dropwise at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for isopropanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up - Solvent Removal: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate (EtOAc). Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution and 25 mL of brine.
-
Work-up - Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate again using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure β-amino alcohol product.
Causality and Experimental Insights (E-E-A-T)
-
Choice of Solvent: Isopropanol is chosen as it is a polar protic solvent that can facilitate the reaction without being overly reactive. It effectively solvates both the amine and the epoxide. Some protocols may be solvent-free or use other alcohols.[9][10]
-
Stoichiometry: A 1:1 molar ratio is used for atom economy. In some cases, a slight excess of the amine can be used to ensure complete consumption of the more valuable epoxide.
-
Temperature: Refluxing provides the necessary activation energy to overcome the barrier for the Sɴ2 reaction in a reasonable timeframe. While some highly reactive systems can proceed at room temperature, heating is common for this type of aminolysis.[10]
-
Aqueous Wash: The NaHCO₃ wash is crucial to remove any unreacted acidic impurities or byproducts. The brine wash helps to remove residual water from the organic layer before the drying step.
-
Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and any potential regioisomeric byproducts, ensuring high purity of the final intermediate.
Data Presentation & Expected Outcomes
The following table summarizes the typical parameters and expected results for the synthesis described above.
| Parameter | Condition / Value | Rationale |
| Reactant Ratio | 1:1 (Epoxide:Amine) | Maximizes atom economy and simplifies purification. |
| Solvent | Isopropanol | Polar protic solvent that facilitates the Sɴ2 reaction. |
| Temperature | Reflux (~82°C) | Provides sufficient energy for an efficient reaction rate. |
| Reaction Time | 8 - 12 hours | Typical duration for completion, should be monitored by TLC. |
| Expected Yield | 80 - 90% | Reflects an efficient conversion and purification process. |
| Purity (Post-Chroma) | >98% | Necessary for use in subsequent pharmaceutical synthesis steps. |
| Appearance | White to off-white solid | Typical appearance of the purified product. |
Experimental Workflow Diagram
The logical flow of the synthesis, from initial setup to final analysis, is a critical component of a reproducible protocol.
Safety Precautions
-
Epoxides are reactive compounds and should be handled with care in a well-ventilated fume hood.[13][14] They can be irritants and sensitizers.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Fluorinated organic compounds should be handled with care. Upon decomposition, they can release toxic fumes.[15]
-
Consult the Safety Data Sheet (SDS) for all reagents before beginning the experiment.
Conclusion
This compound is a powerful and versatile building block for introducing the advantageous trifluoroethoxy moiety into pharmaceutical intermediates. The straightforward and high-yielding ring-opening reaction provides reliable access to fluorinated β-amino alcohols, which are key precursors for a wide range of APIs. The protocols and insights provided herein are designed to empower researchers to leverage this reagent for the development of next-generation therapeutics with improved pharmacological properties.
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Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). 9
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Concise synthesis of beta-blockers (S)-metoprolol and (S)-betaxolol using hydrolytic kinetic resolution. CSIR-NCL Library, Pune. 16
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- 13. 1,2-EPOXY-3-ETHOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 22. lab-chemicals.com [lab-chemicals.com]
Application of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane in High-Performance Fluorinated Coatings
Senior Application Scientist Note: This document provides a detailed technical guide for researchers and formulation scientists on the utilization of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane as a key monomer in the development of advanced fluorinated coatings. The protocols and insights are synthesized from established principles of epoxy chemistry and surface science, providing a robust framework for creating hydrophobic and chemically resistant surfaces.
Introduction and Scientific Rationale
Fluorinated coatings are indispensable in applications demanding superior hydrophobicity, chemical inertness, and low surface energy. The strategic incorporation of fluorine atoms into a polymer matrix drastically reduces its surface tension. This compound, a fluorinated glycidyl ether, serves as a highly effective reactive modifier for standard epoxy resin systems.
Unlike inert additives, its terminal epoxide group allows it to covalently bond into the polymer backbone during the curing process. This ensures the permanent integration of the trifluoroethoxy moieties. During thermal curing, a thermodynamic driving force promotes the migration of these low-energy fluorinated segments to the air-coating interface. This phenomenon results in a densely packed, fluorine-rich surface layer that imparts the desired hydrophobic and oleophobic properties to the final coating, even when the modifier is used at relatively low concentrations.[1][2][3]
The primary advantages of using this compound include:
-
Enhanced Hydrophobicity: Creates surfaces with high water contact angles, leading to excellent water repellency.[4][5][6]
-
Permanent Modification: Covalent integration prevents leaching or migration of the fluorinated component over time.
-
Low Surface Energy: Results in anti-graffiti, stain-resistant, and easy-to-clean surface characteristics.
-
Chemical Resistance: The stable carbon-fluorine bonds enhance the coating's resistance to chemical attack.
Mechanism of Curing and Surface Formation
The fluorinated coating is formed through a standard epoxy curing reaction, typically involving a polyfunctional amine as a hardener or curing agent. The process can be visualized in two key stages:
Stage 1: Network Formation (Cross-linking) The epoxy groups of both the primary resin (e.g., Bisphenol A diglycidyl ether, DGEBA) and the this compound modifier react with the primary and secondary amines of the curing agent. This addition polymerization reaction forms a highly cross-linked, three-dimensional thermoset network.[7][8][9] The fluorinated modifier is thus randomly distributed throughout the bulk polymer matrix.
Stage 2: Surface Segregation of Fluorinated Moieties During the thermal curing process, the polymer chains have sufficient mobility. To minimize the overall interfacial energy, the low-energy trifluoroethoxy groups migrate towards the coating-air interface. Upon cooling and solidification, this fluorine-rich surface is locked in place, creating a durable, low-energy "shield" on the coating's exterior.
Below is a diagram illustrating the fundamental ring-opening reaction of the fluorinated epoxide with a primary amine curing agent.
Caption: Curing reaction of the fluoroepoxy with a diamine.
Formulation and Performance Data
The degree of hydrophobicity is directly proportional to the concentration of the fluorinated epoxide in the formulation, up to a saturation point. The following table provides representative data based on the modification of a standard DGEBA epoxy resin cured with an aliphatic diamine (e.g., isophorone diamine or similar).
| Parameter | Control (0% Fluoroepoxy) | Formulation A (2.5% wt. Fluoroepoxy) | Formulation B (5.0% wt. Fluoroepoxy) | Formulation C (10.0% wt. Fluoroepoxy) |
| Water Contact Angle (°) | 75° ± 2° | 95° ± 3° | 108° ± 2° | 112° ± 3° |
| Surface Energy (mN/m) | 42.5 | 28.1 | 21.5 | 19.8 |
| Pencil Hardness | 2H | 2H | H | H |
| Adhesion (ASTM D3359) | 5B | 5B | 4B | 4B |
Note: The weight percentage (wt.%) of the fluoroepoxy is calculated based on the total weight of the epoxy components (DGEBA + fluoroepoxy).
As the data indicates, a significant increase in water contact angle and a corresponding decrease in surface energy can be achieved with as little as 5 wt.% of the fluorinated modifier.[1] Higher concentrations lead to diminishing returns and may slightly compromise mechanical properties like hardness and adhesion.
Experimental Protocols
The following protocols provide a step-by-step methodology for the formulation, application, and characterization of a fluorinated epoxy coating.
Protocol 1: Formulation and Curing of a Fluorinated Epoxy Coating
Objective: To prepare and cure a thin film coating containing 5.0 wt.% this compound.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~188 g/eq)
-
This compound (EEW ~170 g/eq)
-
Isophorone diamine (IPDA) curing agent (Amine Hydrogen Equivalent Weight ~42.6 g/eq)
-
Solvent: Methyl ethyl ketone (MEK)
-
Substrates: Glass microscope slides, polished steel panels
Procedure:
-
Epoxy Blend Preparation:
-
In a 50 mL beaker, weigh 9.50 g of DGEBA resin.
-
Add 0.50 g of this compound to the same beaker.
-
Place the beaker on a magnetic stir plate and mix at 300 RPM for 15 minutes until a homogeneous blend is achieved. This is your 'Part A'.
-
-
Stoichiometric Calculation of Curing Agent:
-
Calculate the total epoxy equivalents in Part A.
-
DGEBA equivalents = 9.50 g / 188 g/eq = 0.0505 eq
-
Fluoroepoxy equivalents = 0.50 g / 170 g/eq = 0.0029 eq
-
Total epoxy equivalents = 0.0505 + 0.0029 = 0.0534 eq
-
-
Calculate the required mass of IPDA for a 1:1 stoichiometric ratio of epoxy groups to amine hydrogen.
-
Mass of IPDA = Total epoxy equivalents * AHEW of IPDA
-
Mass of IPDA = 0.0534 eq * 42.6 g/eq = 2.27 g. This is your 'Part B'.
-
-
-
Formulation and Application:
-
Add the calculated 2.27 g of IPDA (Part B) to the epoxy blend (Part A).
-
Add 5.0 mL of MEK to reduce viscosity for easier application.
-
Mix thoroughly for 5 minutes. The pot life of this formulation is approximately 30-40 minutes.
-
Apply the formulation to the clean substrates using a spin coater (e.g., 1500 RPM for 60 seconds) or a wire-wound drawdown bar to achieve a uniform wet film thickness.
-
-
Curing Schedule:
-
Place the coated substrates in a forced-air oven.
-
Initial Cure: Heat to 80°C for 1 hour. This allows the solvent to evaporate and the initial cross-linking to occur.
-
Post Cure: Increase the temperature to 125°C for 2 hours to ensure complete cross-linking and promote the surface migration of the fluorinated chains.
-
Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.
-
Protocol 2: Characterization of Coating Properties
Objective: To measure the hydrophobicity and surface energy of the cured coating.
Equipment:
-
Contact Angle Goniometer with dispensing system
-
High-purity deionized (DI) water
-
Diiodomethane
Procedure:
-
Static Water Contact Angle Measurement:
-
Place a cured sample on the goniometer stage.
-
Dispense a 5 µL droplet of DI water onto the coating surface.
-
Immediately capture the image of the droplet profile.
-
Use the instrument's software to measure the angle between the substrate baseline and the tangent at the droplet's edge.
-
Repeat the measurement at five different locations on the surface and calculate the average and standard deviation.
-
-
Surface Energy Calculation (Owens-Wendt-Rabel-Kaelble Method):
-
Measure the static contact angle of a non-polar liquid, diiodomethane (5 µL droplet), using the same procedure as for water.
-
The surface energy of the coating can be calculated using software that incorporates the contact angles of both the polar (water) and non-polar (diiodomethane) liquids and their known surface tension components. Lower values indicate a less wettable, lower-energy surface.
-
Workflow and Process Visualization
The entire process from formulation to characterization can be summarized in the following workflow diagram.
Caption: Workflow for fluorinated coating preparation and analysis.
References
-
Glaris, M., et al. (Year). Advancing contact angles of water as a function of the content of different fluorinated epoxide in the coating films. ResearchGate.
-
MDPI. (Year). Effect of Fluorocarbon Polymers on Hydrophobicity, Wear Resistance and Corrosion Resistance of Epoxy Resins.
-
Jankowska, A., et al. (Year). Influence of chain length of organic modifiers in hydrophobization process on epoxy resin properties.
-
Rolere, S., et al. (Year). Chemical structures of the fluorinated epoxides used. ResearchGate.
-
Wang, Z., et al. (2025). Curing kinetics and properties of epoxy resin–fluorenyl diamine systems. ResearchGate.
-
Martín-Várguez, F., et al. (2021). Synthesis of hydrophobic fluorinated coating by further addition of isocyanate and amine groups to urethane bond. ResearchGate.
-
Semantic Scholar. (Year). Synthesis of fluorine-containing organosilicon copolymers and their use for the preparation of stable hydrophobic coatings based on the epoxy binder.
-
MDPI. (Year). Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers.
-
ResearchGate. (Year). Modification of epoxy resin, silicon and glass surfaces with alkyl- or fluoroalkylsilanes for hydrophobic properties.
-
Sangermano, M., et al. (2003). Fluorinated epoxides as surface modifying agents of UV‐curable systems. ResearchGate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (Year). The Power of Curing: Enhancing Epoxy Resins with Diamine Agents.
-
Science.gov. (Year). diamine curing agents: Topics.
-
Google Patents. (Year). Cationic polymerizable adhesive for plastic.
-
MDPI. (Year). Fluorosilicone Surfactants: Properties, Synthesis Methods, and Industrial Applications.
-
MDPI. (Year). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins.
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- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. diamine curing agents: Topics by Science.gov [science.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: A Comparative Study of Acid- and Base-Catalyzed Ring Opening of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Epoxide Ring-Opening in Complex Molecule Synthesis
Epoxides are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to the significant ring strain that facilitates their opening by various nucleophiles.[1][2] The regioselectivity of this ring-opening reaction—specifically, which of the two epoxide carbons is attacked by the nucleophile—can be controlled by the catalytic conditions, namely the use of an acid or a base.[3] This control is of paramount importance in the synthesis of complex molecules, such as pharmaceuticals, where precise stereochemistry and functional group placement are critical for biological activity.
This application note provides a detailed guide to understanding and performing the acid-catalyzed and base-catalyzed ring-opening of an unsymmetrical epoxide, 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane. This particular substrate is of interest due to the presence of an electron-withdrawing trifluoroethoxy group, which can influence the electronic properties of the epoxide and the regiochemical outcome of the ring-opening reaction.[4][5] We will explore the mechanistic underpinnings of each catalytic system, provide detailed experimental protocols, and compare the expected outcomes.
Mechanistic Overview: A Tale of Two Pathways
The ring-opening of an unsymmetrical epoxide can proceed via two distinct mechanisms, largely dictated by the pH of the reaction medium.[6]
Base-Catalyzed Ring-Opening: An SN2 Pathway
Under basic or neutral conditions, the ring-opening of an epoxide proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism.[7] A strong nucleophile directly attacks one of the epoxide carbons. The choice of which carbon is attacked is primarily governed by sterics; the nucleophile will preferentially attack the less sterically hindered carbon atom.[8][9] This backside attack leads to an inversion of stereochemistry at the site of attack. The driving force for this reaction is the relief of the high ring strain (approximately 13 kcal/mol) of the epoxide.[1]
In the case of this compound, the primary carbon (C1) is less sterically hindered than the secondary carbon (C2). Therefore, under basic conditions, the nucleophile is expected to attack C1.
Acid-Catalyzed Ring-Opening: A Hybrid SN1/SN2 Pathway
In the presence of an acid catalyst, the reaction mechanism is more nuanced and can be described as a hybrid between an SN1 and SN2 pathway.[10][11] The first step involves the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral hydroxyl group) and activates the epoxide ring.[12][13]
The subsequent nucleophilic attack is directed towards the carbon atom that can better stabilize the developing positive charge. In the case of unsymmetrical epoxides with primary and secondary carbons, the attack generally occurs at the more substituted carbon, which has more carbocation-like character in the transition state.[14][15] This is due to electronic effects outweighing steric hindrance in this scenario.[16] The attack still occurs from the backside, resulting in an anti-diol product.[8]
For this compound, the secondary carbon (C2) is more substituted and would better stabilize a partial positive charge. Thus, under acidic conditions, the nucleophile is predicted to attack C2. The electron-withdrawing nature of the trifluoroethoxy group is expected to further enhance the electrophilicity of the adjacent carbon (C2), potentially increasing the regioselectivity of the acid-catalyzed reaction.[17]
Visualizing the Mechanisms
To better illustrate the two distinct pathways, the following diagrams outline the key steps in both the acid- and base-catalyzed ring-opening of this compound.
Figure 1: Base-catalyzed ring-opening of this compound.
Figure 2: Acid-catalyzed ring-opening of this compound.
Comparative Summary of Reaction Parameters
The choice between acid- and base-catalyzed ring-opening will depend on the desired regiochemical outcome. The following table summarizes the key differences and expected products.
| Feature | Acid-Catalyzed Opening | Base-Catalyzed Opening |
| Mechanism | SN1/SN2 Hybrid[15] | SN2[1] |
| Initial Step | Protonation of epoxide oxygen[14] | Nucleophilic attack on epoxide carbon[8] |
| Regioselectivity | Attack at the more substituted carbon (C2)[9] | Attack at the less substituted carbon (C1)[9] |
| Governing Factor | Electronic effects (carbocation stability)[12] | Steric hindrance[18] |
| Stereochemistry | Inversion of configuration (anti-addition)[8] | Inversion of configuration (anti-addition)[8] |
| Typical Nucleophiles | Weak nucleophiles (H₂O, ROH, HX)[12] | Strong nucleophiles (⁻OH, ⁻OR, CN⁻, RMgX)[9] |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl)[14] | Strong bases (e.g., NaOH, NaOR) or strong nucleophiles |
| Expected Major Product | Nucleophile bonded to C2 | Nucleophile bonded to C1 |
Experimental Protocols
The following protocols provide a general framework for conducting the acid- and base-catalyzed ring-opening of this compound. Researchers should optimize these conditions based on the specific nucleophile and desired scale.
Protocol 1: Acid-Catalyzed Ring-Opening with Methanol
Objective: To synthesize 1-methoxy-3-(2,2,2-trifluoroethoxy)propan-2-ol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the stirring solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require gentle heating to proceed to completion.
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Base-Catalyzed Ring-Opening with Sodium Methoxide
Objective: To synthesize 2-methoxy-3-(2,2,2-trifluoroethoxy)propan-1-ol.
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol (10-20 volumes).
-
Add this compound (1 equivalent) to the stirring solution of sodium methoxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Figure 3: General experimental workflow for the ring-opening reactions.
Conclusion and Future Perspectives
The ability to selectively open an epoxide ring at either the more or less substituted carbon by simply choosing between acidic or basic conditions provides a powerful tool for synthetic chemists. The protocols and mechanistic insights provided in this application note for this compound serve as a practical guide for researchers in drug discovery and development. The presence of the trifluoroethoxy group offers an interesting case study in how electron-withdrawing groups can influence the regioselectivity of these fundamental reactions. Further studies could involve a broader range of nucleophiles and a quantitative analysis of the regioselectivity under various conditions to build a more comprehensive understanding of the reactivity of this and similar fluorinated epoxides.
References
-
Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
-
Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]
-
LibreTexts. Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity. [Link]
-
LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]
-
LibreTexts. 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]
-
LibreTexts. 3.7: Reactions of Epoxides- Ring-opening. [Link]
-
BYJU'S. Epoxide Reactions. [Link]
-
Chemistry Stack Exchange. acid-catalyzed ring opening of epoxide. [Link]
-
JoVE. Video: Acid-Catalyzed Ring-Opening of Epoxides. [Link]
-
YouTube. Epoxide Opening in Acidic and Basic Conditions. [Link]
-
ACS Publications. Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. [Link]
-
YouTube. Stereochemistry of epoxide ring-opening. [Link]
-
OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
ResearchGate. Regioselectivity of epoxide opening reactions under basic and acidic conditions. [Link]
-
ACS Publications. Effect of an alkynyl group on the regio- and stereochemistry of the ring opening of 1,2-epoxides. Ring-opening reactions of 1-ethynyl-1,2-epoxycyclohexane. [Link]
-
ResearchGate. Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. [Link]
-
ResearchGate. Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives | Request PDF. [Link]
-
PubMed. Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives. [Link]
-
Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]
-
YouTube. Epoxide Ring Opening Reactions | SN1 and SN2 Substitution | CSIR NET June 2024 Chemical Science. [Link]
-
LibreTexts. 18.5: Reactions of Epoxides - Ring-opening. [Link]
-
OrgoSolver. Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). [Link]
-
Arkat USA. Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. [Link]
-
Master Organic Chemistry. Opening of Epoxides With Acid. [Link]
-
Oregon State University. Electronic Effects in Epoxide Ring Opening. [Link]
-
Pearson. In Chapter 13, we learned that epoxide opening can give different.... [Link]
-
ResearchGate. 1,1,1‐Trifluoro‐2,3‐epoxypropane | Request PDF. [Link]
-
PrepChem.com. Synthesis of 1,2-epoxy-3-[2-(2-hydroxyethoxy)phenoxy]propane. [Link]
-
PubChem. 1,2-Epoxy-3-(propenyloxy)propane. [Link]
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Application Notes and Protocols for Lewis Acid-Promoted Reactions with 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Introduction: A Versatile Fluorinated Building Block
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane, also known as 2-((2,2,2-trifluoroethoxy)methyl)oxirane, is a valuable fluorinated building block in medicinal chemistry and drug development. The presence of the trifluoroethoxy group can impart unique physicochemical properties to target molecules, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The strained oxirane ring is a key reactive handle, allowing for the stereospecific introduction of diverse functionalities through nucleophilic ring-opening reactions. This guide provides an in-depth exploration of the reactivity of this epoxide, with a focus on Lewis acid-promoted transformations, offering detailed mechanistic insights and practical experimental protocols for its application in synthesis.
The reactivity of epoxides is fundamentally governed by the reaction conditions. Under basic or neutral conditions, the ring-opening typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. In contrast, under acidic conditions, the reaction can have significant SN1 character, leading to preferential attack at the more substituted carbon that can better stabilize a partial positive charge.[1][2][3] For this compound, the electron-withdrawing nature of the trifluoroethoxy group plays a significant role in directing the outcome of these reactions.
Mechanistic Considerations: The Influence of the Trifluoroethoxy Group
The trifluoroethoxy substituent is strongly electron-withdrawing, which has a profound impact on the regioselectivity of the epoxide ring-opening. In reactions with nitrogen nucleophiles, such as amines, epoxides bearing a [(perfluoroalkyl)methyl] substituent have been shown to undergo ring-opening with complete regioselectivity at the less substituted carbon atom (Cβ) of the oxirane ring.[4] This is attributed to the deactivation of the more substituted carbon (Cα) towards nucleophilic attack due to the inductive effect of the neighboring fluorinated group.
This high regioselectivity is a key feature of this compound and can be exploited for the synthesis of well-defined β-substituted amino alcohols. While strong nucleophiles like amines can react directly, weaker nucleophiles often require the activation of the epoxide ring through the use of a Lewis acid. The Lewis acid coordinates to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.
Application I: Synthesis of β-Amino Alcohols via Aminolysis
The reaction of this compound with primary or secondary amines provides a direct route to valuable β-amino alcohols. These motifs are present in numerous biologically active compounds.
Reaction Pathway: Amine Addition
The workflow for the synthesis of β-amino alcohols from this compound is depicted below. The reaction proceeds with high regioselectivity, with the amine nucleophile attacking the terminal carbon of the epoxide.
Caption: Workflow for the synthesis of β-amino alcohols.
Experimental Protocol: General Procedure for Aminolysis
Materials:
-
This compound
-
Amine (primary or secondary)
-
Lewis Acid (e.g., Lithium perchlorate, Ytterbium triflate) - optional
-
Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the amine (1.1-1.5 eq.).
-
If required for less reactive amines, add the Lewis acid catalyst (0.1-0.2 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude β-amino alcohol, which can be purified by column chromatography on silica gel.
| Lewis Acid Catalyst | Typical Loading (mol%) | Relative Reactivity |
| None | - | Sufficient for reactive amines |
| LiClO₄ | 10-20 | Mild activation |
| Yb(OTf)₃ | 5-10 | Strong activation |
| Sc(OTf)₃ | 5-10 | Strong activation |
Table 1: Common Lewis acids for amine addition to epoxides.
Application II: Synthesis of β-Azido Alcohols via Azidolysis
The ring-opening of this compound with an azide source, such as sodium azide, provides access to β-azido alcohols. These are versatile intermediates that can be readily reduced to the corresponding β-amino alcohols or used in click chemistry reactions.
Reaction Pathway: Azide Addition
The synthesis of β-azido alcohols is typically carried out in the presence of a Lewis acid to facilitate the ring-opening. The reaction is expected to proceed with high regioselectivity, analogous to the aminolysis reaction.
Caption: Mechanism of Lewis acid-catalyzed azidolysis.
Experimental Protocol: General Procedure for Azidolysis
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Lewis Acid (e.g., Cerium(III) chloride heptahydrate, Lithium perchlorate)
-
Solvent system (e.g., Acetonitrile/Water mixture)
-
Organic solvent for extraction (e.g., Diethyl ether)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and sodium azide (1.5-2.0 eq.) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Add the Lewis acid catalyst (e.g., CeCl₃·7H₂O, 0.2 eq.) to the stirred solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude β-azido alcohol, which can be purified by column chromatography if necessary.
| Lewis Acid Catalyst | Solvent | Typical Reaction Time |
| CeCl₃·7H₂O | CH₃CN/H₂O | 2-6 hours |
| LiClO₄ | CH₃CN | 12-24 hours |
| InCl₃ | H₂O | 1-3 hours |
Table 2: Reaction conditions for the azidolysis of epoxides.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of complex fluorinated molecules. The electron-withdrawing nature of the trifluoroethoxy group ensures a high degree of regioselectivity in nucleophilic ring-opening reactions, favoring attack at the less substituted carbon. This predictable reactivity, combined with the ability to employ Lewis acid catalysis to enhance reaction rates with a variety of nucleophiles, makes this epoxide an attractive starting material for the construction of β-functionalized alcohols. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this fluorinated synthon in their synthetic endeavors.
References
-
Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. John Wiley & Sons. [Link]
-
Navarrini, W., et al. (2007). Regioselective Ring Opening of [(Perfluoroalkyl)methyl] Oxiranes with N-Nucleophiles. Journal of Fluorine Chemistry, 128(10), 1256-1264. [Link]
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737-799. [Link]
-
Chini, M., Crotti, P., & Macchia, F. (1991). Lewis acid-catalysed ring opening of 1,2-epoxides by nitrogen nucleophiles. Tetrahedron, 47(16-17), 2989-3000. [Link]
-
Azizi, N., & Saidi, M. R. (2003). Lithium Perchlorate-Catalyzed Ring Opening of Epoxides with Amines under Mild and Neutral Reaction Conditions. Organic Letters, 5(21), 3847-3849. [Link]
-
Fringuelli, F., Pizzo, F., & Vaccaro, L. (2001). Indium Trichloride: a new catalyst for the ring opening of epoxides with amines in water. Tetrahedron Letters, 42(6), 1131-1133. [Link]
-
Sabitha, G., Babu, R. S., Rajkumar, M., & Yadav, J. S. (2002). CeCl₃·7H₂O: A Mild and Efficient Catalyst for the Regioselective Synthesis of β-Azido Alcohols from Epoxides. Synthetic Communications, 32(19), 2997-3003. [Link]
Sources
Application Note: Advanced Purification Strategies for Products Derived from 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust purification methods for compounds synthesized from 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane. The incorporation of the trifluoroethoxy moiety introduces unique physicochemical properties that necessitate specialized purification approaches.[1] This document details field-proven protocols for liquid-liquid extraction, flash column chromatography, vacuum distillation, and recrystallization, with a focus on explaining the causal relationships between molecular structure, method selection, and purification outcomes.
Introduction: The Purification Challenge
This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The trifluoromethyl group (–CF3) is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[1] Common synthetic routes involve the nucleophilic ring-opening of the epoxide, leading to a diverse range of products such as β-amino alcohols, 1,2-diols, and ether alcohols.[2][3][4][5]
However, the products of these reactions are often present in complex mixtures containing unreacted starting materials, catalysts, by-products, and solvents. The strong electronegativity and unique polarity imparted by the trifluoroethoxy group demand careful consideration of the purification strategy to achieve the high purity required for downstream applications. This guide provides a logical framework and actionable protocols to navigate these challenges.
Foundational Strategy: Post-Reaction Workup
The initial purification step for any reaction mixture is a carefully planned liquid-liquid extraction. This process aims to remove the bulk of impurities, such as inorganic salts, acid/base catalysts, and highly polar reagents, before employing more refined techniques.
Protocol: General Extractive Workup for Epoxide Ring-Opening Products
This protocol assumes the reaction was conducted in an organic solvent and a nucleophile was used to open the epoxide ring.
-
Quenching: Cool the reaction mixture to room temperature. If an acidic or basic catalyst was used, neutralize the mixture carefully. For acid catalysts, a slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) is common. For basic catalysts, dilute aqueous hydrochloric acid (HCl) can be used.[6]
-
Solvent Addition & Phase Separation: Transfer the mixture to a separatory funnel. Add deionized water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Shake vigorously and allow the layers to separate. The choice of organic solvent depends on the product's polarity.
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Brine (saturated aqueous NaCl) to break up emulsions and remove residual water from the organic layer.
-
-
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
Workflow for Initial Purification
The following diagram illustrates the decision-making process during the initial workup phase.
Caption: General workflow for post-reaction workup and extraction.
Chromatographic Purification: The Primary Separation Technique
Flash column chromatography is the most versatile and widely used method for purifying products derived from fluorinated epoxides on a laboratory scale. The choice of stationary and mobile phases is critical and depends entirely on the polarity of the target compound.[7][8][9]
Understanding Polarity and Method Selection
The trifluoroethoxy group significantly increases the polarity of a molecule. When the epoxide ring is opened to form a diol or an amino alcohol, the resulting product is typically much more polar than the starting epoxide due to the introduction of hydroxyl and/or amine groups capable of hydrogen bonding.
-
Normal-Phase Chromatography: Uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. Polar compounds interact strongly with the stationary phase and elute more slowly.[8][10] This is the most common method for the compounds discussed herein.
-
Reversed-Phase Chromatography: Uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. Polar compounds have weak interactions and elute quickly. This method is useful for highly polar products or for separating compounds with subtle differences in hydrophobicity.[9]
-
Fluorinated Phases: For challenging separations of fluorinated compounds, specialized fluorinated stationary phases (e.g., pentafluorophenyl or tridecafluoro) can offer unique selectivity based on fluorine content and hydrophobic character.[11][12]
Decision Tree for Chromatographic Method Selection
Caption: Decision tree for selecting an appropriate chromatographic method.
Protocol: Normal-Phase Flash Chromatography
Objective: To purify a moderately polar product, such as a β-amino alcohol, from less polar impurities (e.g., unreacted epoxide).
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good system will give the desired product an Rf value of approximately 0.2-0.4.
-
Expert Tip: Start with a 70:30 mixture of Hexane:Ethyl Acetate. For more polar products like diols, a dichloromethane/methanol system may be necessary.
-
-
Column Packing: Select a column size appropriate for the amount of crude material. Pack the column with silica gel using the initial, low-polarity mobile phase (the "slurry").
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column (dry loading). This technique prevents band broadening.
-
Elution: Begin eluting the column with the mobile phase. It is often advantageous to use a gradient elution, starting with a low-polarity mixture and gradually increasing the percentage of the more polar solvent. This provides better resolution between compounds of differing polarities.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
| Parameter | Recommendation for β-Amino Alcohol | Recommendation for 1,2-Diol | Justification |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Silica Gel (60 Å, 40-63 µm) | Industry standard for cost-effective, high-resolution separations of polar compounds. |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) | Dichloromethane / Methanol (Gradient) | The diol is significantly more polar and requires a more polar mobile phase for elution. |
| Initial Gradient | 90:10 (Hex:EtOAc) | 98:2 (DCM:MeOH) | Starts with low polarity to elute non-polar impurities first. |
| Final Gradient | 50:50 (Hex:EtOAc) | 90:10 (DCM:MeOH) | Increases polarity to elute the highly polar target compound from the silica. |
| Loading Method | Dry Loading | Dry Loading | Ensures sharp bands and optimal separation, especially for complex mixtures. |
Table 1: Recommended starting conditions for flash chromatography.
Non-Chromatographic Purification Methods
While chromatography is powerful, alternative methods can be more efficient for certain products, particularly on a larger scale.
Vacuum Distillation
For products that are thermally stable liquids with sufficiently high boiling points, vacuum distillation is an excellent method for purification.[13][14] Lowering the pressure reduces the boiling point of the compound, preventing thermal decomposition that might occur at atmospheric pressure.[15][16][17]
Protocol: Vacuum Distillation
-
System Setup: Assemble a distillation apparatus using glassware that is free of cracks or star fractures to prevent implosion under vacuum.[15][17] The system includes a distilling flask with a stir bar, a condenser, a receiving flask, and a connection to a vacuum pump.[13][14]
-
Pressure Reduction: Ensure all joints are properly sealed with vacuum grease. Start the vacuum pump to reduce the pressure in the system to the desired level.
-
Heating: Gently heat the distilling flask using a heating mantle or oil bath.[15]
-
Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. The first fraction is often residual solvent or low-boiling impurities. Change receiving flasks to collect the pure product fraction.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly re-introducing air.
Recrystallization
If the target compound is a solid, recrystallization is the most powerful method for achieving very high purity.[18][19] The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[20]
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[21] Test small amounts of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, hexanes) to find a suitable one.[22]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) while stirring until all the solid dissolves.[19][21]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the solution.[18][20] Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[21]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18][21]
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[18][19] Allow the crystals to dry completely.
| Solvent | Polarity | Boiling Point (°C) | Common Use |
| Water | Very High | 100 | For highly polar, hydrogen-bonding solids (e.g., diols). |
| Ethanol | High | 78 | Good general-purpose solvent for moderately polar compounds. |
| Ethyl Acetate | Medium | 77 | For compounds of intermediate polarity. |
| Hexanes | Very Low | 69 | For non-polar compounds or as an "anti-solvent" in a two-solvent system. |
Table 2: Properties of common recrystallization solvents.
Conclusion
The purification of products derived from this compound requires a systematic approach tailored to the physicochemical properties of the target molecule. A well-executed extractive workup is the essential first step to remove bulk impurities. For most laboratory-scale purifications, normal-phase flash chromatography offers the best balance of resolution and versatility. For thermally stable liquids or crystalline solids, vacuum distillation and recrystallization, respectively, provide highly efficient and scalable alternatives. By understanding the principles behind each technique and methodically developing protocols as outlined in this guide, researchers can consistently achieve the high levels of purity necessary for their scientific endeavors.
References
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Recrystallization Techniques. Available at: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
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Recrystallization Overview. Available at: [Link]
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Experiment 2: Recrystallization. Available at: [Link]
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Recrystallization Principles. Wired Chemist. Available at: [Link]
-
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. Available at: [Link]
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Das, B., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. Available at: [Link]
-
Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. Available at: [Link]
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What is Vacuum Distillation & How Does it Work? Lechler, Inc. Available at: [Link]
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Purification: Distillation at Reduced Pressures. University of Rochester, Department of Chemistry. Available at: [Link]
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Vacuum distillation. Wikipedia. Available at: [Link]
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Kimata, K., et al. (1995). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 33(1), 8-14. Available at: [Link]
-
Meanwell, N. A. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Vacuum Distillation. Busch Vacuum Solutions. Available at: [Link]
-
White, D. E., et al. (2015). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science, 6(8), 4652-4657. Available at: [Link]
-
Vacuum distillation. Chemistry Online. Available at: [Link]
-
Aissou, K., et al. (2023). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Comptes Rendus Chimie, 26(1), 1-11. Available at: [Link]
-
Synthesis of β-amino alcohols by ring opening of epoxides with amines. ResearchGate. Available at: [Link]
-
Pastó, M., et al. (2001). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 12(6), 889-892. Available at: [Link]
-
Aissou, K., et al. (2023). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Comptes Rendus. Chimie. Available at: [Link]
-
Hydrolysis of Epoxides. University of Calgary, Department of Chemistry. Available at: [Link]
-
Okamura, T., et al. (2019). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 15, 2306-2315. Available at: [Link]
-
Okamura, T., et al. (2019). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. National Institutes of Health. Available at: [Link]
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Diol synthesis by substitution. Organic Chemistry Portal. Available at: [Link]
-
Preparation of 1,2-Diols. YouTube. Available at: [Link]
-
Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]
-
How Does Polarity Affect Chromatography? YouTube. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
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How does the polarity of substances affect chromatography results? TutorChase. Available at: [Link]
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Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]
- Fluorinated epoxy resins and process for preparing them. European Patent Office.
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What role does polarity play in chromatography? Quora. Available at: [Link]
-
Molecular Polarity used in Chromatography. YouTube. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane Synthesis
Welcome to the technical support center for the synthesis of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth, field-proven insights to optimize your reaction yields and product purity.
The synthesis of this compound, a valuable fluorinated building block, can be approached through two primary routes: the Williamson-type ether synthesis from 2,2,2-trifluoroethanol and epichlorohydrin, or the epoxidation of allyl 2,2,2-trifluoroethyl ether. Each pathway presents unique challenges that can lead to diminished yields. This guide will address specific issues in a question-and-answer format, explaining the underlying chemical principles to empower you to effectively troubleshoot your experiments.
Part 1: Troubleshooting the Williamson-Type Ether Synthesis Pathway
This route is often favored for its atom economy and involves the reaction of a trifluoroethoxide salt with epichlorohydrin. Low yields in this process typically stem from issues with nucleophilicity, side reactions, and catalyst inefficiency.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, showing a low conversion of 2,2,2-trifluoroethanol. What are the likely causes?
A1: A stalled reaction is often due to incomplete deprotonation of the 2,2,2-trifluoroethanol or poor nucleophilicity of the resulting alkoxide.
-
Inadequate Base: The trifluoromethyl group makes the hydroxyl proton of 2,2,2-trifluoroethanol significantly more acidic than non-fluorinated alcohols. However, a sufficiently strong base is still required to drive the equilibrium towards the alkoxide. Weak bases may result in an insufficient concentration of the nucleophile.
-
Steric Hindrance and Nucleophilicity: While the trifluoroethoxide is a good leaving group, it is a relatively weak nucleophile. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[1][2][3]
-
Moisture: The presence of water in the reaction mixture will consume the base and protonate the trifluoroethoxide, effectively halting the reaction. Ensure all reagents and solvents are scrupulously dried.
Q2: I'm observing significant byproduct formation. What are the common side reactions?
A2: The primary side reactions in this synthesis are the formation of di-ethers and hydrolysis of the epoxide ring.
-
Formation of 1,3-bis(2,2,2-trifluoroethoxy)propan-2-ol: This occurs when a second molecule of trifluoroethoxide attacks the newly formed epoxide product. This is more prevalent at higher temperatures and with a large excess of the alkoxide.
-
Hydrolysis to 3-(2,2,2-trifluoroethoxy)propane-1,2-diol: If water is present, it can lead to the ring-opening of the desired epoxide product, forming the corresponding diol. This is often catalyzed by both acidic and basic conditions.[4]
-
Polymerization: Epoxides can undergo polymerization, especially in the presence of acid or base catalysts at elevated temperatures.[5]
Q3: My phase-transfer catalyst (PTC) doesn't seem to be effective. How can I improve its performance?
A3: Phase-transfer catalysis is highly effective for this type of reaction, often allowing for solvent-free conditions.[6][7][8] If you are experiencing issues, consider the following:
-
Catalyst Choice: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used.[6] The choice of catalyst can influence the reaction rate and yield.
-
Catalyst Loading: Insufficient catalyst loading will result in a slow reaction. Typically, 1-5 mol% is a good starting point.
-
Agitation: Efficient mixing is crucial in a multiphase system to ensure the transfer of the alkoxide to the organic phase.
Troubleshooting Summary Table: Williamson-Type Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete deprotonation of 2,2,2-trifluoroethanol. | Use a stronger base (e.g., NaH). Ensure anhydrous conditions. |
| Presence of water. | Dry all reagents and solvents thoroughly. | |
| Byproduct Formation | Excess trifluoroethoxide leading to di-ether formation. | Use a stoichiometric amount or slight excess of epichlorohydrin. |
| Hydrolysis of the epoxide product. | Maintain anhydrous conditions throughout the reaction and workup. | |
| Polymerization of the epoxide. | Avoid high temperatures and prolonged reaction times. | |
| Ineffective PTC | Inappropriate catalyst or loading. | Screen different PTCs (e.g., TBAB, phosphonium salts) and optimize loading. |
| Poor mixing. | Ensure vigorous stirring to facilitate phase transfer. |
Experimental Protocol: Optimized Williamson-Type Synthesis with Phase-Transfer Catalysis
-
To a stirred mixture of 2,2,2-trifluoroethanol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene, add powdered sodium hydroxide (1.5 eq).
-
Heat the mixture to 60 °C and add epichlorohydrin (1.2 eq) dropwise over 1 hour.
-
Maintain the reaction at 60 °C and monitor by TLC or GC until the starting alcohol is consumed.
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Part 2: Troubleshooting the Epoxidation Pathway
This alternative route involves the epoxidation of the precursor, allyl 2,2,2-trifluoroethyl ether. Low yields here are often associated with the stability of the starting material and the selectivity of the epoxidation reaction.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to synthesize the starting material, allyl 2,2,2-trifluoroethyl ether, in high yield. What are the key considerations?
A1: The synthesis of allyl 2,2,2-trifluoroethyl ether is a Williamson ether synthesis.[1][2][3][9][10] Challenges are similar to those in the main epoxide synthesis but with a different electrophile.
-
Base and Solvent: The choice of base and solvent is critical. A strong base like sodium hydride in an aprotic polar solvent like DMF or THF is often effective.
-
Leaving Group: Allyl bromide is a good electrophile for this SN2 reaction.
-
Temperature Control: The reaction is typically exothermic. Maintaining a low temperature during the addition of the base and allyl bromide can prevent side reactions.
Q2: The epoxidation of my allyl 2,2,2-trifluoroethyl ether is giving a low yield of the desired epoxide. What could be going wrong?
A2: Low yields in the epoxidation step can be due to several factors related to the oxidant and the substrate.
-
Oxidant Choice: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.[11][12] Other peroxy acids or hydroperoxide systems can also be used.[13][14] The stability of the oxidant is crucial; ensure it is fresh and has been stored correctly.
-
Reaction Temperature: Epoxidations are often run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. The trifluoromethyl group can influence the reactivity of the double bond.
-
Side Reactions: The epoxide product can be susceptible to ring-opening under acidic conditions.[4] Since m-CPBA is an acid, buffering the reaction mixture with a mild base like sodium bicarbonate can sometimes improve yields. Over-oxidation or rearrangement of the epoxide can also occur.[12][15]
Q3: I'm concerned about the stability of the final product, this compound. How should it be handled and stored?
A3: Epoxides, in general, are reactive compounds.[5] The electron-withdrawing trifluoroethoxy group may affect its stability.
-
Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and polymerization.[16]
-
Handling: Avoid contact with strong acids, bases, and nucleophiles, as these can promote ring-opening. Use clean, dry glassware and equipment.
Troubleshooting Summary Table: Epoxidation Pathway
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Allyl Ether | Incomplete reaction. | Use a strong base (e.g., NaH) and an appropriate solvent (e.g., THF, DMF). |
| Side reactions. | Control the temperature during reagent addition. | |
| Low Yield of Epoxide | Inactive oxidant. | Use fresh, properly stored m-CPBA or another suitable oxidant. |
| Acid-catalyzed ring-opening. | Buffer the reaction with a mild base like sodium bicarbonate. | |
| Unoptimized reaction conditions. | Vary the temperature and reaction time. | |
| Product Instability | Degradation or polymerization. | Store the purified product under an inert atmosphere at low temperatures.[16] |
Experimental Protocol: Epoxidation of Allyl 2,2,2-trifluoroethyl ether
-
Dissolve allyl 2,2,2-trifluoroethyl ether (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor by TLC or GC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Part 3: Visualizing the Reaction Pathways and Potential Pitfalls
To better understand the synthetic landscape, the following diagram illustrates the two primary routes to this compound and highlights key areas for potential yield loss.
Caption: Synthetic routes to this compound and common side products.
References
- BenchChem. (n.d.). Phase Transfer Catalyst Applications of Glycidyl Ethers in Organic Synthesis.
- Chalmers University of Technology. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers.
- Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (2001). JAOCS, 78, 423–429.
- IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR.
- Halpern, M. (n.d.). PTC Etherification for Aryl Glycidyl Ether. PTC Organics.
- Williamson Ether Synthesis. (n.d.). Cambridge University Press.
- Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis.
- Epoxidation of allyl dimethyl phenyl silanes with mCPBA and subsequent.... (n.d.). ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Poly(isobutyl glycidyl ether) Synthesis.
- BenchChem. (n.d.). Preventing premature polymerization of glycidyl ethers during storage.
- Wikipedia. (n.d.). Epoxidation of allylic alcohols.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. (2023). PMC - NIH.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid. (2016). Growing Science.
- Synthetic application of meta-chloroperbenzoic acid (mCPBA) over the few decades. (n.d.). Royal Society of Chemistry.
- Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. (n.d.). Google Patents.
- Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds. (2022, January 10). YouTube.
- NOAA. (n.d.). 1,2-EPOXY-3-ETHOXYPROPANE. CAMEO Chemicals.
- 1,1,1‐Trifluoro‐2,3‐epoxypropane | Request PDF. (n.d.). ResearchGate.
- Filo. (2025, October 5). When 1,2-epoxypropane is treated with sodium ethoxide in ethanol, 1-ethox...
- PrepChem.com. (n.d.). Synthesis of 1,2-epoxy-3-[2-(2-hydroxyethoxy)phenoxy]propane.
- Isaacs, N. S., & Parker, R. E. (1960). The mechanism of epoxide reactions. Part II. The reactions of 1,2-epoxyethylbenzene, 1,2-epoxy-3-phenylpropane, and 1,2-epoxy-3-phenoxypropane with benzylamine. Journal of the Chemical Society (Resumed), 3497. doi:10.1039/JR9600003497
- Lab-Chemicals.Com. (n.d.). This compound.
- PubChem. (n.d.). 1,2-Epoxy-3-(propenyloxy)propane.
- Organic Chemistry Portal. (n.d.). Synthesis of epoxides.
- Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols.
- Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family.
- Sigma-Aldrich. (n.d.). 1,2-Epoxy-3-phenoxypropane 99 122-60-1.
- Schlegel Group - Wayne State University. (2024, February 20). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study.
- This compound cas no.1535-91-7. (n.d.).
- Biosynth. (n.d.). 2,3-Epoxy-1-(1-ethoxyethoxy)propane | 4416-85-7 | EAA41685.
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Technical Support Guide: Controlling Regioselectivity in the Ring-Opening of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective ring-opening of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for controlling the outcome of this challenging yet crucial transformation. As a fluorinated building block, this epoxide is a valuable precursor for synthesizing novel agrochemicals, materials, and pharmaceuticals, making precise control over its reactivity paramount.
This document moves beyond standard protocols to explain the underlying principles governing regioselectivity, offering a robust framework for troubleshooting and optimizing your experimental design.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the reactivity of this compound. Understanding these concepts is the first step toward rational control of your reaction.
Q1: What are the possible regioisomeric products from the ring-opening reaction?
A1: The ring-opening of this unsymmetrical epoxide with a generic nucleophile ("Nu") can result in two distinct constitutional isomers, depending on whether the nucleophile attacks the C1 (terminal) or C2 (internal) carbon of the epoxide ring.
-
C1 Attack Product (Normal Product): The nucleophile attacks the less sterically hindered primary carbon (C1), leading to a secondary alcohol.
-
C2 Attack Product (Abnormal Product): The nucleophile attacks the more sterically hindered secondary carbon (C2), leading to a primary alcohol.
The challenge lies in selectively forming one isomer over the other.
Q2: What are the primary factors that control which carbon the nucleophile attacks?
A2: The regioselectivity is dictated by the reaction mechanism, which is controlled by the reaction conditions (acidic vs. basic/neutral) and the nature of the nucleophile.[1][2]
-
Under Basic or Neutral Conditions (S_N_2 Pathway): With strong, anionic nucleophiles (e.g., alkoxides, amines, Grignard reagents), the reaction proceeds via a classic S_N_2 mechanism.[3][4][5] The nucleophile attacks the carbon atom that is least sterically hindered. For this substrate, that is unequivocally the C1 position .[1][5] Ring strain in the three-membered epoxide ring helps to drive the reaction, even though an alkoxide is typically a poor leaving group.
-
Under Acidic Conditions (S_N_1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, making it a much better leaving group.[6][7] This creates a transition state with significant positive charge character on the epoxide carbons. The nucleophile then attacks the carbon that can best stabilize this developing positive charge.[6][8] For many epoxides, this means attack occurs at the more substituted carbon. However, as we will see, the electronic nature of our specific substrate complicates this rule.
Q3: How does the electron-withdrawing 2,2,2-trifluoroethoxy group uniquely influence the reaction?
A3: This is the critical question for this specific molecule. The trifluoroethoxy group exerts a powerful electron-withdrawing inductive effect (-I effect), which has two competing consequences:
-
Increased Electrophilicity at C2: The inductive effect pulls electron density away from the C2 carbon, making it inherently more electron-deficient (electrophilic) than in a standard alkyl-substituted epoxide. This would suggest C2 is a more attractive target for a nucleophile.
-
Destabilization of Positive Charge at C2: Under acidic conditions, where the transition state has S_N_1 character, the same inductive effect will strongly destabilize any developing positive charge on the adjacent C2 carbon. A carbocation next to a strong electron-withdrawing group is highly unfavorable.
This dual nature means that predicting the outcome under acidic conditions is not straightforward. While the C2 position is more electrophilic, the high-energy transition state required for attack at this position makes the C1 pathway kinetically competitive or even dominant, even under acidic conditions.[4][9] Achieving high selectivity for the C2 position is therefore the principal challenge.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to address specific problems you may encounter in the lab.
Problem 1: My reaction is producing a mixture of regioisomers.
Q: How can I selectively synthesize the C1-attack product, 1-Nu-3-(2,2,2-trifluoroethoxy)propan-2-ol?
A: To maximize the formation of the C1-attack product, you must enforce a strict S_N_2 reaction pathway .
-
Explanation: This pathway is governed by sterics, and the C1 position is significantly less hindered than the C2 position. The electronic effects of the trifluoroethoxy group do not override the steric hindrance factor in this mechanism.
-
Corrective Actions:
-
Use Strong, Anionic Nucleophiles: Employ nucleophiles like sodium azide (NaN₃), sodium thiophenoxide (PhSNa), Grignard reagents (RMgBr), or organolithium reagents (RLi).[5] For amine nucleophiles, consider using the corresponding amide (e.g., lithium diisopropylamide, LDA, to deprotonate a primary amine first) or running the reaction at elevated temperatures to increase the nucleophilicity of the neutral amine.
-
Ensure Basic or Neutral Conditions: Avoid any acidic catalysts or protic solvents that could protonate the epoxide. Use aprotic solvents like THF, diethyl ether, or DMF. If using an amine as a nucleophile, it can often serve as its own base.
-
Lower the Reaction Temperature: To increase selectivity, start the reaction at a lower temperature (e.g., 0 °C) and slowly warm it only if the rate is too slow. Lower temperatures favor the pathway with the lower activation energy, which is the sterically favored S_N_2 attack at C1.
-
Q: How can I favor the C2-attack product, 2-Nu-3-(2,2,2-trifluoroethoxy)propan-1-ol?
A: This is the more difficult transformation. You must create conditions that promote an S_N_1-like transition state, but you must also overcome the electronic destabilization caused by the trifluoroethoxy group.
-
Explanation: Standard Brønsted acid catalysis (e.g., H₂SO₄, HCl) may still yield mixtures because the destabilized C2 "cation" is not sufficiently favored.[9][8] The key is often the use of specific Lewis acids that can coordinate to both the epoxide oxygen and the incoming nucleophile, directing the attack through a carefully organized transition state.
-
Recommendations:
-
Screen Lewis Acid Catalysts: This is the most promising approach. Lewis acids like tin(IV) chloride (SnCl₄), titanium(IV) isopropoxide (Ti(Oi-Pr)₄), or zinc triflate (Zn(OTf)₂) can promote attack at the more substituted carbon.[10] The choice of catalyst is critical and often substrate/nucleophile-dependent. Start with a catalytic amount (5-10 mol%).
-
Use Weak Nucleophiles: Employ neutral, weak nucleophiles like water, alcohols, or carboxylic acids in conjunction with an acid catalyst. Strong nucleophiles will default to the S_N_2 pathway.
-
Solvent Choice: Polar, non-coordinating solvents like dichloromethane or nitromethane are often effective for Lewis acid-catalyzed reactions.
-
Problem 2: My reaction is sluggish or shows no conversion.
Q: I am attempting a base-catalyzed reaction (for C1 attack), but the starting material is not being consumed. What should I do?
A: This indicates that the nucleophilic attack is not effective.
-
Troubleshooting Steps:
-
Increase Nucleophile Strength: If using a neutral nucleophile like an amine, it may not be strong enough. Consider converting it to its more nucleophilic conjugate base with a non-nucleophilic base like NaH or KH before adding the epoxide.
-
Increase Temperature: Epoxide ring-opening can be slow.[4][9] Refluxing in a suitable solvent (e.g., THF, ethanol) is often necessary, especially with moderately strong nucleophiles.
-
Check for Impurities: Water or other protic impurities can quench highly reactive anionic nucleophiles like Grignard or organolithium reagents. Ensure all glassware is dry and reagents are anhydrous.
-
Problem 3: I am observing significant side product formation.
Q: What are the likely side products and how can I avoid them?
A: The most common side reaction is polymerization.
-
Cause: This is particularly prevalent under strongly acidic or basic conditions, where the initial ring-opened product (an alcohol) can act as a nucleophile to open another epoxide molecule, initiating a chain reaction.
-
Preventative Measures:
-
Controlled Addition: Add the epoxide slowly to a solution of the nucleophile and/or catalyst. This keeps the concentration of the epoxide low at any given time, favoring the intermolecular reaction with the intended nucleophile over polymerization.
-
Use Catalytic Amounts: When using acid or base catalysts, use the minimum amount necessary to achieve a reasonable reaction rate (typically 1-10 mol%).
-
Maintain Moderate Temperatures: Excessive heat can accelerate undesirable side reactions.
-
Section 3: Mechanistic Visualizations & Workflows
Visualizing the reaction pathways and troubleshooting logic can significantly aid in experimental design.
Diagram 1: Regioselective Ring-Opening Pathways
Caption: Reaction conditions determine the mechanism and resulting regioisomer.
Diagram 2: Troubleshooting Flowchart for Regioselectivity
Caption: A logical workflow for optimizing regioselective outcomes.
Section 4: Experimental Protocols & Data
The following table summarizes recommended starting conditions. These should be optimized for each specific nucleophile.
| Desired Product | Nucleophile Type | Catalyst/Conditions | Solvent | Temperature | Expected Outcome |
| C1-Attack | Strong (e.g., Benzylamine) | None (Neat or Self-catalyzed) | None or THF | 60-80 °C | High selectivity for C1 isomer |
| C1-Attack | Strong (e.g., Sodium Azide) | Basic (NaN₃) | DMF, H₂O | 80-100 °C | High selectivity for C1 isomer |
| C2-Attack | Weak (e.g., Methanol) | Lewis Acid (e.g., 10 mol% Sn-Beta) | Methanol | 60 °C | Favors C2 isomer, optimization likely needed[11] |
| C2-Attack | Weak (e.g., Water) | Brønsted Acid (e.g., 5 mol% H₂SO₄) | Water/Dioxane | 25-50 °C | Mixture likely, favors C1 or low selectivity[9] |
Protocol 1: Selective Synthesis of 1-Amino-3-(2,2,2-trifluoroethoxy)propan-2-ol (C1 Attack)
This protocol details the reaction with an amine nucleophile under thermal, neutral conditions to favor S_N_2 attack at the less hindered C1 position.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.5 eq)
-
Ethanol (as solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.56 g, 10 mmol) and ethanol (20 mL).
-
Add benzylamine (e.g., 1.61 g, 15 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the epoxide starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess benzylamine under reduced pressure using a rotary evaporator.
-
Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1-benzylamino-3-(2,2,2-trifluoroethoxy)propan-2-ol.
-
Validation: Confirm the structure and regiochemistry using ¹H and ¹³C NMR. The C1 attack isomer will show a characteristic downfield shift for the CH-OH proton (C2) and two distinct upfield methylene signals (C1 and C3).
Protocol 2: Attempted Synthesis of 2-Amino-3-(2,2,2-trifluoroethoxy)propan-1-ol (C2 Attack)
This protocol uses a Lewis acid to promote attack at the more substituted C2 position. Note that this reaction is mechanistically challenging and may require significant optimization.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (solvent and nucleophile)
-
Tin(IV) Chloride (SnCl₄, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Schlenk flask and nitrogen/argon atmosphere setup
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stirrer under an inert atmosphere (N₂ or Ar).
-
Add anhydrous DCM (20 mL) and cool the flask to 0 °C in an ice bath.
-
Add this compound (e.g., 1.56 g, 10 mmol) to the flask.
-
Slowly add Tin(IV) Chloride (e.g., 0.26 g, 1 mmol) via syringe. Stir for 10 minutes.
-
Add anhydrous methanol (e.g., 0.48 g, 15 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by GC-MS, analyzing for the two possible regioisomers.
-
Upon completion or when no further conversion is observed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation: Analyze the crude product ratio by ¹H NMR or GC. Purify the products by column chromatography. The C2 attack isomer will have a primary alcohol (-CH₂OH) signal, which is distinct from the secondary alcohol signal of the C1 isomer.
References
-
BenchChem. (2025). Overcoming regioselectivity issues in oxirane ring-opening reactions.
-
Chemistry Steps. Epoxides Ring-Opening Reactions.
-
Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides.
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
-
Purdue University. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
-
Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides.
-
Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening.
-
Chemistry LibreTexts. (2023). 18.7: Reactions of Epoxides- Ring-opening.
-
ResearchGate. (n.d.). Regioselectivity of epoxide opening reactions under basic and acidic conditions.
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.
-
Chemistry Stack Exchange. (2021). Regioselectivity in the opening of 3-membered heterocycles.
-
Deshpande et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism. Journal of Catalysis.
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"improving the diastereoselectivity of reactions with 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane"
Welcome to the technical support center for reactions involving 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of nucleophilic ring-opening reactions with this specialized epoxide. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Selectivity
This compound is a valuable building block due to the unique properties conferred by the trifluoroethoxy moiety. However, the presence of this electron-withdrawing group and the inherent reactivity of the epoxide ring present a significant challenge: controlling which of the two epoxide carbons (C2 or C3) the nucleophile attacks and from which face, thereby determining the diastereomeric outcome. This guide provides a structured approach to diagnosing and solving common selectivity issues.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent challenges encountered during the ring-opening of this compound.
Question 1: My reaction yields a nearly 1:1 mixture of diastereomers. What is the primary cause and how can I fix it?
Answer: A low diastereomeric ratio (d.r. ≈ 1:1) is a classic sign that the reaction is operating without a strong directing influence, often under conditions that allow both SN1 and SN2 pathways to compete or where the energy difference between the diastereomeric transition states is minimal.
Causality: The regioselectivity of epoxide ring-opening is fundamentally dictated by the reaction conditions (acidic vs. basic).[1][2]
-
Basic or Nucleophilic Conditions (SN2 Mechanism): In the absence of an acid catalyst, a strong nucleophile will attack one of the epoxide carbons in a classic SN2 fashion. This attack is governed primarily by sterics. The nucleophile will preferentially attack the least substituted and most accessible carbon.[2][3] For your substrate, this is the C2 position .
-
Acidic Conditions (SN1-like Mechanism): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[4][5] This allows even weak nucleophiles to open the ring. The reaction proceeds through a transition state with significant carbocation character. The nucleophile will then attack the carbon that can best stabilize this partial positive charge (the more substituted carbon).[3][4] For your substrate, the electron-withdrawing trifluoroethoxy group on C3 complicates this. While tertiary carbons are typically better at stabilizing positive charge, the strong inductive effect of the fluorines will destabilize any developing positive charge on C3. Therefore, even under acidic conditions, a significant portion of the reaction may still proceed via attack at C2.
Troubleshooting Steps:
-
Force a Dominant Mechanism: Do not use neutral or weakly buffered conditions.
-
To Favor the SN2 Pathway (Attack at C2): Use a strong, anionic nucleophile (e.g., NaN₃, NaCN, Grignard reagents) in an aprotic solvent (e.g., THF, DMF). Ensure no adventitious acid is present.[2][5]
-
To Favor the SN1-like Pathway (Attack at C3): Use a strong Brønsted or Lewis acid to fully activate the epoxide. The choice of a weaker nucleophile (e.g., H₂O, alcohols) will further promote the SN1-like character.[4][6]
-
-
Lower the Temperature: Higher temperatures can provide enough energy to overcome the small activation barriers between competing pathways, leading to lower selectivity.[7] Running the reaction at 0 °C, -20 °C, or even -78 °C can dramatically improve diastereoselectivity.
-
Solvent Choice: The solvent plays a critical role. Polar protic solvents (water, methanol) can stabilize charged intermediates and may even act as the nucleophile, complicating selectivity.[8][9] For SN2 reactions, polar aprotic solvents are generally preferred.
Question 2: The major product from my reaction is the wrong regioisomer. How can I switch the regioselectivity of the nucleophilic attack?
Answer: Controlling regioselectivity is a direct application of the principles discussed above. The key is to understand how your reaction conditions dictate the site of nucleophilic attack.
Causality & Strategy: The electronic nature of the C2-C3 bond is polarized by the trifluoroethoxy group. The C3 carbon is electronically deficient due to the inductive effect of the CF₃CH₂O- group. However, the C2 carbon is sterically less hindered. This creates a controllable competition.
-
To achieve attack at the C2 position: Employ an SN2-dominant strategy . This pathway is governed by sterics.
-
Conditions: Use a strong nucleophile under basic or neutral conditions.
-
Example: Reaction with sodium thiophenoxide in THF. The thiophenoxide anion will attack the more accessible C2 carbon.
-
-
To achieve attack at the C3 position: Employ an SN1-like strategy , if possible. This pathway is governed by electronics.
-
Conditions: Use a strong Lewis acid catalyst to coordinate to the epoxide oxygen. This will draw electron density away from the C-O bonds, inducing a partial positive charge. The nucleophile will be directed to the most electrophilic carbon, which is C3 due to the powerful inductive effect of the trifluoroethoxy group.
-
Example: Using Ti(Oi-Pr)₄ as a Lewis acid catalyst with aniline as the nucleophile. The Lewis acid will activate the epoxide, and the nucleophile will preferentially attack the more electron-poor C3.
-
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
"managing the exothermic nature of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane polymerization"
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center for the polymerization of 1,2-epoxy-3-(2,2,2-trifluoroethoxy)-propane. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you manage the exothermic nature of this reaction and achieve consistent, reliable results.
Troubleshooting Guide: Managing Exothermic Events
Ring-opening polymerization of epoxides is an exothermic process.[1] The trifluoroethoxy group in the monomer can influence electronic effects and reactivity, making careful control of the reaction exotherm critical to prevent thermal runaway, which can lead to polymer degradation and unsafe conditions.[1][2] This section addresses common problems encountered during the polymerization process.
Issue 1: Uncontrolled Exotherm (Thermal Runaway)
Symptom: A rapid, uncontrolled increase in reaction temperature, often accompanied by solvent boiling, pressure buildup, or changes in the mixture's color.
Potential Causes:
-
High Initiator Concentration: An excessive amount of initiator generates a high concentration of active centers, leading to a rapid and highly exothermic polymerization rate.[3]
-
Inadequate Heat Dissipation: The reaction vessel's inability to remove heat as fast as it is generated. This can be due to a large reaction scale, insufficient cooling, poor stirring, or the use of a vessel with a low surface-area-to-volume ratio.
-
High Monomer Concentration (Bulk Polymerization): Conducting the polymerization with little or no solvent ("in bulk") means there is no medium to absorb and dissipate the heat generated.[4]
-
Incorrect Initiator or Curing Agent Choice: Some initiators, such as strong Lewis acids for cationic polymerization or highly nucleophilic bases for anionic polymerization, can lead to extremely fast, almost explosive, reaction rates.[5][6]
Corrective & Preventative Actions:
-
Reduce Initiator Concentration: Lowering the initiator concentration will decrease the rate of polymerization and, consequently, the rate of heat generation.[3]
-
Improve Heat Removal:
-
Use an ice bath, cryostat, or cooling mantle to maintain a constant, low temperature.
-
Ensure vigorous and efficient stirring to promote uniform heat distribution and transfer to the vessel walls.
-
For larger scales, switch to a reaction vessel with a higher surface-area-to-volume ratio (e.g., a jacketed reactor).
-
-
Utilize a Solvent: Perform the reaction in a suitable solvent to act as a heat sink. The solvent choice is critical; it should be inert to the reaction conditions and have a boiling point that allows for effective temperature control.[7][8]
-
Slow Monomer/Initiator Addition: Instead of adding all reagents at once, use a syringe pump for the slow, controlled addition of the monomer to the initiator solution or vice-versa. This keeps the instantaneous concentration of the reacting species low, thereby controlling the rate of heat evolution.
Issue 2: Inconsistent Polymer Molecular Weight and High Polydispersity
Symptom: Batch-to-batch variation in polymer properties (e.g., viscosity, thermal properties) and gel permeation chromatography (GPC) results showing a broad molecular weight distribution.
Potential Causes:
-
Temperature Fluctuations: Poor thermal control can lead to variable initiation and propagation rates, causing chain termination or transfer reactions that broaden the molecular weight distribution.
-
Localized Hot Spots: Inefficient stirring can create localized regions of high temperature where polymerization is much faster, leading to a heterogeneous polymer population.
-
Impure Reagents: Impurities in the monomer or solvent (especially water in cationic or anionic systems) can act as chain transfer agents or terminating agents, disrupting controlled polymerization.
Corrective & Preventative Actions:
-
Implement Strict Temperature Control: Use a well-calibrated temperature controller and cooling system. Monitor the internal reaction temperature continuously with a thermocouple.
-
Optimize Agitation: Use an overhead stirrer for viscous solutions or a properly sized magnetic stir bar to ensure the reaction mixture is homogeneous in both composition and temperature.
-
Purify Reagents: Distill the monomer and solvents before use. Ensure all glassware is rigorously dried to remove moisture, especially for sensitive anionic or cationic polymerizations.[9][10]
Issue 3: Polymerization Fails to Initiate or Proceeds Very Slowly
Symptom: The reaction mixture shows no temperature increase, and analysis of aliquots reveals a low or zero monomer conversion over an extended period.
Potential Causes:
-
Inactive Initiator: The initiator may have degraded due to improper storage or may have been "poisoned" by impurities.
-
Incorrect Temperature: The reaction temperature may be too low for the initiator to become active. Many thermal initiators have a specific activation temperature.[4]
-
Presence of Inhibitors: The monomer may contain residual inhibitors from its synthesis or storage.
Corrective & Preventative Actions:
-
Verify Initiator Activity: Use a fresh batch of initiator or verify the activity of the current batch through a small-scale test reaction.
-
Adjust Reaction Temperature: Consult the literature for the optimal temperature range for your chosen initiator system. For photoinitiators, ensure the light source has the correct wavelength and intensity.[11]
-
Remove Inhibitors: Pass the monomer through a column of activated alumina or a suitable inhibitor-removal resin immediately before use.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is best for this compound?
Both anionic and cationic ring-opening polymerization (ROP) can be used.[12]
-
Anionic ROP , initiated by bases like potassium hydroxide or metal alkoxides, typically involves nucleophilic attack on the less substituted carbon of the epoxide ring.[10][13] This method can offer good control over molecular weight.
-
Cationic ROP , initiated by Brønsted or Lewis acids, proceeds via an activated monomer mechanism or an active chain end mechanism.[9][11] Cationic polymerizations can be very fast and are highly sensitive to impurities, but they are effective for many epoxide types.[6] The choice depends on the desired polymer architecture and the required level of control.
Q2: How do I choose the right solvent for managing the reaction exotherm?
The ideal solvent should not participate in the reaction and should possess properties that aid in thermal management.[8] Key factors include:
-
Thermal Conductivity: Solvents with higher thermal conductivity are better at dissipating heat.
-
Heat Capacity: A high heat capacity allows the solvent to absorb significant amounts of heat with only a small increase in temperature.
-
Boiling Point: The boiling point should be high enough to prevent boiling at the reaction temperature but low enough to allow for removal after the reaction. In some setups, a solvent reflux can be used as a method of temperature control.
-
Polarity: Solvent polarity can influence the polymerization rate, which in turn affects heat generation.[14]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Toluene | 111 | 2.4 | Common, non-polar solvent. Good for many anionic systems.[10] |
| Dichloromethane (DCM) | 40 | 9.1 | Polar aprotic. Can accelerate cationic polymerizations. Low boiling point requires careful management.[9] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Polar aprotic. Common for both anionic and cationic systems. |
| 1,4-Dioxane | 101 | 2.2 | Less polar ether. Can be used to moderate reaction rates. |
Q3: Can Differential Scanning Calorimetry (DSC) help in managing this polymerization?
Absolutely. DSC is a powerful tool for studying the thermal properties of polymerization.[1][15] It can be used to:
-
Determine the Total Heat of Polymerization (ΔHp): This value is crucial for thermal hazard assessment and reactor design.[16][17]
-
Identify Onset Temperature of Curing: DSC scans can show the temperature at which the polymerization begins to accelerate, helping you set a safe initial reaction temperature.[5]
-
Evaluate Different Initiator Systems: You can compare the exothermic profiles of different initiators or concentrations to select the one with the most manageable thermal behavior.[15]
Q4: What are the primary safety precautions for this reaction?
Given the exothermic nature and the reactivity of epoxides, safety is paramount.[18]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves. Epoxides can be skin sensitizers.[19]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any volatile monomers or solvents.[19]
-
Blast Shield: For new reactions or when scaling up, use a blast shield in front of the reaction setup.
-
Quenching Plan: Have a quenching agent ready to terminate the reaction in an emergency. For anionic polymerizations, this could be an acid; for cationic, a base.
-
Avoid Bulk Polymerization: Do not mix large quantities of monomer and initiator without a solvent, as this can lead to an uncontrollable reaction.[4][19]
Visualizing Reaction Control & Troubleshooting
The following diagrams illustrate the key relationships and workflows for managing the polymerization exotherm.
// Main Factors Initiator [label="Initiator\n(Type & Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monomer [label="Monomer\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temperature [label="Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; System [label="System Design\n(Stirring, Vessel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Solvent Choice\n(Polarity, Heat Capacity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Intermediate Effects Rate [label="Polymerization Rate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HeatGen [label="Heat Generation Rate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HeatDiss [label="Heat Dissipation Rate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Outcome Exotherm [label="Net Exotherm\n(ΔT)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Initiator -> Rate; Monomer -> Rate; Temperature -> Rate; Solvent -> Rate; Rate -> HeatGen; HeatGen -> Exotherm [label="+"];
System -> HeatDiss; Solvent -> HeatDiss; HeatDiss -> Exotherm [label="-", style=dashed]; } dot Caption: Factors influencing the net reaction exotherm.
Protocol: Controlled Anionic Polymerization of this compound
This protocol provides a general framework for a controlled polymerization using slow monomer addition to manage the exotherm.
Materials:
-
This compound (monomer), freshly distilled.
-
Anhydrous Toluene, freshly distilled from a suitable drying agent.
-
Potassium tert-butoxide (initiator), 1.0 M solution in THF.
-
Dry, nitrogen-flushed glassware (round-bottom flask, addition funnel, condenser).
-
Magnetic stirrer and stir bar.
-
Thermocouple for internal temperature monitoring.
-
Cooling bath (ice-water or cryostat).
-
Syringe pump.
Procedure:
-
Setup: Assemble the reaction flask equipped with a magnetic stir bar, thermocouple, and a condenser under a nitrogen atmosphere.
-
Solvent & Initiator: Charge the reaction flask with anhydrous toluene (e.g., 100 mL). Submerge the flask in the cooling bath set to 0 °C. Once the solvent has cooled, add the calculated amount of potassium tert-butoxide initiator via syringe.
-
Monomer Preparation: In a separate, dry flask, prepare a solution of the monomer in anhydrous toluene (e.g., 10 g of monomer in 20 mL of toluene). Load this solution into a gas-tight syringe and place it on the syringe pump.
-
Initiation & Propagation: Begin stirring the initiator solution in the reaction flask. Start the syringe pump to add the monomer solution at a slow, controlled rate (e.g., 0.1 mL/min).
-
Monitoring: Continuously monitor the internal reaction temperature. The slow addition should keep the temperature rise minimal (e.g., < 5 °C). If the temperature begins to rise rapidly, immediately stop the monomer addition and increase cooling.
-
Completion: After the addition is complete, allow the reaction to stir at the set temperature for a predetermined time (e.g., 2-4 hours) to ensure complete conversion.
-
Termination (Quenching): Terminate the polymerization by adding a few drops of degassed methanol or a mild acidic solution (e.g., acetic acid in toluene) to protonate the active alkoxide chain ends.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter the polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Analyze the polymer using GPC (for molecular weight and polydispersity) and NMR spectroscopy (to confirm structure).
References
- Wikipedia. (n.d.). Epoxy.
- Rogers, D. W., & Dagdagan, O. A. (n.d.). Thermochemical Studies of Epoxides and Related Compounds. PMC - NIH.
- Vyazovkin, S. (2025). Investigation of epoxide curing reactions by differential scanning calorimetry - Formal kinetic evaluation. ResearchGate.
- Horrie, K., & Mita, I. (n.d.). Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines. ResearchGate.
- Mija, A., & Dumitrascu, A. (n.d.). Chemical Reactivity and the Influence of Initiators on the Epoxidized Vegetable Oil/Dicarboxylic Acid System. Macromolecules - ACS Publications.
- Belbachir, M., & Bensaoula, A. (2006). Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol. MDPI.
- Chemistry For Everyone. (2025). What Are The Safety Precautions For Polymer Composites?. YouTube.
- Chemistry For Everyone. (2025). What Initiators Are Used In Bulk Polymerization?. YouTube.
- Wang, Y., et al. (n.d.). Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega.
- Kim, J., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature.
- Umezawa, J., et al. (1994). Ring-opening polymerization of 3,3,3-trifluoro-1,2-epoxypropane. Studies on monomer reactivity and polymer structure. SciSpace.
- Tirelli, N. (2025). Effect of temperature and solvent on polymer tacticity in the free-radical polymerization of styrene and methyl methacrylate. ResearchGate.
- Hutchinson, R. A. (n.d.). Solvent Effects On Free Radical Polymerization. Research @ Flinders.
- Chemistry For Everyone. (2025). What Is The Role Of Solvents In Polymer Processing?. YouTube.
- Vlad, S. (2025). Fluorinated epoxides as surface modifying agents of UV‐curable systems. ResearchGate.
- Faust, R. (n.d.). Effect of Temperature, Solvent Polarity, and Nature of Lewis Acid on the Rate Constants in the Carbocationic Polymerization of Isobutylene. Macromolecules - ACS Publications.
- Carlotti, S. (n.d.). Anionic Ring-Opening Polymerization of Epoxides and Related Nucleophilic Polymerization Processes. ResearchGate.
- Sangermano, M. (n.d.). Investigation of the Reactivity of Epoxide Monomers in Photoinitiated Cationic Polymerization. ResearchGate.
- Knaack, P., et al. (2015). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. EU-Japan Centre.
- NOAA. (n.d.). 1,2-EPOXY-3-ETHOXYPROPANE. CAMEO Chemicals.
- Coates, G. W. (2000). Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews.
- Katagiri, T. (n.d.). 1,1,1‐Trifluoro‐2,3‐epoxypropane. ResearchGate.
- L-Muszyńska, A., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. PMC - NIH.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eu-japan.eu [eu-japan.eu]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. m.youtube.com [m.youtube.com]
- 9. Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
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- 15. researchgate.net [researchgate.net]
- 16. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1,2-EPOXY-3-ETHOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. youtube.com [youtube.com]
Technical Support Center: Strategies for the Removal of Unreacted 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides expert-driven solutions and in-depth methodologies for the effective removal of unreacted 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane from complex reaction mixtures. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your target compounds.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common challenges and foundational knowledge required for successful purification.
Q1: What are the key properties of this compound that influence purification?
A1: Understanding the physicochemical characteristics of the residual epoxide is paramount for designing an effective removal strategy. While specific data for this compound is not extensively published, we can infer its properties based on its structure and related fluorinated molecules.
-
Volatility: The presence of the trifluoroethoxy group suggests a moderate boiling point. It is less volatile than simple epoxides like 3,3,3-trifluoro-1,2-epoxypropane (b.p. 25-32 °C) but is likely removable under high vacuum if the desired product is not heat-sensitive or volatile.[1]
-
Polarity: The ether and epoxide functionalities impart moderate polarity. This allows for good solubility in a range of organic solvents but also makes it amenable to separation from non-polar or highly polar products via chromatography.
-
Reactivity: As with all epoxides, the three-membered ring is strained and susceptible to ring-opening by both nucleophiles and acids.[2][3][4] This reactivity is the basis for chemical quenching or scavenging methods. The fluorination may also enhance the electrophilicity of the epoxide carbons.[5]
Q2: My reaction is complete, but TLC/GC-MS shows significant unreacted epoxide. What are my primary removal options?
A2: There are three main strategies to consider, each with its own advantages depending on the scale of your reaction and the properties of your desired product:
-
Flash Column Chromatography: The most common and often most effective method for separating compounds based on differences in polarity.[6]
-
Chemical Quenching / Scavenging: Involves adding a reagent that selectively reacts with the excess epoxide, transforming it into a new compound that is easily removed by a simple extraction or filtration.[7][8]
-
Distillation / Extraction: Useful in specific cases, such as when there is a large boiling point difference or a significant difference in solubility between the epoxide and the product in a biphasic solvent system.[9][10]
Q3: Can I use a simple acidic or basic aqueous wash to destroy the leftover epoxide?
A3: Yes, this is a form of chemical quenching. Epoxides can be hydrolyzed to 1,2-diols under both acidic and basic aqueous conditions.[4] The resulting diol is significantly more polar and often water-soluble, allowing for its removal during an aqueous workup.
-
Acid-Catalyzed Hydrolysis: The epoxide oxygen is first protonated, making it a better leaving group and activating the ring for nucleophilic attack by water.[4][11]
-
Base-Catalyzed Hydrolysis: A strong nucleophile like hydroxide (OH⁻) directly attacks one of the epoxide carbons in an SN2 fashion.[3][4]
Crucial Caveat: You must ensure your desired product is stable under the acidic or basic conditions of the wash. Always perform a small-scale test if you are uncertain.
Q4: Are there any specific safety precautions for handling fluorinated epoxides?
A4: Epoxides as a class are reactive electrophiles and potential alkylating agents; they should be handled as irritants and potential sensitizers.[2] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses and chemically resistant gloves, and consult the material safety data sheet (SDS) before beginning your work.
Part 2: In-Depth Methodologies & Troubleshooting
This section provides detailed, field-proven protocols for the most effective purification strategies.
Methodology 1: Purification by Flash Column Chromatography
This is the workhorse technique for purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase (typically silica gel).[6][12]
Causality-Driven Protocol:
-
Solvent System Selection (TLC): The critical first step is to identify a solvent system (e.g., Hexane/Ethyl Acetate) where your product has an Rf value of ~0.3 and is well-separated from the epoxide spot. This empirical step dictates the success of the entire separation.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexane). Pack the column carefully to create a homogenous, stable bed, which is essential for preventing cracking and channeling that lead to poor separation.[13]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of solvent. For best results (sharp bands), adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[14] This "dry loading" technique prevents band broadening associated with liquid loading in a strong solvent.
-
Elution: Begin elution with the solvent system determined by TLC. Apply positive pressure (air or nitrogen) to achieve a steady flow rate. For difficult separations, a gradient elution (gradually increasing the percentage of the polar solvent) can significantly improve resolution.[14]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be mindful that if your product is volatile, you should use moderate temperatures on the rotovap.[15]
Troubleshooting Guide: Flash Chromatography
| Issue | Probable Cause | Solution |
| Poor Separation / Co-elution | Solvent system is too polar or not selective enough. | Decrease the polarity of the eluent. Experiment with different solvent systems (e.g., Dichloromethane/Methanol or Toluene/Acetone). Implement a shallow gradient elution.[14] |
| Product Degradation on Column | The product is sensitive to the acidic nature of silica gel. | Deactivate the silica by pre-flushing the column with your eluent containing 1-2% triethylamine.[14] Alternatively, use a different stationary phase like neutral alumina. |
| Streaking or Tailing of Spots | Compound is too polar for the solvent system or interacting strongly with silica. | Add a small amount of a modifier to the eluent. For acidic compounds, add acetic acid (0.5-1%). For basic compounds, add triethylamine (0.5-1%). |
Experimental Workflow: Flash Chromatography Purification
Caption: Step-by-step workflow for purification via flash column chromatography.
Methodology 2: Chemical Scavenging with Functionalized Silica
This elegant method uses a solid-supported reagent to react with the unreacted epoxide. The resulting adduct is bound to the solid phase and is removed by simple filtration, leaving your purified product in solution. This avoids the need for a second chromatographic purification.
Principle of Operation: Functionalized silica gels bearing nucleophilic groups (like amines) are highly effective at scavenging electrophiles such as epoxides.[8] The reaction occurs on the solid support, and because the scavenger is not in solution, the workup is exceptionally clean.
Recommended Scavenger: SiliaMetS® Diamine or Triamine are silica-bound scavengers with primary and secondary amine groups that readily open epoxides.[8]
Causality-Driven Protocol:
-
Solvent Choice: Ensure your crude reaction mixture is dissolved in a solvent in which your product is soluble and that does not react with the scavenger (e.g., Dichloromethane, THF, Acetonitrile).
-
Scavenger Addition: Add the functionalized silica scavenger (typically 3-5 molar equivalents relative to the amount of unreacted epoxide) to the solution. The large excess ensures the reaction goes to completion in a reasonable timeframe.
-
Reaction: Stir the suspension at room temperature. The reaction time can vary from 1 to 24 hours.
-
Monitoring: Monitor the disappearance of the unreacted epoxide from the solution by TLC or GC-MS. Do not spot the silica beads on the TLC plate; filter a small aliquot for analysis.
-
Isolation: Once the epoxide is consumed, simply filter the reaction mixture through a small plug of celite or a fritted funnel to remove the silica scavenger.
-
Final Steps: Wash the collected silica with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and remove the solvent under reduced pressure to yield your purified product.
Logical Decision Flow: Purification Strategy
Caption: Decision-making process for selecting an appropriate purification method.
Part 3: References
-
Method for purifying an epoxidation product. (n.d.). Google Patents. Retrieved January 9, 2024, from
-
Process for the reduction of free epichlorohydrin in epoxy compounds. (n.d.). Google Patents. Retrieved January 9, 2024, from
-
Epoxide-based hydrogen sulfide scavengers. (n.d.). Google Patents. Retrieved January 9, 2024, from
-
Functional fluid compositions containing epoxide acid scavengers. (n.d.). Google Patents. Retrieved January 9, 2024, from
-
Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents. Retrieved January 9, 2024, from
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 9, 2024, from [Link]
-
Epoxy. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
-
Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. Retrieved January 9, 2024, from [Link]
-
1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
-
3-(2-(Perfluorohexyl)ethoxy)-1,2-epoxypropane. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
-
Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. (n.d.). PMC - NIH. Retrieved January 9, 2024, from [Link]
-
Successful flash chromatography. (n.d.). Biotage. Retrieved January 9, 2024, from [Link]
-
Remove Sticky Reagents. (n.d.). University of Rochester. Retrieved January 9, 2024, from [Link]
-
Purification - Flash Chromatography. (n.d.). Interchim. Retrieved January 9, 2024, from [Link]
-
Reactions of Epoxides. (2018, February 5). YouTube. Retrieved January 9, 2024, from [Link]
-
Sensitivity of epoxides. (2023, May 17). Reddit. Retrieved January 9, 2024, from [Link]
-
Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
-
Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. (n.d.). PMC - NIH. Retrieved January 9, 2024, from [Link]
-
Radical scavengers | Preventing polymerization. (n.d.). FUJIFILM Wako Chemicals Europe GmbH. Retrieved January 9, 2024, from [Link]
-
1,2-Epoxy-3-(propenyloxy)propane. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
-
Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. Retrieved January 9, 2024, from [Link]
-
18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]
-
Fluorinated epoxy resins and process for preparing them. (n.d.). European Patent Office. Retrieved January 9, 2024, from [Link]
-
Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. (2010, February 17). The Doyle Group. Retrieved January 9, 2024, from [Link]
-
Epoxides: methods of synthesis, reactivity, practical significance. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. (n.d.). Arkat USA. Retrieved January 9, 2024, from [Link]
Sources
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- 2. 1,2-EPOXY-3-ETHOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. biotage.com [biotage.com]
- 7. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 8. silicycle.com [silicycle.com]
- 9. US4423239A - Method for purifying an epoxidation product - Google Patents [patents.google.com]
- 10. US4924013A - Process for the reduction of free epichlorohydrin in epoxy compounds - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. Purification [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
"effect of solvent on the reactivity of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane"
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals utilizing 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane. The unique electronic properties conferred by the trifluoroethoxy group present specific challenges and opportunities in experimental design. This document provides in-depth troubleshooting advice and answers to frequently encountered questions, grounded in established principles of physical organic chemistry and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My ring-opening reaction with this compound is significantly slower than with its non-fluorinated analog, glycidyl ether. What is the underlying cause and how can I improve the reaction rate?
A1: This is an expected observation rooted in the powerful electron-withdrawing nature of the trifluoroethoxy moiety. The three fluorine atoms inductively pull electron density away from the ether oxygen, which in turn withdraws density from the epoxide ring. This has two primary consequences:
-
Reduced Basicity of the Epoxide Oxygen: The epoxide oxygen is less Lewis basic, making its protonation under acidic conditions more difficult. This disfavors acid-catalyzed ring-opening mechanisms.
-
Deactivation of Epoxide Carbons: The carbons of the epoxide ring become more electron-deficient and thus, in principle, more electrophilic. However, the overall stability and reactivity are complex. The inductive effect can also strengthen the C-O bonds of the epoxide ring, increasing the activation energy required for nucleophilic attack. Some studies on similar fluorinated epoxides suggest they are less reactive than their non-fluorinated counterparts.[1]
Troubleshooting Strategies:
-
Increase Nucleophile Strength: Employ stronger nucleophiles. If using an amine, consider its corresponding amide (e.g., generated in situ with a non-nucleophilic base like NaH) or choose a more potent nucleophile from the outset.
-
Elevate Temperature: Carefully increasing the reaction temperature can overcome the higher activation energy barrier. Monitor closely for potential side reactions or decomposition.
-
Catalysis: For base-catalyzed reactions, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the effective nucleophilicity of your reagent.[2] For acid-catalyzed pathways, stronger Lewis acids may be required, but proceed with caution as they can also promote polymerization.[3]
Q2: I am observing a mixture of regioisomers in my product. How can I control which carbon of the epoxide is attacked by the nucleophile?
A2: Regioselectivity in the ring-opening of this unsymmetrical epoxide is dictated by the reaction conditions, specifically whether the reaction is conducted under basic/nucleophilic or acidic catalysis.[4][5]
-
Under Basic or Nucleophilic Conditions (SN2 Pathway): The reaction proceeds via a classic SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom, which is the terminal carbon (C1). This pathway leads to the formation of a secondary alcohol.[6][7] If you are not achieving high selectivity for this isomer, ensure your conditions are strictly non-acidic and that your nucleophile is sufficiently strong.
-
Under Acidic Conditions (SN1-like Pathway): In the presence of an acid, the epoxide oxygen is first protonated. This makes the epoxide a much better electrophile. The subsequent nucleophilic attack occurs at the carbon that can best stabilize the developing positive charge in the transition state. In this molecule, the secondary carbon (C2) is adjacent to an oxygen atom and will better stabilize a partial positive charge. Therefore, acidic conditions favor nucleophilic attack at the more substituted C2 position, leading to a primary alcohol.[5]
The flowchart below outlines the decision process for achieving the desired regioselectivity.
Caption: Workflow for a typical SN2 ring-opening reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous polar aprotic solvent (e.g., THF, 10 mL per mmol of epoxide).
-
Addition: Add the amine nucleophile (1.2 equivalents). Stir for 5 minutes, then add this compound (1.0 equivalent) dropwise.
-
Reaction: Stir the mixture at room temperature. If no reaction is observed by TLC after 2 hours, gently heat the reaction to 50-60 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the limiting reagent is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and saturated aqueous NaCl (brine) (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Safety & Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear suitable protective clothing, including gloves (nitrile or neoprene) and safety glasses or goggles. [8][9]Avoid contact with skin and eyes. [10]* Reactivity Hazards: Epoxides are reactive and may polymerize violently, especially if contaminated with acids or bases. [11][12]Avoid exposure to heat, sparks, or open flames.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [8]
References
-
ResearchGate. (2025). Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media. Available at: [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Available at: [Link]
-
ResearchGate. (2025). Solvent-free ring opening reaction of epoxides using quaternary ammonium salts as catalyst. Available at: [Link]
-
New Jersey Department of Health. (2007). Hazard Summary: 1,2-EPOXY-3-ETHOXY-PROPANE. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Available at: [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1984). Kinetics of the thermal gas-phase decomposition of 2,3-epoxy-1,1,1-trifluoropropane. Available at: [Link]
-
ResearchGate. (n.d.). 1,1,1‐Trifluoro‐2,3‐epoxypropane. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2-epoxy-3-[2-(2-hydroxyethoxy)phenoxy]propane. Available at: [Link]
-
PubChem. (n.d.). 1,2-Epoxy-3-(propenyloxy)propane. Available at: [Link]
-
ResearchGate. (n.d.). The reactions from the hydrolysis of the 1,2‐epoxy propane process. Available at: [Link]
-
Filo. (2025). When 1,2-epoxypropane is treated with sodium ethoxide in ethanol, 1-ethoxy-2-propanol is obtained. Available at: [Link]
-
PubChem. (n.d.). 3-Perfluorohexyl-1,2-epoxypropane. Available at: [Link]
-
YouTube. (2022). Are These 'Inert' Solvents Actually Reactive?. Available at: [Link]
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Technical Support Center: Scale-Up of Reactions Involving 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up reactions involving this fluorinated epoxide. The unique properties imparted by the trifluoroethoxy group present both opportunities and challenges in process development. This document aims to equip you with the knowledge to anticipate and resolve these challenges effectively.
I. Understanding the Core Challenges: A Proactive Approach to Scale-Up
Scaling up reactions with this compound requires careful consideration of several key factors that can significantly impact reaction efficiency, product purity, and overall process safety. The presence of the electron-withdrawing trifluoroethoxy group influences the reactivity of the epoxide ring and introduces specific challenges related to thermal stability, by-product formation, and purification.
A successful scale-up strategy is not merely about increasing the volume of reactants; it involves a systematic assessment of potential hazards and optimization of process parameters.[1] Decisions made during the initial chemical route selection can dictate the inherent hazard level of the process, making it crucial for development chemists to be well-versed in process safety principles from the outset.[1]
II. Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues encountered during the scale-up of reactions involving this compound.
A. Reaction and Process Control
Q1: My epoxidation reaction yield is significantly lower on a larger scale compared to the lab scale. What are the likely causes and how can I troubleshoot this?
A1: A drop in yield during scale-up is a common issue that can often be traced back to mass and heat transfer limitations.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The viscosity of the reaction mixture can also increase at a larger scale, further hampering effective mixing.
-
Troubleshooting:
-
Impeller and Baffle Design: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine for better axial flow) and baffles to create turbulent flow and prevent vortexing.[2]
-
Agitator Speed: Gradually increase the agitator speed while monitoring power consumption to find the optimal mixing intensity without causing excessive shear.
-
-
-
Poor Temperature Control: Epoxidation reactions are typically exothermic.[3][4] What might be easily controlled with a simple ice bath in the lab can become a serious thermal management challenge in a large reactor. Poor heat dissipation can lead to temperature gradients and the formation of undesired by-products.
-
Troubleshooting:
-
Reactor Cooling: Utilize a reactor with a high surface-area-to-volume ratio or a jacketed reactor with a reliable cooling system.
-
Controlled Addition: Add the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) slowly and at a controlled rate to manage the heat evolution.[4]
-
-
-
Reagent Purity and Stability: The quality of starting materials can have a more pronounced effect at a larger scale. For instance, the stability of hydrogen peroxide can be affected by trace metal impurities, leading to decomposition and reduced efficiency.
-
Troubleshooting:
-
Quality Control: Perform rigorous quality control checks on all incoming raw materials.
-
Stabilizers: If using hydrogen peroxide, consider the use of appropriate stabilizers.
-
-
Q2: I am observing an increase in by-product formation, particularly diols from epoxide ring-opening, during my scale-up. How can I minimize this?
A2: The formation of diols is a common side reaction in epoxidations, often catalyzed by acidic or basic conditions and the presence of nucleophiles like water.[5] The trifluoroethoxy group can influence the susceptibility of the epoxide ring to nucleophilic attack.
-
Acid or Base Catalyzed Hydrolysis: Trace amounts of acid or base can catalyze the ring-opening of the epoxide by water. This is particularly problematic if the reaction generates acidic or basic by-products.
-
Troubleshooting:
-
pH Control: Monitor and control the pH of the reaction mixture. The use of a buffer system can be beneficial.
-
Anhydrous Conditions: While not always practical, minimizing the amount of water in the reaction can significantly reduce diol formation.
-
-
-
Reaction Temperature: Higher reaction temperatures can accelerate the rate of the desired epoxidation but may also disproportionately increase the rate of side reactions like hydrolysis.
-
Troubleshooting:
-
Temperature Optimization: Conduct a design of experiments (DoE) study to identify the optimal temperature that maximizes the formation of the desired epoxide while minimizing by-product formation.
-
-
-
Regioselectivity of Ring-Opening: Under basic or neutral conditions, nucleophilic attack on unsymmetrical epoxides typically occurs at the less sterically hindered carbon (an SN2-type mechanism).[6] For this compound, this would be the terminal carbon of the epoxide. Under acidic conditions, the attack may favor the more substituted carbon due to the stabilization of a partial positive charge in the transition state (an SN1-like mechanism).[6]
-
Troubleshooting:
-
Reaction Conditions: Carefully choose the reaction conditions (pH, solvent) to favor the desired regioselectivity if the subsequent reaction involves ring-opening. Fluorinated alcohols like TFE can act as promoters for epoxide ring-opening, so their use as solvents should be carefully evaluated.[7]
-
-
dot
Caption: Regioselectivity of epoxide ring-opening.
B. Safety Considerations
Q3: What are the primary safety hazards associated with scaling up reactions of this compound, and how can they be mitigated?
A3: The primary safety hazards are the exothermic nature of the epoxidation reaction leading to potential thermal runaway, and the inherent toxicity of epoxides.[3][4]
-
Thermal Runaway: Epoxidation reactions can accumulate a significant amount of heat, and if cooling fails, the reaction can enter a dangerous thermal runaway, leading to a rapid increase in temperature and pressure.[3][4]
-
Mitigation:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR).[3][4]
-
Emergency Quenching and Venting: The reactor should be equipped with an emergency quenching system and an appropriately sized pressure relief device.[4]
-
Process Control: Implement robust process controls to monitor and maintain the reaction temperature within safe limits.
-
-
-
Toxicity and Handling: Epoxides are generally considered to be reactive and potentially hazardous compounds.[5] While specific toxicity data for this compound is limited, it is prudent to handle it with care.
-
Mitigation:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or use a fume hood.
-
Containment: For larger scale operations, consider closed-system transfers to minimize exposure.
-
-
dot
Caption: Workflow for mitigating thermal runaway risk.
C. Purification and Analysis
Q4: I am facing difficulties in purifying this compound at a larger scale. What are some effective purification strategies?
A4: The purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying volatile epoxides. The presence of the trifluoroethoxy group will affect the boiling point of the compound.
-
Troubleshooting:
-
Column Efficiency: Use a distillation column with sufficient theoretical plates to achieve the desired separation from impurities.
-
Vacuum Control: Maintain a stable vacuum to prevent bumping and ensure a consistent boiling point.
-
-
-
Chromatography: While effective at the lab scale, column chromatography can be expensive and cumbersome for large-scale purification.
-
Troubleshooting:
-
Flash Chromatography: Consider using flash chromatography with a suitable solvent system for faster purification of larger quantities.
-
Alternative Adsorbents: Explore the use of alternative adsorbents besides silica gel that may offer better separation for fluorinated compounds.
-
-
-
Extraction: Liquid-liquid extraction is a crucial step in the work-up to remove water-soluble impurities and by-products.
-
Troubleshooting:
-
Solvent Selection: Choose an organic solvent that provides a good partition coefficient for the product and is easily separable from the aqueous phase.
-
Emulsion Formation: Fluorinated compounds can sometimes lead to the formation of stable emulsions. If this occurs, consider adding brine or using a different solvent system.
-
-
Q5: What analytical techniques are recommended for monitoring the progress of my reaction and ensuring the purity of the final product?
A5: Real-time reaction monitoring is crucial for process understanding and control during scale-up.
-
In-process Monitoring:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for quantifying the consumption of starting materials and the formation of the product and by-products.[4][8]
-
Gas Chromatography (GC): For volatile compounds, GC is an excellent method for monitoring reaction progress.
-
Spectroscopic Techniques: Techniques like online Raman spectroscopy can provide real-time information about the concentration of different species in the reaction mixture.[4][8]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and identifying any fluorine-containing impurities.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and to identify trace impurities.
-
| Analytical Technique | Application in Scale-Up | Key Considerations |
| HPLC | Quantitative monitoring of reactants, products, and by-products. | Method development and validation are crucial for accurate quantification. |
| GC | Monitoring of volatile components. | Suitable for thermally stable compounds. |
| Raman Spectroscopy | Real-time, in-situ reaction monitoring. | Requires a dedicated probe and chemometric modeling. |
| NMR Spectroscopy | Structural elucidation and purity assessment of the final product. | ¹⁹F NMR is particularly useful for fluorinated compounds. |
| Mass Spectrometry | Molecular weight confirmation and impurity profiling. | Can be coupled with GC or LC for enhanced separation. |
III. Experimental Protocols
A. General Protocol for Scale-Up of Epoxidation of Allyl 2,2,2-Trifluoroethyl Ether
This protocol provides a general framework for the epoxidation of allyl 2,2,2-trifluoroethyl ether to this compound. Note: This is a generalized procedure and must be optimized for your specific equipment and scale.
Materials:
-
Allyl 2,2,2-trifluoroethyl ether
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a suitable catalyst)
-
Solvent (e.g., dichloromethane, ethyl acetate)
-
Buffer (if necessary, e.g., sodium bicarbonate solution)
-
Quenching agent (e.g., sodium sulfite solution)
Procedure:
-
Reactor Setup:
-
Charge a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and a condenser with an inert gas inlet.
-
Ensure the reactor's cooling system is operational and set to the desired initial temperature.
-
-
Reaction Mixture:
-
Charge the reactor with allyl 2,2,2-trifluoroethyl ether and the chosen solvent.
-
If using a buffer, add it to the reaction mixture.
-
-
Controlled Addition of Oxidant:
-
Dissolve or suspend the oxidizing agent in a suitable solvent in the addition funnel.
-
Add the oxidant solution to the reaction mixture dropwise over a predetermined period, maintaining the internal temperature within the optimized range.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by periodically taking samples and analyzing them by a suitable technique (e.g., TLC, GC, or HPLC).
-
-
Quenching:
-
Once the reaction is complete, cool the mixture and slowly add the quenching agent to destroy any remaining oxidant.
-
-
Work-up and Isolation:
-
Perform an aqueous work-up to remove water-soluble by-products and impurities. This may involve washing with a base (e.g., sodium bicarbonate solution) to remove acidic by-products, followed by a brine wash.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., magnesium sulfate), and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography.
-
IV. References
-
Challenges in Process Safety Assurance of a Hazardous Epoxidation - IChemE. (n.d.). Retrieved from [Link]
-
Cheng, C., Wei, Z., Ming, X., Hu, J., & Kong, R. (2023). Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega, 8(49), 47254–47261.
-
Karagiaridi, O., et al. (2014). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 19(9), 14497-14524.
-
Cheng, C., Wei, Z., Ming, X., Hu, J., & Kong, R. (2023). Study on Reaction Mechanism and Process Safety for Epoxidation. ResearchGate.
-
Cheng, C., Wei, Z., Ming, X., Hu, J., & Kong, R. (2023). Study on Reaction Mechanism and Process Safety for Epoxidation. PubMed.
-
Vitale, A., Bongiovanni, R., & Ameduri, B. (2015). Fluorinated Oligomers and Polymers in Photopolymerization. Chemical Reviews, 115(16), 8835–8866.
-
Westermaier, M., & Mayr, H. (2008). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkat USA.
-
Epoxy. (n.d.). In Wikipedia. Retrieved from [Link]
-
Scaled Epoxidation Methods. (2024, September 10). Reddit.
-
Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. (2016). PMC - NIH.
-
Fluorinated epoxy resins and process for preparing them. (1988). European Patent Office.
-
Scale‐Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. (2006). ResearchGate.
-
Fluorinated β-Lactones and Poly(β-hydroxyalkanoate)s: Synthesis via Epoxide Carbonylation and Ring-Opening Polymerization. (2008). PMC - NIH.
-
Epoxidation of Allylic Alcohols. (2021, March 16). Chemistry LibreTexts.
-
Fluorescence Assay and Screening of Epoxide Opening by Nucleophiles. (2004). ResearchGate.
-
Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. (2020). PMC - NIH.
-
Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. (2023, February 13). Comptes Rendus de l'Académie des Sciences.
-
Ring opening of various terminal epoxides with TBAF/THF. Yields in... (2021). ResearchGate.
-
Process for preparing perfluorinated ethers. (1976). Justia Patents.
-
Selective Ring-Opening reactions of Unsymmetric Oxetanes. (2016). Chinese Journal of Organic Chemistry.
-
Chemical structures of the fluorinated epoxides used. (n.d.). ResearchGate.
-
Surface migration of fluorinated additive during the curing of epoxy resin. (2019). ResearchGate.
-
Mild, effective and regioselective ring-opening of oxiranes using several thiosilanes promoted by tetrabutylammonium fluoride as catalyst. (2000). Journal of the Chemical Society, Perkin Transactions 1.
-
Synthesis of 1,2-epoxy-3-[2-(2-hydroxyethoxy)phenoxy]propane. (n.d.). PrepChem.com.
-
This compound. (n.d.). Lab-Chemicals.Com.
-
1,2-EPOXY-3-ETHOXYPROPANE. (n.d.). CAMEO Chemicals - NOAA.
-
1,1,1‐Trifluoro‐2,3‐epoxypropane. (n.d.). ResearchGate.
-
1,2-Epoxy-3-phenoxypropane 99 122-60-1. (n.d.). Sigma-Aldrich.
-
Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016). ResearchGate.
-
Fire-Resistant and Thermal Stability Properties of Fluorosilicone Adhesives by Incorporation of Surface-Modified Aluminum Trihydrate. (2024, September 4). MDPI.
-
Synthesis of epoxides. (n.d.). Organic Chemistry Portal.
-
Thermal Stability of Highly Fluorinated Phosphonium Salts. (n.d.). TA Instruments.
-
Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps.
-
Reactions of Epoxides. (2016, April 27). YouTube.
-
An In-depth Technical Guide to the Ring-Opening Reactions of 2-[(2-cyclopentylphenoxy)methyl]-oxirane. (n.d.). Benchchem.
-
SN2 type reactions of Epoxides. (n.d.). University of Calgary.
-
Sharpless epoxidation. (n.d.). In Wikipedia.
-
Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid. (2016). Growing Science.
-
Epoxy propane production method. (2016). Google Patents.
-
Epoxidation process for aryl allyl ethers. (2001). Google Patents.
-
Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol. (1997). Journal of the Chemical Society, Perkin Transactions 2.
-
This compound. (n.d.). Echemi.
-
2,3-Epoxy-1-(1-ethoxyethoxy)propane | 4416-85-7 | EAA41685. (n.d.). Biosynth.
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Validation & Comparative
Comparative Reactivity Analysis: 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane vs. Epichlorohydrin
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of synthetic chemistry and materials science, epoxides are indispensable building blocks due to the inherent ring strain that drives their reactivity.[1] Among them, epichlorohydrin (ECH) is a commodity chemical, extensively used in the production of epoxy resins, synthetic glycerol, and polymers.[2][3] Its reactivity is well-characterized, stemming from the presence of a versatile epoxide ring and a reactive chloromethyl group.[4]
This guide introduces a functionalized analogue, 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane (TFEP), a fluorinated epoxide with significant potential in specialized applications, including pharmaceuticals and advanced materials. The introduction of a trifluoroethoxy moiety is not trivial; it fundamentally alters the electronic properties of the molecule, leading to distinct reactivity profiles when compared to its chlorinated counterpart.
Understanding these differences is crucial for researchers in drug development and polymer science for rational substrate selection and reaction optimization. This document provides an in-depth, objective comparison of the reactivity of TFEP and epichlorohydrin, supported by mechanistic principles and detailed experimental protocols for validation.
Molecular Structure and Electronic Effects: The Root of Reactivity Differences
The reactivity of an epoxide is primarily dictated by ring strain, steric hindrance, and the electronic nature of its substituents.[5] The latter is the key differentiator between TFEP and epichlorohydrin.
Figure 1: Chemical structures of the compared epoxides.
The primary structural difference lies in the side chain attached to the oxirane ring: a chloromethyl group (-CH₂Cl) in epichlorohydrin versus a 2,2,2-trifluoroethoxymethyl group (-CH₂OCH₂CF₃) in TFEP.
-
Epichlorohydrin: The chlorine atom is an electronegative element that exerts a moderate electron-withdrawing inductive effect (-I) on the molecule. This effect polarizes the C-Cl bond and, to a lesser extent, pulls electron density away from the epoxide ring.
-
This compound: The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry.[6] Its strong -I effect is relayed through the ethoxy linker to the epoxide ring. This potent inductive pull is significantly greater than that of the single chlorine atom in ECH.
This enhanced electron-withdrawing character in TFEP leads to a more pronounced partial positive charge (δ+) on the carbon atoms of the epoxide ring, rendering them more electrophilic and, consequently, more susceptible to nucleophilic attack.[7] Studies on other acceptor-substituted epoxides confirm that strong electron-withdrawing groups can elongate the C-C bond of the epoxide ring and decrease its electron density.[6][7]
Comparative Reactivity in Nucleophilic Ring-Opening
The quintessential reaction of epoxides is their ring-opening by nucleophiles. This process can be catalyzed by acid or base, but for many applications, particularly in biological systems, reactions under neutral or basic conditions are preferred, proceeding via an Sₙ2 mechanism.[8][9]
Predicted Rate of Reaction
The rate of an Sₙ2 reaction on an epoxide is highly dependent on the electrophilicity of the ring carbons.
-
TFEP: Due to the pronounced electron-withdrawing nature of the trifluoroethoxy group, the epoxide carbons in TFEP are significantly more electron-deficient than in ECH. This heightened electrophilicity is expected to lower the activation energy for nucleophilic attack, resulting in a faster reaction rate.[5]
-
ECH: While reactive, the moderate inductive effect of the chloromethyl group results in a less electrophilic epoxide ring compared to TFEP.
Therefore, in a competitive reaction, TFEP is predicted to react more rapidly with a given nucleophile than epichlorohydrin under identical conditions.
Regioselectivity
For unsymmetrical epoxides like TFEP and ECH, a nucleophile can attack one of two carbons. Under basic or neutral (Sₙ2) conditions, the attack predominantly occurs at the less sterically hindered carbon atom.[9] In both molecules, this is the terminal carbon (C1) of the epoxide.
The strong electron-withdrawing groups in both molecules further favor attack at the terminal position, as any developing negative charge on the oxygen atom during the transition state is stabilized. Therefore, both TFEP and ECH are expected to yield the corresponding 1-substituted-3-alkoxy-2-propanol products with high regioselectivity.
Figure 2: General workflow for Sₙ2 nucleophilic ring-opening of epoxides.
Supporting Experimental Data
The following table summarizes the expected outcomes based on established chemical principles.
| Feature | This compound (TFEP) | Epichlorohydrin (ECH) | Rationale |
| Substituent Effect | Strong electron-withdrawing (-I) | Moderate electron-withdrawing (-I) | The CF₃ group is a significantly stronger inductive withdrawing group than Cl.[6][7] |
| Epoxide Electrophilicity | High | Moderate | Increased electron withdrawal leads to greater partial positive charge on ring carbons.[5] |
| Predicted Reaction Rate | Faster | Slower | Higher electrophilicity lowers the activation barrier for nucleophilic attack. |
| Regioselectivity (Sₙ2) | High (attack at C1) | High (attack at C1) | Nucleophilic attack occurs at the least sterically hindered carbon for both compounds.[9] |
| Key Side Reactions | Hydrolysis | Hydrolysis, Polymerization | Both can undergo hydrolysis. ECH is also known to polymerize, sometimes violently.[14][15] |
Experimental Protocol: Comparative Reactivity via ¹H NMR Kinetic Study
To empirically validate the predicted reactivity difference, a competitive kinetic experiment can be performed. This protocol uses a nucleophile common in drug discovery and bioconjugation, such as a thiol or an amine, and monitors the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 3. Epichlorohydrin (1-chloro-2,3-epoxypropane, γ-chloropropylene oxide, glycidyl chloride, Chloromethyloxirane) CAS#106-89-8 [kangmei.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
- 11. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. scribd.com [scribd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1-CHLORO-2,3-EPOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Kinetic Studies of Ring-Opening of Fluorinated vs. Non-Fluorinated Epoxides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the ring-opening of epoxides stands as a cornerstone reaction for the construction of complex molecular architectures. The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, making fluorinated compounds highly sought after in medicinal chemistry and materials science. This guide provides an in-depth technical comparison of the kinetic profiles of fluorinated versus non-fluorinated epoxides, offering insights into their reactivity and guiding the design of synthetic strategies.
Introduction: The Significance of Epoxide Ring-Opening and the Fluorine Effect
Epoxides are versatile three-membered cyclic ethers that readily undergo ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions. This reactivity, driven by the inherent ring strain, allows for the stereospecific introduction of two vicinal functional groups, a feature extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and polymers.
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique electronic properties to a molecule. In the context of epoxides, fluorine substitution can significantly influence the kinetics of the ring-opening reaction through a combination of inductive and steric effects. Understanding these effects is crucial for predicting reactivity, controlling selectivity, and optimizing reaction conditions.
Mechanistic Overview: A Tale of Two Pathways
The ring-opening of epoxides can proceed through two primary mechanistic pathways: the SN2 (bimolecular nucleophilic substitution) and the SN1 (unimolecular nucleophilic substitution) type mechanisms. The dominant pathway is dictated by the reaction conditions (acidic vs. basic) and the structure of the epoxide.
Base-Catalyzed Ring-Opening (SN2 Pathway)
Under basic or neutral conditions, a strong nucleophile attacks one of the carbon atoms of the epoxide ring in a concerted SN2 fashion.[1] The reaction is primarily governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. The inherent ring strain of the epoxide facilitates the departure of the alkoxide, which is a poor leaving group in other contexts.[1]
Acid-Catalyzed Ring-Opening (SN1/SN2 Spectrum)
In the presence of an acid, the epoxide oxygen is first protonated, enhancing the electrophilicity of the ring carbons.[1] The subsequent nucleophilic attack can occur via a mechanism that lies on a spectrum between SN1 and SN2. For epoxides that can form a stable carbocation, the reaction exhibits more SN1 character, with the nucleophile attacking the more substituted carbon. For less substituted epoxides, the reaction proceeds through a more SN2-like pathway, with the nucleophile attacking the less hindered carbon.[1]
The Influence of Fluorination on Reaction Kinetics: A Comparative Analysis
The presence of fluorine atoms on the epoxide ring introduces strong electron-withdrawing effects, which can significantly alter the rate and regioselectivity of the ring-opening reaction.
Electronic Effects of Fluorine Substitution
Fluorine's high electronegativity leads to a strong inductive effect, withdrawing electron density from the adjacent carbon atoms. This has several consequences for the epoxide's reactivity:
-
Increased Electrophilicity: The electron-withdrawing nature of fluorine makes the carbon atoms of the epoxide ring more electron-deficient and, therefore, more susceptible to nucleophilic attack.
-
Destabilization of Carbocation Intermediates: In acid-catalyzed reactions that proceed through an SN1-like mechanism, the electron-withdrawing fluorine atoms can destabilize the formation of a positive charge on the adjacent carbon, potentially slowing down the reaction or favoring an SN2-like pathway.
-
Alteration of Regioselectivity: The electronic effects of fluorine can influence which carbon of an unsymmetrical epoxide is preferentially attacked by a nucleophile.
Comparative Kinetic Data
Direct, comprehensive comparative kinetic studies under identical conditions for a wide range of fluorinated and non-fluorinated epoxides are not abundant in the literature. However, existing studies and computational models provide valuable insights.
A notable study on the ring-opening copolymerization of styrene oxide and its perfluorinated analog, pentafluorostyrene oxide, revealed a significant rate enhancement for the fluorinated epoxide.[2] This acceleration is attributed to the increased electrophilicity of the epoxide ring carbons due to the electron-withdrawing nature of the pentafluorophenyl group.
Table 1: Comparative Kinetic Data for the Ring-Opening of Styrene Oxide vs. Pentafluorostyrene Oxide [2]
| Epoxide | Relative Rate of Polymerization | Calculated Activation Energy (kJ/mol) |
| Styrene Oxide | 1 | 128.8 |
| Pentafluorostyrene Oxide | ~3 | 117.8 |
These data clearly indicate that fluorination can lead to a lower activation barrier and a faster reaction rate. The study also suggests that π-stacking interactions involving the fluorinated aromatic ring may contribute to the stabilization of the transition state.[2]
Computational studies on the ring-opening of epoxide radicals have also shown that fluorine substitution can elevate the energy barriers for certain ring-opening pathways, highlighting the complex interplay of electronic and steric factors.
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics is essential for a thorough comparison. In-situ monitoring techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for this purpose.
Kinetic Monitoring by 1H NMR Spectroscopy
Objective: To determine the rate of disappearance of the epoxide starting material and the rate of appearance of the ring-opened product.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the epoxide and an internal standard (a compound that does not react under the reaction conditions and has a distinct signal in the 1H NMR spectrum) in a suitable deuterated solvent.
-
Initiation of Reaction: Add the nucleophile or catalyst to the NMR tube at a well-defined time (t=0).
-
Data Acquisition: Immediately acquire a series of 1H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of the epoxide and a characteristic proton of the product, relative to the integral of the internal standard.
-
Kinetic Plot: Plot the concentration of the epoxide (or product) as a function of time. The rate constant can be determined by fitting the data to the appropriate rate law.
Diagram 1: Experimental Workflow for NMR Kinetic Study
Caption: Workflow for a kinetic study using 1H NMR spectroscopy.
Kinetic Monitoring by UV-Vis Spectroscopy
Objective: To monitor the change in concentration of a chromophoric species (reactant or product) over time.
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the chromophoric species.
-
Reaction Setup: In a cuvette, mix the reactants at t=0.
-
Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and record the absorbance at λmax at regular time intervals.
-
Data Analysis: Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentrations.
-
Kinetic Plot: Plot concentration versus time to determine the rate constant.
Diagram 2: Logical Relationship in UV-Vis Kinetic Analysis
Caption: Logical flow for determining reaction kinetics via UV-Vis spectroscopy.
Causality Behind Experimental Choices
-
Choice of Internal Standard (NMR): The internal standard must be chemically inert under the reaction conditions and possess a signal that does not overlap with any reactant or product signals. This ensures accurate quantification.
-
Solvent Selection: The solvent must dissolve all reactants and not participate in the reaction. For NMR studies, a deuterated solvent is required. The polarity of the solvent can also influence the reaction rate and mechanism.
-
Temperature Control: Epoxide ring-opening reactions can be sensitive to temperature. Maintaining a constant and accurately measured temperature is crucial for obtaining reliable kinetic data.
Conclusion and Future Outlook
The kinetic studies of fluorinated versus non-fluorinated epoxides reveal that fluorine substitution generally leads to an acceleration of the ring-opening reaction due to the strong inductive effect of fluorine, which increases the electrophilicity of the epoxide ring. However, the magnitude of this effect and the regioselectivity of the reaction are highly dependent on the specific substitution pattern, the nature of the nucleophile, and the reaction conditions.
Further systematic kinetic studies comparing a wider range of fluorinated and non-fluorinated epoxides under standardized conditions are needed to develop a more comprehensive predictive model for their reactivity. Such studies, combining experimental kinetics with computational modeling, will undoubtedly provide deeper insights and facilitate the rational design of novel fluorinated molecules with tailored properties for applications in drug discovery and materials science.
References
-
Cole-Hamilton, D. J., et al. (2021). Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters. Angewandte Chemie International Edition, 60(15), 8251-8259. [Link]
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. [Link]
-
Yudin, A. K. (Ed.). (2006). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons. [Link]
-
O'Hagan, D. (2000). The polyketide-like paradigm for the biosynthesis of aromatic fluorometabolites in Streptomyces cattleya. Journal of Fluorine Chemistry, 103(1-2), 117-122. [Link]
-
Chemistry LibreTexts. (2023). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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A Comparative Guide to Validating the Enantiopurity of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral building blocks is a cornerstone of modern chemical synthesis and pharmaceutical development. The trifluoromethyl group, a key structural motif in many active pharmaceutical ingredients, imparts unique electronic and metabolic properties. 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane is one such chiral building block, where precise control and validation of its stereochemistry are paramount. This guide provides an in-depth comparison of robust analytical methodologies for determining the enantiopurity of this fluorinated epoxide, supported by experimental insights and protocols.
The Criticality of Enantiopurity in Fluorinated Epoxides
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of drug substances. Fluorinated epoxides like this compound are versatile intermediates, and their enantiopurity directly dictates the stereochemical integrity of subsequent, more complex molecules. Therefore, reliable and accurate analytical methods for enantiopurity determination are not just a matter of quality control but a fundamental aspect of drug safety and efficacy.
Overview of Analytical Techniques for Enantiopurity Determination
Several analytical techniques can be employed to determine the enantiomeric excess (e.e.) of chiral compounds. The most prevalent and powerful of these are chiral chromatography—specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents. The choice of method depends on factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[1] It relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For fluorinated compounds, polysaccharide-based CSPs have shown broad applicability.[2]
Causality Behind Experimental Choices
The selection of a polysaccharide-based CSP, such as those derived from amylose or cellulose, is based on their proven success in resolving a wide range of chiral compounds, including those with fluorine substituents.[2] The trifluoromethyl group and the ether linkage in this compound can participate in dipole-dipole interactions and hydrogen bonding with the carbamate groups on the polysaccharide backbone of the CSP, which are crucial for chiral recognition.[3]
A normal-phase elution mode, typically using a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is often the first choice for method development with polysaccharide CSPs. This is because it generally provides better selectivity for a wide range of compounds compared to reversed-phase modes.[2][3] The mobile phase composition is a critical parameter that needs to be optimized to achieve baseline separation (Resolution, Rs > 1.5) in a reasonable timeframe.[2]
Experimental Protocol: Chiral HPLC
1. Sample Preparation:
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase (e.g., n-Hexane/Isopropanol 90:10 v/v).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Inject a racemic standard of this compound to determine the retention times of the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Ensure a resolution (Rs) of at least 1.5 for accurate quantification.[2]
Workflow Diagram: Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
Method 2: Chiral Gas Chromatography (GC)
For volatile and semi-volatile compounds, chiral Gas Chromatography (GC) is a powerful alternative to HPLC.[4] It offers high resolution and sensitivity. The separation mechanism in chiral GC relies on a chiral stationary phase, often based on derivatized cyclodextrins, which forms transient diastereomeric complexes with the enantiomers.[4][5]
Causality Behind Experimental Choices
This compound is expected to be sufficiently volatile for GC analysis. Cyclodextrin-based chiral stationary phases are highly effective for separating a wide range of chiral compounds, including ethers and halogenated compounds.[4] The choice of a specific cyclodextrin derivative, such as a permethylated beta-cyclodextrin, is based on its broad enantioselectivity.[5] The temperature program is crucial in GC to ensure good separation and peak shape. A gradual increase in temperature allows for the elution of the analytes with optimal resolution.
Experimental Protocol: Chiral GC
1. Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
2. GC Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based capillary column, such as Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 220 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at 5 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
Detector Temperature (FID): 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Analyze a racemic standard to identify the retention times of the enantiomers.
-
Calculate the enantiomeric excess (% e.e.) from the peak areas obtained from the FID signal.
-
If using a mass spectrometer, confirm the identity of the peaks by their mass spectra.
Workflow Diagram: Chiral GC
Caption: Workflow for Chiral GC Analysis.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). For a direct and non-destructive analysis, CSAs are preferred. A CSA is a chiral molecule that forms transient diastereomeric complexes with the enantiomers of the analyte in solution. This results in different chemical shifts for corresponding protons or other nuclei in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals.
Causality Behind Experimental Choices
This method is particularly useful for a rapid determination of enantiomeric excess without the need for chromatographic separation. The choice of a suitable CSA is critical and often empirical. Lanthanide-based chiral shift reagents, although less common now, were historically used for this purpose. Modern approaches may involve the use of chiral alcohols or other small molecules that can interact with the epoxide and trifluoroethoxy moieties of the analyte through hydrogen bonding and dipole-dipole interactions. The presence of the trifluoromethyl group can be advantageous, as ¹⁹F NMR can also be used for analysis, often providing a cleaner spectrum with less signal overlap.
Experimental Protocol: NMR with a Chiral Solvating Agent
1. Sample Preparation:
-
Accurately weigh about 5-10 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Gently mix the contents of the NMR tube.
2. NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Look for the splitting of one or more signals of the analyte into two distinct sets of peaks, corresponding to the two diastereomeric complexes. The protons on the epoxide ring are often good candidates for observing this splitting.
3. Data Analysis:
-
Integrate the separated signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess (% e.e.) from the ratio of the integrals.
Comparison of Analytical Methods
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Solvating Agent |
| Principle | Differential interaction with a chiral stationary phase leading to separation in time. | Differential interaction with a chiral stationary phase in the gas phase. | Formation of transient diastereomeric complexes in solution leading to distinct NMR signals. |
| Resolution | Excellent, baseline separation is often achievable.[2] | Very high, excellent for complex mixtures.[4] | Moderate, depends on the CSA and analyte. Signal overlap can be an issue. |
| Sensitivity | High, especially with UV or MS detection. | Very high, especially with FID or MS detection. | Lower, requires mg quantities of sample. |
| Speed | Moderate, typical run times are 15-30 minutes. | Fast, typical run times are 10-20 minutes. | Very fast, analysis can be completed in minutes after sample preparation. |
| Development | Method development can be time-consuming and requires screening of columns and mobile phases. | Requires optimization of the temperature program. | Requires screening of suitable chiral solvating agents. |
| Quantification | Highly accurate and precise. | Highly accurate and precise. | Less precise due to potential integration errors from overlapping signals. |
| Sample Type | Broad applicability. | Suitable for volatile and thermally stable compounds. | Requires soluble compounds. |
| Cost | High initial instrument cost and ongoing solvent and column costs. | Moderate instrument cost, lower solvent costs. | High initial instrument cost, but low cost per sample. |
Conclusion and Recommendations
The validation of the enantiopurity of this compound is a critical step in its use as a chiral building block. Both chiral HPLC and chiral GC are powerful and reliable techniques for this purpose, offering high resolution and accurate quantification.
-
Chiral HPLC is a versatile and robust method, particularly with polysaccharide-based columns, and should be considered the primary technique for routine quality control.[1]
-
Chiral GC is an excellent alternative, especially if high throughput is required, given the likely volatility of the analyte.[4]
-
NMR spectroscopy with a chiral solvating agent serves as a rapid and valuable tool for quick checks of enantiomeric excess, although it may lack the precision of chromatographic methods for high-accuracy determinations.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For regulatory submissions and in-depth quality assessment, the use of two orthogonal methods (e.g., chiral HPLC and chiral GC) is often recommended to provide a comprehensive and self-validating system for enantiopurity determination.
References
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
PrepChem. Synthesis of 1,2-epoxy-3-[2-(2-hydroxyethoxy)phenoxy]propane. [Link]
-
LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
-
Kasperec, J., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413, 706 (2021). [Link]
-
National Center for Biotechnology Information. Epichlorohydrin. PubChem Compound Summary for CID 7839. [Link]
-
Fache, M., et al. Vanillin, a promising biobased building-block for monomer synthesis. Green Chemistry, 15, 2013, 3346-3355. [Link]
-
Souto, G., et al. Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 25(18), 4125 (2020). [Link]
-
Shimadzu Corporation. Chiral Separation Using SFC and HPLC. Pittcon 2016. [Link]
-
Fache, M., et al. Synthesis of biobased epoxy oligomers from vanillin. European Polymer Journal, 68, 2015, 526-535. [Link]
-
Li, G., et al. Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. The Journal of Organic Chemistry, 72(3), 1034-1037 (2007). [Link]
-
Kuhlmann, J. Direct analysis of intact glycidyl fatty acid esters in edible oils using gas chromatography-mass spectrometry. Journal of Chromatography A, 1318, 187-195 (2013). [Link]
-
Chemistry LibreTexts. 1.4: Chiral Gas Chromatography. [Link]
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Performance Showdown: Unveiling the Potential of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane Derived Polymers
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of advanced materials with superior performance characteristics, fluorinated polymers have carved a significant niche. Their unique properties, stemming from the high electronegativity and low polarizability of the fluorine atom, offer compelling advantages over their non-fluorinated counterparts. This guide provides an in-depth, objective comparison of polymers derived from 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane (TFEP) against traditional epoxy resins, offering a predictive analysis based on available data for structurally similar fluorinated epoxies.
While direct and comprehensive experimental data on polymers synthesized exclusively from TFEP is not extensively available in peer-reviewed literature, this guide synthesizes information from analogous fluorinated epoxy systems to project the performance of TFEP-based polymers. We will delve into the synthesis, thermal stability, mechanical integrity, and chemical resistance of these polymers, benchmarked against the industry-standard Bisphenol A diglycidyl ether (DGEBA)-based epoxy resins. Furthermore, we provide detailed experimental protocols to empower researchers to conduct their own comparative studies.
The Fluorine Advantage: A Paradigm Shift in Epoxy Performance
The incorporation of trifluoromethyl groups into the polymer backbone, as is the case with TFEP-derived polymers, is anticipated to bestow a range of desirable attributes. These include a lower dielectric constant, enhanced thermal resistance, and improved hydrophobicity.[1][2] The strong carbon-fluorine bond contributes to increased thermal stability, while the bulky trifluoromethyl groups can create larger free volume within the polymer matrix, leading to a lower dielectric constant.[2] This makes fluorinated epoxy resins highly attractive for advanced applications in electronics, aerospace, and chemically demanding environments.[2][3] However, it is important to note that the commercial use of some fluorinated epoxy resins can be limited by factors such as higher cost.[3]
Synthesis and Curing: Building the Polymer Backbone
The synthesis of polymers from TFEP would likely proceed via ring-opening polymerization of the epoxide group. Anionic polymerization is a common method for producing well-defined polymers from epoxy monomers.[4] The curing, or cross-linking, of the resulting prepolymer is crucial for achieving the final thermoset material with its desired properties.[3] Amine-based curing agents are widely used for epoxy resins, reacting with the epoxide groups to form a three-dimensional network.[5]
Projected Synthesis Pathway for TFEP-based Epoxy Resin
Caption: Projected synthesis of a TFEP-based epoxy thermoset.
Performance Benchmarking: TFEP-based Polymer vs. DGEBA-based Polymer
The following table provides a predictive comparison of the key performance metrics between a hypothetical TFEP-based epoxy polymer and a standard DGEBA-based epoxy polymer. The values for the TFEP polymer are extrapolated from data on other trifluoromethyl-containing epoxy resins.
| Property | TFEP-based Polymer (Projected) | DGEBA-based Polymer (Typical) | Test Method |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | > 128 °C[1] | 150 - 180 °C | DSC |
| 5% Weight Loss Temperature (TGA) | > 300 °C[1] | ~350 °C | TGA |
| Mechanical Properties | |||
| Flexural Strength | 95 - 152 MPa[1] | 100 - 140 MPa | ASTM D790 |
| Flexural Modulus | 1.7 - 2.7 GPa[1] | 2.5 - 3.5 GPa | ASTM D790 |
| Dielectric Properties | |||
| Dielectric Constant (1 MHz) | < 3.3[1][2] | 3.5 - 4.5 | Dielectric Spectroscopy |
| Other Properties | |||
| Water Absorption | Low[1][2] | Moderate | ASTM D570 |
Experimental Protocols: A Guide to In-House Validation
To facilitate direct comparison and validation of the performance of TFEP-derived polymers, the following are detailed, step-by-step methodologies for key experiments.
I. Synthesis of Poly(TFEP) Prepolymer (Anionic Polymerization)
Objective: To synthesize a linear prepolymer from the TFEP monomer.
Materials:
-
This compound (TFEP) monomer
-
Anionic initiator (e.g., Potassium Hydroxide)
-
Anhydrous solvent (e.g., Toluene)
-
Methanol
-
Dilute Hydrochloric Acid
-
Nitrogen gas supply
-
Schlenk line or glove box
-
Reaction vessel with magnetic stirrer
Procedure:
-
Under a nitrogen atmosphere, add the anhydrous solvent to the reaction vessel.
-
Introduce the desired amount of TFEP monomer to the solvent.
-
Add the anionic initiator to the reaction mixture.
-
Stir the reaction at a controlled temperature for a specified duration to allow for polymerization.
-
Terminate the polymerization by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum.
II. Curing of Poly(TFEP) with an Amine Hardener
Objective: To cross-link the poly(TFEP) prepolymer to form a thermoset material.
Materials:
-
Poly(TFEP) prepolymer
-
Amine curing agent (e.g., 4,4′-diaminodiphenylmethane - DDM)
-
Mold
-
Vacuum oven
Procedure:
-
Melt the poly(TFEP) prepolymer if it is a solid.
-
Stoichiometrically mix the molten prepolymer with the amine curing agent.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Pour the mixture into a pre-heated mold.
-
Cure the sample in an oven following a specific temperature-time profile (e.g., 150°C for 2 hours followed by 180°C for 2 hours).
-
Allow the cured sample to cool slowly to room temperature before demolding.
III. Thermal Analysis: DSC and TGA
Objective: To determine the glass transition temperature (Tg) and thermal stability of the cured polymer.
Caption: Workflow for thermal analysis of the cured polymer.
Procedure (DSC):
-
Place a small, weighed sample (5-10 mg) into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg.
-
Cool the sample at a controlled rate.
-
Reheat the sample at the same controlled rate. The Tg is determined from the second heating scan.
Procedure (TGA):
-
Place a small, weighed sample (10-20 mg) into a TGA pan.
-
Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 800 °C).
-
Record the weight loss as a function of temperature. The 5% weight loss temperature is a key indicator of thermal stability.
IV. Mechanical Testing: Flexural Strength and Modulus (ASTM D790)
Objective: To measure the stiffness and strength of the cured polymer under a bending load.
Procedure:
-
Prepare rectangular test specimens of the cured polymer with specific dimensions.
-
Place the specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a constant rate of crosshead motion until the specimen breaks or reaches a specified deflection.
-
Record the load-deflection curve to calculate the flexural strength and modulus.
V. Chemical Resistance Testing
Objective: To evaluate the polymer's resistance to various chemical environments.
Procedure:
-
Prepare pre-weighed and dimensionally measured coupons of the cured polymer.
-
Immerse the coupons in different chemical reagents (e.g., acids, bases, solvents) at a specified temperature.
-
After a set period of immersion, remove the coupons, clean, and dry them.
-
Measure the change in weight, dimensions, and visual appearance to assess the chemical resistance.
Concluding Remarks
Polymers derived from this compound hold significant promise for applications demanding high performance. Based on the properties of analogous fluorinated epoxy resins, TFEP-based polymers are projected to exhibit excellent thermal stability, low dielectric constants, and good chemical resistance, potentially outperforming conventional DGEBA-based systems in these areas. However, it is crucial to underscore that this guide provides a predictive comparison. Rigorous experimental validation as outlined in the provided protocols is essential to fully characterize and confirm the performance advantages of these advanced materials. The synthesis and characterization of TFEP-derived polymers represent a fertile ground for future research, with the potential to unlock new possibilities in a wide array of scientific and industrial fields.
References
- Umezawa, J., Hagiwara, T., Hamana, H., & Nohira, H. (1994). Ring-opening polymerization of 3,3,3-trifluoro-1,2-epoxypropane. Studies on monomer reactivity and polymer structure. Polymer Journal, 26(6), 715-721.
-
Wang, Y., et al. (2023). Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. Polymers, 15(13), 2853. [Link]
-
Wikipedia contributors. (2023, December 28). Epoxy. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2024, from [Link]
- Tao, Y., et al. (2006). Synthesis and properties of novel fluorinated epoxy resins based on 1,1-bis(4-glycidylesterphenyl)-1-(3′-trifluoromethylphenyl)-2,2,2-trifluoroethane. Polymer, 47(20), 7074-7082.
- Morton, M. (2013). Anionic polymerization: principles and practice. Academic press.
- Dusek, K. (Ed.). (2012). Epoxy resins and composites IV (Vol. 86). Springer Science & Business Media.
-
ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017,
-
ASTM D570-98(2018), Standard Test Method for Water Absorption of Plastics, ASTM International, West Conshohocken, PA, 2018,
- Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2002). Anionic polymerization: high vacuum techniques. Journal of Polymer Science Part A: Polymer Chemistry, 40(1), 1-13.
-
Umezawa, J., Hagiwara, T., Hamana, H., & Nohira, H. (1994). Ring-opening polymerization of 3,3,3-trifluoro-1,2-epoxypropane. Studies on monomer reactivity and polymer structure. Polymer Journal, 26(6), 715-721. [Link]
- May, C. A. (Ed.). (2012). Epoxy resins: Chemistry and technology. CRC press.
-
Evonik. (n.d.). Chemical Resistance for Ambient Cure Epoxy Formulations. Retrieved from [Link]
-
Belbachir, M., & Bensaoula, A. (2006). Cationic Polymerization of 1, 2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol. International Journal of Molecular Sciences, 7(11), 465-475. [Link]
- Sandler, S. R., & Karo, W. (2012). Polymer syntheses (Vol. 1). Elsevier.
- Hsieh, H. L., & Quirk, R. P. (2012).
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A Senior Application Scientist's Guide to Cross-Referencing Analytical Data of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane with Databases
This guide provides an in-depth technical comparison of the analytical data for 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane and its non-fluorinated analogue, 1,2-Epoxy-3-ethoxypropane. Designed for researchers, scientists, and drug development professionals, this document offers a predictive analysis of the fluorinated compound's spectral characteristics, supported by experimental data for its analogue and foundational principles of analytical chemistry. By understanding the influence of the trifluoroethoxy group on spectroscopic and spectrometric data, researchers can better identify, characterize, and utilize this important building block in medicinal chemistry.
The Strategic Advantage of Fluorination in Drug Development
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. The trifluoroethoxy group, in particular, is a valuable moiety for these purposes. This compound serves as a key reactive intermediate, allowing for the incorporation of this beneficial group into a wide range of molecular scaffolds. Accurate analytical characterization is paramount to ensure the purity and identity of this building block, and to track its incorporation in subsequent synthetic steps.
Comparative Analytical Profiles: A Tale of Two Ethers
To fully appreciate the analytical signature of this compound, a direct comparison with its non-fluorinated counterpart, 1,2-Epoxy-3-ethoxypropane (also known as ethyl glycidyl ether), is instructive. Below, we present the available experimental data for the non-fluorinated analogue and a predictive analysis for the fluorinated compound.
Table 1: Comparison of Physical and Chemical Properties
| Property | 1,2-Epoxy-3-ethoxypropane | This compound (Predicted) |
| Molecular Formula | C₅H₁₀O₂ | C₅H₇F₃O₂ |
| Molecular Weight | 102.13 g/mol [1][2] | 156.10 g/mol |
| Boiling Point | 128 °C[2] | Expected to be lower than the non-fluorinated analogue due to reduced intermolecular forces. |
| Density | 0.939 g/cm³ @ 25 °C[2] | Expected to be significantly higher due to the high atomic weight of fluorine. |
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The presence of the trifluoroethoxy group in this compound introduces unique features in ¹H, ¹³C, and ¹⁹F NMR spectra.
The ¹H NMR spectrum of 1,2-Epoxy-3-ethoxypropane has been reported, and we can predict the spectrum of its fluorinated analogue based on the known effects of fluorine's high electronegativity.[3]
Table 2: ¹H NMR Data Comparison (Predicted for Fluorinated Compound)
| Protons | 1,2-Epoxy-3-ethoxypropane (ppm) | This compound (Predicted ppm) | Multiplicity |
| Epoxide CH₂ | ~2.6, ~2.8 | ~2.7, ~2.9 | m |
| Epoxide CH | ~3.1 | ~3.2 | m |
| -O-CH₂- (glycidyl) | ~3.4, ~3.7 | ~3.6, ~3.9 | m |
| -O-CH₂- (ethyl/ethoxy) | ~3.5 | ~4.1 | q |
| -CH₃ | ~1.2 | N/A | t |
Causality behind Predictions: The highly electronegative trifluoromethyl group will deshield adjacent protons, causing their signals to shift downfield. The methylene protons of the trifluoroethoxy group are expected to appear as a quartet due to coupling with the three fluorine atoms.
The effect of fluorine substitution is also evident in the ¹³C NMR spectrum.
Table 3: ¹³C NMR Data Comparison (Predicted for Fluorinated Compound)
| Carbon | 1,2-Epoxy-3-ethoxypropane (ppm) | This compound (Predicted ppm) |
| Epoxide CH₂ | ~44 | ~45 |
| Epoxide CH | ~51 | ~50 |
| -O-CH₂- (glycidyl) | ~72 | ~70 |
| -O-CH₂- (ethoxy) | ~66 | ~68 (quartet) |
| -CH₃ | ~15 | N/A |
| -CF₃ | N/A | ~124 (quartet) |
Causality behind Predictions: The carbon of the CF₃ group will appear as a quartet with a large one-bond C-F coupling constant. The adjacent methylene carbon will also exhibit coupling to the fluorine atoms, appearing as a quartet with a smaller two-bond coupling constant.
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[4][5][6][7][8]
Predicted ¹⁹F NMR Data for this compound:
-
Chemical Shift: Approximately -75 to -80 ppm (relative to CFCl₃). The exact chemical shift is sensitive to the solvent and local molecular environment.[9]
-
Multiplicity: A triplet, due to coupling with the adjacent methylene protons.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
Table 4: Key IR Absorptions (cm⁻¹)
| Functional Group | 1,2-Epoxy-3-ethoxypropane | This compound (Predicted) |
| C-H stretch (alkane) | ~2850-3000 | ~2850-3000 |
| C-O-C stretch (ether) | ~1100 | ~1100 |
| Epoxide ring stretch | ~1250, ~915, ~840 | ~1250, ~915, ~840 |
| C-F stretch | N/A | Strong absorptions in the 1000-1300 cm⁻¹ region. |
Causality behind Predictions: The IR spectrum will be dominated by strong C-F stretching bands, which may overlap with the C-O-C stretching vibrations.[10]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show distinct fragmentation patterns for the two compounds.
Table 5: Predicted Mass Spectrometry Fragmentation
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| 1,2-Epoxy-3-ethoxypropane | 102 | 57 (C₃H₅O⁺), 45 (C₂H₅O⁺), 73 (C₄H₉O₂⁺) |
| This compound | 156 (likely low abundance) | 57 (C₃H₅O⁺), 99 (CF₃CH₂O⁺), 83 (CF₃CH₂⁺) |
Causality behind Predictions: The fragmentation of fluorinated compounds is often characterized by the loss of fluorine-containing radicals and cations. The molecular ion peak for the fluorinated compound is expected to be less abundant than for its non-fluorinated counterpart.[11][12]
Experimental Protocols
The following are detailed, self-validating protocols for the analytical techniques discussed.
Protocol 1: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, Acetone-d₆) that completely dissolves the sample.[13]
-
Sample Concentration: For ¹H NMR, dissolve 1-5 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C and ¹⁹F NMR, a higher concentration (10-20 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[14][15][16]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Shimming: After inserting the sample into the spectrometer, perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Column Selection: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for the analysis of ethers and epoxides.
-
Injection: Inject 1 µL of the sample into the GC with a split ratio of 50:1 to avoid column overloading.
-
GC Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: 2 scans/second.
-
-
Data Analysis: Identify the peaks in the chromatogram by their mass spectra and retention times. Compare the obtained mass spectra with a reference library or the predicted fragmentation patterns.[17][18][19][20][21]
Visualization of Analytical Workflows
Diagram 1: General Analytical Workflow
Caption: Logic for comparative spectral interpretation.
Conclusion
The cross-referencing of analytical data for this compound with its non-fluorinated analogue provides a powerful framework for the characterization of this important synthetic intermediate. By understanding the fundamental principles of how fluorine substitution impacts NMR, IR, and MS data, researchers can confidently identify and assess the purity of this and other fluorinated compounds, thereby accelerating the drug discovery and development process. The predictive approach outlined in this guide serves as a valuable tool in the absence of readily available experimental data, empowering scientists to make informed decisions in their research endeavors.
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A Comparative Benchmarking Guide: 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane versus Epichlorohydrin in the Synthesis of Aryloxypropanolamine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to achieving desired efficacy, safety, and manufacturing efficiency. The aryloxypropanolamine scaffold, a core structural motif in numerous beta-blockers and other therapeutic agents, is traditionally synthesized utilizing epichlorohydrin as a key C3 synthon. This guide presents a comprehensive performance comparison between the conventional precursor, epichlorohydrin, and a fluorinated analogue, 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane (also known as 2,2,2-trifluoroethyl glycidyl ether or TFGE). While direct, head-to-head experimental data in the synthesis of specific beta-blockers is emerging, this document provides a detailed analysis based on established reaction mechanisms, the known effects of fluorination in medicinal chemistry, and optimized synthetic protocols for related compounds.
Introduction: The Strategic Importance of Epoxide Precursors
The reaction of a phenol with an epoxide, followed by the ring-opening of the resulting glycidyl ether with an amine, is a cornerstone of aryloxypropanolamine synthesis.[1] Epichlorohydrin has long been the workhorse for this transformation due to its reactivity and cost-effectiveness.[2] However, the increasing demand for drugs with enhanced metabolic stability, bioavailability, and potency has driven the exploration of fluorinated building blocks.[3][4] The introduction of fluorine can profoundly influence a molecule's physicochemical properties, making this compound a compelling alternative for the synthesis of next-generation pharmaceuticals.[3]
Comparative Analysis of Physicochemical Properties
A fundamental comparison of the physical properties of this compound and its non-fluorinated counterpart, ethyl glycidyl ether (as a proxy for the ethoxy analogue), alongside the benchmark epichlorohydrin, provides initial insights into their handling and reactivity.
| Property | This compound | 1,2-Epoxy-3-ethoxypropane[5] | Epichlorohydrin[6] |
| CAS Number | 1535-91-7[7] | 4016-11-9 | 106-89-8 |
| Molecular Weight | 170.11 g/mol | 116.16 g/mol | 92.52 g/mol |
| Boiling Point | Not readily available | ~128-130 °C | 116-118 °C |
| Key Structural Feature | Electron-withdrawing CF3 group | Electron-donating ethyl group | Halogen leaving group |
Mechanistic Considerations and Predicted Performance
The primary differentiation in performance between this compound and epichlorohydrin lies in the electronic effects of their respective substituents on the epoxide ring-opening reaction.
The Role of the Trifluoroethoxy Group
The highly electronegative fluorine atoms in the trifluoroethoxy moiety exert a strong electron-withdrawing inductive effect. This is anticipated to have two major consequences:
-
Increased Electrophilicity: The electron density at the carbons of the epoxide ring is reduced, making them more susceptible to nucleophilic attack. This could potentially lead to faster reaction rates compared to less electrophilic epoxides.
-
Influence on Regioselectivity: In the ring-opening of unsymmetrical epoxides, the site of nucleophilic attack is governed by both steric and electronic factors.[8][9] Under basic or neutral conditions (SN2 mechanism), the nucleophile typically attacks the less sterically hindered carbon.[10] The electron-withdrawing nature of the trifluoroethoxy group may further enhance the preference for attack at the terminal carbon, potentially leading to higher regioselectivity and fewer side products.
Epichlorohydrin as the Benchmark
Epichlorohydrin's utility stems from its dual functionality: the reactive epoxide ring and the chlorine atom, which can act as a leaving group.[11] The synthesis of aryloxypropanolamines using epichlorohydrin typically proceeds via a two-step sequence: formation of a glycidyl ether intermediate by reaction of a phenol with epichlorohydrin, followed by nucleophilic ring-opening of the epoxide by an amine.[1]
Experimental Protocols: Synthesis of a Propranolol Analogue
While direct comparative protocols are scarce, the following section provides a well-established method for the synthesis of propranolol using epichlorohydrin and a proposed, mechanistically informed protocol for its fluorinated analogue using this compound.
Established Protocol: Synthesis of Propranolol via Epichlorohydrin
This two-step protocol is a standard laboratory procedure for the synthesis of propranolol.
Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane
-
Materials: 1-naphthol, epichlorohydrin, sodium hydroxide, water, and a suitable organic solvent (e.g., dioxane).
-
Procedure:
-
Dissolve 1-naphthol in the organic solvent.
-
Add a solution of sodium hydroxide to form the sodium naphthoxide.
-
Add epichlorohydrin dropwise to the reaction mixture.
-
Heat the mixture and stir for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by chromatography or recrystallization.
-
Step 2: Synthesis of Propranolol
-
Materials: 1-(naphthalen-1-yloxy)-2,3-epoxypropane, isopropylamine, and a suitable solvent (e.g., toluene).
-
Procedure:
-
Dissolve the epoxide intermediate in the solvent.
-
Add an excess of isopropylamine.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, remove the solvent and excess isopropylamine under reduced pressure.
-
The crude propranolol can be purified by recrystallization or conversion to its hydrochloride salt.
-
Proposed Protocol: Synthesis of a Fluorinated Propranolol Analogue
This proposed protocol is based on the established chemistry of epoxide ring-opening and takes into account the potentially altered reactivity of the fluorinated epoxide.
Step 1: Synthesis of 1-(naphthalen-1-yloxy)-3-(2,2,2-trifluoroethoxy)propan-2-ol
-
Materials: 1-naphthol, this compound, a suitable base (e.g., sodium hydride or potassium carbonate), and an aprotic polar solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-naphthol in the solvent.
-
Add the base portion-wise at 0 °C to form the naphthoxide.
-
Add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform a careful aqueous workup and extract the product.
-
Purify the product by column chromatography.
-
Step 2: Synthesis of the Fluorinated Propranolol Analogue
-
This step would not be a direct analogue synthesis as the trifluoroethoxy group is already present. The product from Step 1 is the final fluorinated analogue.
Data Presentation and Performance Comparison
The following table summarizes the expected performance differences between the two precursors based on mechanistic principles and the known effects of fluorination.
| Performance Metric | Epichlorohydrin Route | This compound Route (Predicted) | Rationale |
| Reaction Rate | Well-established, moderate rates. | Potentially faster due to increased electrophilicity of the epoxide carbons. | The electron-withdrawing trifluoroethoxy group enhances the partial positive charge on the epoxide carbons, making them more susceptible to nucleophilic attack.[8][9] |
| Regioselectivity | Generally good, with attack at the terminal carbon favored. | Potentially higher, with even greater preference for terminal carbon attack. | The strong inductive effect of the trifluoroethoxy group is expected to further direct the nucleophilic attack to the less hindered terminal carbon in an SN2 reaction.[10] |
| Yield | Variable, dependent on reaction conditions and substrate. | Potentially higher due to increased reactivity and selectivity, leading to fewer byproducts. | Enhanced reactivity and regioselectivity can contribute to a more efficient conversion of starting materials to the desired product. |
| Final Product Properties | Well-characterized pharmacological and pharmacokinetic profiles. | Potentially improved metabolic stability, bioavailability, and potency. | The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the drug-like properties of molecules.[3][4] |
| Cost and Availability | Readily available and relatively inexpensive. | Likely more expensive and less readily available in bulk quantities. | The synthesis of the fluorinated epoxide is a multi-step process starting from epichlorohydrin, which adds to its cost.[5] |
Visualizing the Synthetic Workflows
The following diagrams, rendered in DOT language, illustrate the synthetic pathways discussed.
Caption: Synthetic pathway to Propranolol using Epichlorohydrin.
Caption: Proposed synthesis of a fluorinated propranolol analogue.
Conclusion and Future Outlook
Epichlorohydrin remains a robust and cost-effective choice for the large-scale synthesis of aryloxypropanolamine-based drugs. However, for the development of new chemical entities with potentially superior pharmacological profiles, this compound presents a compelling, albeit likely more expensive, alternative. The anticipated benefits of enhanced reactivity, selectivity, and the impartation of desirable drug-like properties through fluorination warrant further experimental investigation. Direct comparative studies are needed to quantify the performance differences and fully elucidate the potential of this fluorinated building block in modern drug discovery and development.
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"peer-reviewed methods for the characterization of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane reaction products"
A Comparative Guide to the Characterization of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated epoxide with significant potential in the synthesis of specialized polymers and pharmaceutical intermediates. The trifluoroethoxy group imparts unique properties, such as thermal stability and altered lipophilicity, to the resulting products. The reactivity of the epoxide ring allows for a variety of nucleophilic addition reactions, leading to a diverse range of potential products. Accurate and comprehensive characterization of these reaction products is crucial for understanding reaction mechanisms, ensuring product purity, and meeting regulatory standards in drug development.
This guide will explore and compare the primary analytical methods for the characterization of these products, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Section 1: Navigating Analytical Strategies for Fluorinated Epoxide Products
The characterization of reaction products from this compound presents unique challenges due to the presence of the trifluoroethoxy group. This moiety can influence the volatility, polarity, and spectral properties of the products. Therefore, a multi-faceted analytical approach is often necessary for unambiguous structure elucidation and purity assessment.
The choice of analytical technique is dictated by the specific goals of the analysis, which can range from routine reaction monitoring to in-depth structural characterization of novel compounds. The following sections will delve into the principles, strengths, and limitations of each method, providing a framework for making informed decisions in your experimental design.
Caption: A generalized workflow for the characterization of chemical reaction products.
Section 2: Comparative Analysis of Core Characterization Techniques
This section provides a detailed comparison of the most relevant analytical techniques for the characterization of this compound reaction products.
| Technique | Principle | Strengths | Limitations | Application to Fluorinated Epoxide Products |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity and stereochemistry. | Lower sensitivity compared to mass spectrometry; complex spectra for mixtures. | Essential for unambiguous structure determination of novel products. 1H, 13C, and 19F NMR are all highly relevant.[1][2] |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | High sensitivity and resolution; provides molecular weight and fragmentation data. | Limited to thermally stable and volatile compounds; derivatization may be required.[3][4][5] | Ideal for identifying and quantifying volatile reaction products and byproducts. Derivatization can be used for less volatile products.[5][6] |
| HPLC | Separates compounds based on their differential partitioning between a stationary and a liquid mobile phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Lower resolution than GC for some applications; can be more complex to develop methods for novel compounds. | Well-suited for the analysis and purification of polar, non-volatile products. The use of fluorinated columns or eluents can enhance separation.[7][8][9][10] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample, which corresponds to vibrational transitions of chemical bonds. | Provides information about the functional groups present in a molecule. | Does not provide detailed structural information on its own; can be difficult to interpret for complex mixtures. | Useful for monitoring the disappearance of the epoxide functional group and the appearance of new functional groups (e.g., hydroxyl groups from ring-opening).[11] |
Section 3: Detailed Experimental Protocols and Insights
This section provides step-by-step methodologies for the key experiments, grounded in established practices for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural elucidation of organic molecules. For the reaction products of this compound, a combination of 1H, 13C, and 19F NMR experiments is recommended for a comprehensive analysis.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6).
-
1H NMR: Acquire a standard proton NMR spectrum. Key signals to observe include those for the protons adjacent to the newly formed functional groups resulting from the epoxide ring-opening. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[12] The protons of the epoxide ring itself are expected around 2.5-3.5 ppm.[12]
-
13C NMR: Obtain a 13C NMR spectrum. The carbon atoms bonded to the oxygen of the trifluoroethoxy group and the newly formed hydroxyl group (in the case of hydrolysis) will show characteristic downfield shifts. Ether carbons typically absorb in the 50-80 δ range.[12]
-
19F NMR: Given the trifluoroethoxy group, 19F NMR is crucial. It will provide a clean spectrum with a single peak (or a simple multiplet if coupled to other nuclei) for the -CF3 group, confirming its presence and integrity throughout the reaction.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable for establishing proton-proton and proton-carbon correlations, leading to unambiguous assignment of the entire molecular structure.
Expert Insights: The chemical shifts of protons and carbons in the vicinity of the trifluoroethoxy group will be influenced by the strong electron-withdrawing nature of the fluorine atoms. This can aid in the assignment of signals.
Caption: Workflow for NMR-based structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile components in a reaction mixture. For the analysis of fluorinated compounds, care must be taken in selecting the appropriate column and temperature program.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate). If the products are not sufficiently volatile, derivatization may be necessary. For example, hydroxyl groups can be silylated to increase volatility.
-
GC Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. For more polar analytes, a wax column may be more suitable.[6]
-
Temperature Program: Start with an initial oven temperature of around 50-60 °C and ramp up to 250-300 °C at a rate of 10-20 °C/min.
-
Mass Spectrometry: Use electron ionization (EI) at 70 eV. The resulting mass spectrum will show the molecular ion peak (if stable) and characteristic fragmentation patterns that can be used for structural identification.
-
Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) for known compounds. For novel compounds, analyze the fragmentation patterns to deduce the structure.
Expert Insights: The presence of the trifluoroethoxy group will likely lead to characteristic fragmentation patterns, such as the loss of a CF3 or CH2CF3 radical. This can be a useful diagnostic tool.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for the analysis and purification of non-volatile or thermally sensitive reaction products. The separation of fluorinated compounds can be optimized by careful selection of the stationary and mobile phases.
Experimental Protocol for HPLC Analysis:
-
Column Selection: A standard C18 reversed-phase column is a good starting point. For enhanced separation of fluorinated compounds, a fluorinated stationary phase (e.g., a perfluorophenyl or perfluorooctyl column) can be highly effective.[8] Pairing a regular C8 column with a fluorinated eluent like trifluoroethanol can also improve separation.[13]
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape.
-
Detection: UV detection is suitable if the products contain a chromophore. If not, a universal detector such as an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) is necessary.
-
Method Development: Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all components of interest.
Expert Insights: The unique properties of fluorinated molecules can be leveraged for separation. "Fluorous" HPLC, which utilizes a fluorinated stationary phase, can provide excellent selectivity for fluorinated compounds.
Caption: A schematic of a typical HPLC system.
Section 4: Conclusion and Recommendations
The comprehensive characterization of reaction products from this compound requires a synergistic application of multiple analytical techniques.
-
For initial reaction screening and monitoring of volatile components: GC-MS is the most efficient method.
-
For the purification and analysis of a wide range of products, especially non-volatile ones: HPLC is indispensable.
-
For the definitive structural elucidation of isolated products: NMR spectroscopy (1H, 13C, and 19F) is the gold standard.
-
For rapid confirmation of functional group transformations: FTIR spectroscopy serves as a valuable complementary technique.
By integrating the insights and protocols outlined in this guide, researchers can confidently and accurately characterize the products of their reactions, accelerating their research and development efforts.
References
- Vertex AI Search. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils.
- Jiang, B., et al. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
- National Institutes of Health. (n.d.). Epoxide-Opening and Group-Transfer Reactions Mediated by Monomeric Zirconium Imido Complexes. PMC.
- Tsai, H.-Y., Hsu, J.-N., et al. (n.d.). Determination of Glycidyl Esters and 3-MCPD Esters in Edible Oils by Sample Pretreatment with the Combination of Lipase Hydrolysis and Modified QuEChERS for GC-MS Analysis. Journal of Food and Drug Analysis.
- National Institutes of Health. (n.d.). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. PMC.
- SciSpace. (n.d.). A NMR study on the hydrolysis, condensation and epoxide ring-opening reaction in sols and gels of the system glycidoxypropyltrim.
- ResearchGate. (n.d.). Experimental and theoretical 1 H NMR chemical shifts of 1 -4,(δ, ppm).
- National Institutes of Health. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.
- SciELO. (n.d.). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry.
- National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Unknown Source. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- ResearchGate. (n.d.). Chemical structures of the fluorinated epoxides used.
- Unknown Source. (n.d.). Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters.
- National Institutes of Health. (n.d.). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. PMC.
- Journal of the American Chemical Society. (n.d.). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System.
- The Doyle Group. (2010, February 17). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System.
- National Institutes of Health. (n.d.). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC.
- Unknown Source. (2023, March 23). trifluoro-1,2-epoxypropane using quantum chemistry.
- Frontiers. (2024, June 9). Characterization and performance evaluation of epoxy-based plastic scintillators for gamma ray detection.
- MDPI. (n.d.). Synthesis and Characterizations of Melamine-Based Epoxy Resins.
- National Institutes of Health. (n.d.). Preparation and Application of a Novel Liquid Oxygen-Compatible Epoxy Resin of Fluorinated Glycidyl Amine with Low Viscosity. PMC.
- National Oceanic and Atmospheric Administration. (n.d.). 1,2-EPOXY-3-ETHOXYPROPANE. CAMEO Chemicals.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Hazard Assessment: Understanding the Invisible Risks
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane is a compound characterized by two key functional groups: a highly reactive epoxide ring and a trifluoroethoxy group. The epoxide ring is known for its susceptibility to ring-opening reactions, which can be exothermic and potentially hazardous. The presence of fluorine atoms can increase the compound's toxicity and may lead to the formation of hazardous decomposition products, such as hydrogen fluoride, upon combustion.
Based on data from analogous compounds like 2-(2,2,2-Trifluoroethyl)oxirane and 1,2-Epoxy-3-ethoxypropane, we can infer the following potential hazards:
-
Flammability: Likely a flammable or combustible liquid.[1][2] Vapors may be heavier than air and can travel to an ignition source.[2]
-
Toxicity: Potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][3]
-
Reactivity: The epoxide group can undergo hazardous polymerization.[4] It is also incompatible with strong acids, bases, and oxidizing agents.
Quantitative Hazard Data for Structurally Similar Compounds
| Property | 2-(Trifluoromethyl)oxirane (CAS 359-41-1) | 1,2-Epoxy-3-ethoxypropane (CAS 4016-11-9) |
| GHS Hazard Statements | H225 (Highly flammable liquid and vapour), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | Combustible Liquid, Skin and eye irritant, May cause skin allergy |
| Signal Word | Danger | - |
This table presents data from related compounds to infer the potential hazards of this compound. Always handle with caution.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a stringent PPE protocol is non-negotiable. Before handling this compound in any capacity, including preparation for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Spill Management: A Calm and Calculated Response
In the event of a spill, immediate and correct action is crucial to mitigate risks.
For Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit for solvents.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert laboratory and safety personnel.
-
Restrict access to the spill area.
-
If flammable vapors are present, shut off all ignition sources.
-
Allow only trained personnel with appropriate PPE to handle the cleanup.
The Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that in its uncured, liquid state, it is considered hazardous waste . The goal is to manage this waste in a way that is safe, compliant with regulations, and environmentally responsible.
Step 1: Waste Collection and Segregation
-
Dedicated Waste Container: Collect all waste this compound, including contaminated materials like gloves, absorbent pads, and pipette tips, in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., Flammable, Irritant, Toxic).
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizers.
Step 2: On-Site Neutralization (for small quantities, by trained personnel only)
For very small residual amounts, a neutralization and polymerization process can render the material non-hazardous. This procedure should only be performed by experienced chemists in a controlled laboratory setting with appropriate safety measures in place.
-
Working in a fume hood, add the waste epoxide to a beaker of a suitable solvent (e.g., isopropanol) with stirring.
-
Slowly add a stoichiometric excess of a nucleophilic ring-opening agent, such as a dilute solution of a secondary amine (e.g., diethylamine) or a thiol. This reaction is exothermic and should be done with cooling.
-
Allow the reaction to proceed to completion. This will open the epoxide ring, reducing its reactivity.
-
The resulting mixture should be collected as hazardous waste. While the primary hazard of the epoxide is neutralized, the resulting product and solvent are still considered chemical waste.
Step 3: Off-Site Disposal
For the majority of cases, and for all larger quantities, off-site disposal by a licensed hazardous waste management company is the required and safest option.
-
Package the waste container according to your institution's and local regulations. This may involve placing the primary container into a larger, secondary containment drum.
-
Complete all necessary paperwork, including a hazardous waste manifest.
-
Arrange for pickup by your institution's environmental health and safety (EHS) office or a contracted hazardous waste disposal company.
-
Incineration at a high-temperature facility equipped with scrubbers to handle halogenated compounds is a potential disposal method for fluorinated organic waste.[5] However, the final disposal method will be determined by the waste management facility.
Disposal Decision Workflow
Caption: A decision-making workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to the outlined disposal protocols, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and your EHS office for any additional requirements.
References
-
PubChem. 2-(2,2,2-Trifluoroethyl)oxirane. National Center for Biotechnology Information. [Link]
-
Washington State Department of Ecology. Dangerous Waste Guidance for Pre-Impregnated Resin Composites. [Link]
-
New Mexico Environment Department. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]
-
Plastics Industry Association. Guide to the Safe Handling of Fluoropolymer Resins. [Link]
-
PubChem. 1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane. National Center for Biotechnology Information. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: 1,2-EPOXY-3-ETHOXY-PROPANE. [Link]
-
WEST SYSTEM. How Can You Safely Dispose Of Epoxy? [Link]
-
Entropy Resins. Guidelines for Safe Epoxy Disposal. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
